molecular formula C34H68N2O17 B609416 N-(Amino-PEG5)-N-bis(PEG4-acid)

N-(Amino-PEG5)-N-bis(PEG4-acid)

Cat. No.: B609416
M. Wt: 776.9 g/mol
InChI Key: LSCUTCGBTWNNAV-UHFFFAOYSA-N
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Description

N-(Amino-PEG5)-N-bis(PEG4-acid) is a PEG derivative containing an amino group with two terminal carboxylic acids. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H68N2O17/c35-3-9-43-15-21-49-27-31-53-32-30-52-24-18-46-12-6-36(4-10-44-16-22-50-28-25-47-19-13-41-7-1-33(37)38)5-11-45-17-23-51-29-26-48-20-14-42-8-2-34(39)40/h1-32,35H2,(H,37,38)(H,39,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCUTCGBTWNNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCOCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H68N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Architecture of Stealth: A Technical Guide to the Physicochemical Properties of Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced drug delivery and bioconjugation, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for enhancing the therapeutic efficacy of molecules. While linear PEG has been the traditional choice, branched PEG architectures are emerging as a superior alternative, offering unique physicochemical properties that translate into significant pharmacological advantages. This technical guide provides an in-depth exploration of the core physicochemical properties of branched PEG linkers, offering a comparative analysis with their linear counterparts, detailed experimental methodologies for their characterization, and a visual representation of their functional implications.

Core Physicochemical Properties: A Comparative Analysis

The distinct three-dimensional structure of branched PEG linkers, characterized by multiple polymer chains radiating from a central core, fundamentally influences their behavior in solution and in biological systems.[] These properties are critical in the design of long-circulating drug carriers, protein-drug conjugates, and nanoparticles.[2][3]

Hydrodynamic Radius and Molecular Shape

A key differentiator between linear and branched PEGs of the same molecular weight is their hydrodynamic radius (R_h). Branched PEGs typically exhibit a more compact, globular structure, resulting in a smaller hydrodynamic radius compared to their linear analogs.[4][5] This compactness has profound implications for renal clearance, as a smaller size can delay filtration by the kidneys, thereby extending circulation half-life.[] However, it is important to note that some studies have shown no significant difference in the viscosity radii of proteins conjugated with linear versus branched PEGs of the same total molecular weight.[6] The hydrodynamic radii of both linear and branched polymers increase with molecular weight.[4]

Table 1: Comparative Hydrodynamic Radii of Linear vs. Branched PEG

PEG TypeMolecular Weight (kDa)Hydrodynamic Radius (R_h), nmReference(s)
Linear207.36 ± 0.199[4]
4-arm Branched206.827 ± 0.088[4]
Linear409.580 ± 0.354[4]
4-arm Branched409.251 ± 0.398[4]
Linear10~2.8[7]
Branched (Dextran)10~1.8[7]

Note: The hydrodynamic radius can be influenced by factors such as aggregation, as seen with an eight-arm 20 kDa PEG in one study.[4]

Solubility

Branched PEGs generally exhibit increased solubility in both aqueous and organic solvents compared to linear PEGs of equivalent molecular weight.[] This enhanced solubility is attributed to their more compact and globular structure, which presents a larger surface area for hydration.[] This property is particularly advantageous for formulating poorly soluble drugs. Multi-arm PEGs can also be used to improve the solubility of hydrophobic drugs.[8]

Viscosity

The viscosity of polymer solutions is highly dependent on the size and shape of the polymer molecules.[9] Due to their more compact conformation, solutions of branched PEG linkers typically exhibit lower intrinsic viscosity compared to solutions of linear PEGs of the same molecular weight.[7] This can be a significant advantage in the formulation of high-concentration drug products, where maintaining a low viscosity is crucial for injectability.

Polydispersity Index (PDI)

The polydispersity index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. A PDI value closer to 1.0 indicates a more uniform and homogeneous population of molecules. Commercially available 4-arm PEGs can have a PDI in the range of 1.02-1.05, indicating a narrow molecular weight distribution.[10] Characterization techniques such as size-exclusion chromatography (SEC) are crucial for determining the PDI of PEG linkers.[11]

Impact on Protein Binding and Pharmacokinetics

The architecture of PEGylation significantly impacts interactions with biological components. The dense, brush-like configuration of branched PEG on a nanoparticle surface provides superior steric hindrance, leading to a more significant reduction in protein adsorption compared to linear PEG coatings.[2][3] This "stealth" effect reduces opsonization and uptake by the reticuloendothelial system (RES), thereby prolonging circulation time.[] Studies have shown that nanoparticles coated with branched PEG exhibit enhanced stability in serum.[3] Furthermore, the unique structure of branched PEGs can help to evade the accelerated blood clearance (ABC) phenomenon that is sometimes observed with repeated injections of PEGylated nanocarriers.[12]

Experimental Protocols for Characterization

Accurate characterization of the physicochemical properties of branched PEG linkers is essential for quality control and for understanding their in vivo behavior. The following are detailed methodologies for key experiments.

Determination of Hydrodynamic Radius by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation.[13]

Methodology:

  • Sample Preparation:

    • Dissolve the branched PEG linker or PEGylated conjugate in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-2 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove any dust or large aggregates.

  • Instrument Setup:

    • Use a DLS instrument equipped with a laser light source and a photodetector.

    • Set the measurement temperature (e.g., 25 °C).

    • Enter the viscosity and refractive index of the solvent at the measurement temperature.

  • Data Acquisition:

    • Pipette the filtered sample into a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for at least 5 minutes.

    • Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.

  • Data Analysis:

    • The instrument software will calculate the intensity-weighted size distribution.

    • The peak of this distribution represents the mean hydrodynamic radius of the sample.

    • The polydispersity index (PDI) from DLS provides an indication of the width of the size distribution.

Molecular Weight and Polydispersity Analysis by Size Exclusion Chromatography (SEC)

Principle: SEC separates molecules based on their hydrodynamic volume in solution.[14] Larger molecules elute earlier from the column, while smaller molecules penetrate the pores of the stationary phase and elute later. When coupled with detectors like multi-angle light scattering (MALS) and differential refractive index (dRI), SEC can provide absolute molecular weight and PDI without the need for column calibration with standards.[15]

Methodology:

  • System Setup:

    • An HPLC system equipped with a size-exclusion column (e.g., Tosoh TSKgel series) suitable for the expected molecular weight range.[11]

    • A mobile phase appropriate for the sample (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2).[11]

    • Detectors: UV, MALS, and dRI.

  • Sample Preparation:

    • Dissolve the branched PEG linker or conjugate in the mobile phase to a concentration of approximately 2-5 mg/mL.

    • Filter the sample through a 0.22 µm filter.

  • Chromatographic Run:

    • Set the flow rate (e.g., 0.5 mL/min).[11]

    • Inject the sample onto the column.

    • Collect data from all detectors.

  • Data Analysis:

    • Use the data from the MALS and dRI detectors to calculate the absolute molecular weight at each elution volume.

    • The weight-average molecular weight (Mw), number-average molecular weight (Mn), and PDI (Mw/Mn) are determined from the analysis of the entire elution peak.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. For branched PEG, ¹H NMR and ¹³C NMR can confirm the presence of the core structure, the repeating ethylene (B1197577) glycol units, and the terminal functional groups.[16][17][18][19]

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the branched PEG linker in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

    • Add a small amount of a reference standard (e.g., TMS) if required.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Typical experiments include standard 1D ¹H and ¹³C acquisitions, as well as 2D correlation experiments (e.g., COSY, HSQC) for more complex structures.

  • Spectral Analysis:

    • ¹H NMR: Identify the characteristic signals for the ethylene glycol protons (-(CH₂CH₂O)n-) typically around 3.6 ppm. Signals from the core molecule and terminal functional groups will appear at distinct chemical shifts. The ratio of the integrals of these signals can be used to estimate the degree of polymerization and confirm the structure.[16]

    • ¹³C NMR: The main signal for the repeating ethylene glycol units appears around 70 ppm. Signals from the carbon atoms of the core and terminal groups will be diagnostic for the specific branched structure.

Intrinsic Viscosity Measurement by Dilute Solution Viscometry

Principle: Dilute solution viscometry measures the increase in viscosity of a solvent upon the addition of a polymer.[20][21] The intrinsic viscosity, [η], is a measure of the contribution of a single polymer molecule to the viscosity of the solution and is related to the polymer's molecular weight and conformation through the Mark-Houwink equation.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the branched PEG linker in a suitable solvent (e.g., water, toluene) at a known concentration.

    • Prepare a series of dilutions of the stock solution.

  • Viscosity Measurement:

    • Use a capillary viscometer, such as an Ubbelohde viscometer, maintained at a constant temperature.

    • Measure the efflux time of the pure solvent (t₀) and the efflux time of each polymer solution (t).

  • Data Analysis:

    • Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1).

    • Calculate the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c), where c is the concentration.

    • Plot both the reduced viscosity and the inherent viscosity against concentration.

    • Extrapolate the plots to zero concentration. The y-intercept of both plots should converge to the intrinsic viscosity [η].[20]

Visualizing Functional Relationships and Workflows

The synthesis, characterization, and functional advantages of branched PEG linkers can be represented through logical diagrams.

Synthesis_and_Characterization_Workflow Synthesis and Characterization Workflow for Branched PEG Linkers cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Core Multifunctional Core (e.g., Pentaerythritol, Glycerol) Polymerization Polymerization Core->Polymerization PEG_Monomer PEG Monomer Arms (Ethylene Oxide) PEG_Monomer->Polymerization Functionalization End-Group Functionalization Polymerization->Functionalization Purification Dialysis / Chromatography Functionalization->Purification SEC SEC-MALS (MW, PDI) Purification->SEC DLS DLS (Hydrodynamic Radius) Purification->DLS NMR NMR (Structure) Purification->NMR Viscometry Viscometry (Intrinsic Viscosity) Purification->Viscometry

Caption: Workflow for the synthesis and characterization of branched PEG linkers.

Branched_vs_Linear_PEG_Properties Comparative Properties of Branched vs. Linear PEG cluster_branched Branched PEG cluster_linear Linear PEG cluster_outcomes Pharmacokinetic Outcomes B_Structure Globular Structure B_Rh Smaller Hydrodynamic Radius B_Structure->B_Rh B_Viscosity Lower Viscosity B_Structure->B_Viscosity B_Solubility Higher Solubility B_Structure->B_Solubility B_Shielding Enhanced Shielding B_Structure->B_Shielding PK_Clearance Reduced Renal Clearance B_Rh->PK_Clearance PK_Circulation Increased Circulation Time B_Shielding->PK_Circulation PK_Immunity Reduced Immunogenicity B_Shielding->PK_Immunity L_Structure Random Coil Structure L_Rh Larger Hydrodynamic Radius L_Structure->L_Rh L_Viscosity Higher Viscosity L_Structure->L_Viscosity L_Solubility Lower Solubility L_Structure->L_Solubility L_Shielding Standard Shielding L_Structure->L_Shielding

Caption: Physicochemical properties of branched vs. linear PEG and their impact.

Drug_Delivery_Pathway Impact of Branched PEGylation on Nanoparticle Drug Delivery cluster_bloodstream In the Bloodstream cluster_target At the Target Site (e.g., Tumor) NP Drug-Loaded Nanoparticle PEGylation Surface Modification with Branched PEG Linkers NP->PEGylation PEG_NP 'Stealth' Nanoparticle PEGylation->PEG_NP RES Reticuloendothelial System (Liver, Spleen) PEG_NP->RES Evades Uptake Circulation Prolonged Circulation PEG_NP->Circulation Protein Opsonin Proteins Protein->PEG_NP Reduced Adsorption ECM Extracellular Matrix (ECM) Circulation->ECM Accumulation via EPR Effect Tumor_Cell Target Tumor Cell ECM->Tumor_Cell Improved Diffusion Uptake Enhanced Cellular Uptake and Drug Release Tumor_Cell->Uptake

Caption: Branched PEGylation enhances nanoparticle performance in drug delivery.

Conclusion

Branched PEG linkers offer a compelling set of physicochemical properties that can be leveraged to overcome many of the challenges in drug delivery and bioconjugation. Their compact structure, enhanced solubility, and superior ability to shield surfaces from protein interactions translate into improved pharmacokinetic profiles and potentially greater therapeutic efficacy. A thorough understanding and characterization of these properties, using the experimental protocols outlined in this guide, are critical for the rational design and successful development of next-generation therapeutics. The continued exploration of novel branched architectures will undoubtedly unlock further opportunities to fine-tune the performance of complex drug modalities.

References

Technical Guide: N-(Amino-PEG5)-N-bis(PEG4-acid) for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional linker, N-(Amino-PEG5)-N-bis(PEG4-acid), a critical component in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document outlines its chemical properties, provides detailed experimental protocols for its use, and illustrates its role in targeted drug delivery.

Core Properties and Specifications

N-(Amino-PEG5)-N-bis(PEG4-acid) is a branched polyethylene (B3416737) glycol (PEG) derivative designed with a central primary amine and two terminal carboxylic acid functional groups. This unique architecture allows for the covalent attachment of up to two molecules of interest, such as cytotoxic drugs, to a primary biomolecule, like an antibody, thereby increasing the drug-to-antibody ratio (DAR) in a controlled manner.[1] The hydrophilic PEG spacers enhance the solubility and stability of the resulting conjugate and can improve its pharmacokinetic profile.

A summary of its key quantitative data is presented in the table below.

PropertyValueReferences
CAS Number 2093152-86-2[1][][3][4]
Molecular Weight ~776.9 g/mol [1][][5]
Molecular Formula C34H68N2O17[1][][5]
Purity ≥95%[3]
Appearance Liquid
Functional Groups 1 x Primary Amine, 2 x Carboxylic Acid[3]

Role in Antibody-Drug Conjugate (ADC) Development

The primary application of N-(Amino-PEG5)-N-bis(PEG4-acid) is in the construction of ADCs.[3] Its heterobifunctional nature allows for a sequential conjugation strategy. First, the primary amine of the linker can be coupled to a biomolecule, typically an antibody. Subsequently, the two terminal carboxylic acid groups are available to be conjugated to a payload, such as a cytotoxic drug. This approach facilitates the creation of ADCs with a defined and higher drug loading, which can be crucial for therapeutic efficacy.

Below is a diagram illustrating the conceptual workflow of using this linker to create an ADC and its mechanism of action.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_delivery Mechanism of Action Antibody Antibody ActivatedLinker Antibody-Linker Conjugate Antibody->ActivatedLinker Amine Reaction Linker N-(Amino-PEG5)- N-bis(PEG4-acid) Linker->ActivatedLinker Drug Payload (Drug) ADC Antibody-Drug Conjugate (ADC) Drug->ADC Carboxylic Acid Reaction (x2) ActivatedLinker->ADC TumorCell Target Tumor Cell ADC->TumorCell Targeting Internalization Internalization TumorCell->Internalization Release Payload Release Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis Functional_Groups Linker N-(Amino-PEG5)-N-bis(PEG4-acid) Amine Primary Amine (-NH2) Linker->Amine Carboxyl1 Carboxylic Acid 1 (-COOH) Linker->Carboxyl1 Carboxyl2 Carboxylic Acid 2 (-COOH) Linker->Carboxyl2 AntibodyCOOH Activated Carboxyl on Antibody (e.g., NHS-ester) Amine->AntibodyCOOH forms Amide Bond PayloadNH2_1 Amine on Payload 1 (-NH2) Carboxyl1->PayloadNH2_1 forms Amide Bond PayloadNH2_2 Amine on Payload 2 (-NH2) Carboxyl2->PayloadNH2_2 forms Amide Bond

References

The Strategic Advantage of N-(Amino-PEG5)-N-bis(PEG4-acid) in PROTAC Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the degradation of disease-causing proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein-binding ligand and the E3 ligase-recruiting moiety. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG)-based linkers have gained prominence for their ability to impart favorable physicochemical properties. This technical guide delves into the specific advantages of a unique branched PEG linker, N-(Amino-PEG5)-N-bis(PEG4-acid) , in the synthesis and performance of PROTACs.

Core Advantages of PEGylation in PROTACs

PROTACs, by their nature, are often large and complex molecules that can violate traditional drug-like properties, such as Lipinski's "rule of five"[1]. This presents challenges in achieving optimal drug metabolism and pharmacokinetic (DMPK) properties[1][2][3]. The incorporation of PEG chains into the linker is a key strategy to mitigate these challenges.

PEG linkers, composed of repeating ethylene (B1197577) glycol units, offer a compelling set of advantages:

  • Enhanced Solubility and Hydrophilicity: The hydrophilic nature of the PEG backbone significantly improves the aqueous solubility of the PROTAC molecule[4][5][6][7]. This is crucial for formulation, administration, and overall bioavailability.

  • Improved Pharmacokinetics (PK): PEGylation can shield the PROTAC from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life[7]. Strategic modifications to the linker play a major role in the overall DMPK profile of the PROTAC[1][2][8].

  • Optimized Ternary Complex Formation: The flexibility and length of the PEG linker are critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase[9][10]. A linker that is too short may cause steric hindrance, while one that is too long can lead to unproductive binding[11].

  • Biocompatibility: PEG is well-recognized for its non-immunogenic properties, reducing the risk of an adverse immune response[7].

N-(Amino-PEG5)-N-bis(PEG4-acid): A Branched Linker with Unique Potential

N-(Amino-PEG5)-N-bis(PEG4-acid) is a heterobifunctional, branched PEG linker. Its unique structure, featuring a central amino group and two terminal carboxylic acid groups, offers distinct advantages for PROTAC synthesis and function.

Chemical Structure:

Diagram of the general structure of N-(Amino-PEG5)-N-bis(PEG4-acid). Note that the exact connectivity may vary, but this represents the functional components.

The branched nature of this linker provides a three-dimensional scaffold that can influence the spatial orientation of the protein of interest (POI) and E3 ligase ligands. This can be particularly advantageous in cases where a specific geometric arrangement is required for optimal ubiquitination and subsequent degradation. The presence of two carboxylic acid groups also opens up possibilities for creating trivalent or dual-targeting PROTACs.

Quantitative Data Summary

While specific quantitative data for PROTACs synthesized using N-(Amino-PEG5)-N-bis(PEG4-acid) is not extensively available in the public domain, the following tables provide representative data for PROTACs utilizing linear PEG linkers of varying lengths. This data illustrates the critical impact of linker composition on degradation efficacy and serves as a benchmark for the expected performance of PROTACs synthesized with branched PEG linkers.

Table 1: Impact of PEG Linker Length on Target Protein Degradation

Target ProteinLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BRD41-2 PEG units>5000-H661[6]
BRD44-5 PEG units<500-H661[6]
SMARCA2/4PEG linker250-30065-70MV-4-11[6]
BTK≥ 4 PEG units1-40-Ramos[6]

Table 2: Representative Pharmacokinetic Parameters of a PROTAC

ParameterValueSpeciesAdministrationReference
Oral Bioavailability (F%)20Human (predicted)Oral[12]
Fraction Absorbed (fa)27Human (predicted)Oral[12]

Note: The data in these tables are illustrative and derived from studies on various PROTACs with different target proteins, E3 ligases, and linear PEG linkers. The performance of a PROTAC synthesized with N-(Amino-PEG5)-N-bis(PEG4-acid) would need to be empirically determined.

Experimental Protocols

The synthesis of a PROTAC using N-(Amino-PEG5)-N-bis(PEG4-acid) typically involves standard amide bond formation reactions. The following are detailed, generalized methodologies for key experimental steps.

Protocol 1: Amide Coupling of E3 Ligase Ligand to N-(Amino-PEG5)-N-bis(PEG4-acid)

This protocol describes the initial coupling of an E3 ligase ligand (containing a primary amine) to one of the carboxylic acid groups of the linker.

Reagents and Materials:

  • N-(Amino-PEG5)-N-bis(PEG4-acid)

  • E3 Ligase Ligand (e.g., pomalidomide (B1683931) derivative with an amine handle)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under a nitrogen atmosphere, dissolve N-(Amino-PEG5)-N-bis(PEG4-acid) (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid groups.

  • In a separate flask, dissolve the E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Slowly add the E3 ligase ligand solution to the activated linker solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 ligase-linker conjugate.

Protocol 2: Coupling of the Target Protein Ligand

This protocol outlines the subsequent coupling of the target protein ligand (warhead) to the remaining carboxylic acid group of the E3 ligase-linker conjugate.

Reagents and Materials:

  • E3 Ligase-Linker Conjugate (from Protocol 1)

  • Target Protein Ligand (with a primary amine)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • Follow the same activation procedure as in Protocol 1, using the E3 Ligase-Linker Conjugate (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • In a separate flask, dissolve the target protein ligand (1.1 eq) in anhydrous DMF.

  • Slowly add the target protein ligand solution to the activated E3 ligase-linker conjugate.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Work-up and purify the final PROTAC molecule using similar procedures as described in Protocol 1, often followed by preparative HPLC for final purification.

Protocol 3: Western Blot for PROTAC-mediated Protein Degradation

This protocol is a standard method to quantify the degradation of the target protein in cells following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • Complete growth medium

  • PROTAC stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the ECL substrate.

  • Data Analysis:

    • Image the blot using a chemiluminescence imager.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in PROTAC synthesis and evaluation.

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded POI (Amino Acids) Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis and Evaluation Workflow Start Start: Design PROTAC Synthesis1 Couple E3 Ligand to N-(Amino-PEG5)-N-bis(PEG4-acid) Start->Synthesis1 Purification1 Purify E3-Linker Conjugate Synthesis1->Purification1 Synthesis2 Couple Target Ligand (Warhead) Purification1->Synthesis2 Purification2 Purify Final PROTAC Synthesis2->Purification2 Characterization Characterize PROTAC (LC-MS, NMR) Purification2->Characterization Cell_Assay Cellular Degradation Assay (Western Blot) Characterization->Cell_Assay Data_Analysis Determine DC50 and Dmax Cell_Assay->Data_Analysis End End: Evaluate Efficacy Data_Analysis->End

Caption: A typical workflow for PROTAC synthesis and evaluation.

Logical_Relationship cluster_2 Key Relationships in PROTAC Efficacy Linker Linker Properties (Length, Flexibility, Composition) Ternary Ternary Complex Stability and Conformation Linker->Ternary Influences PK Pharmacokinetic Properties Linker->PK Impacts Degradation Protein Degradation (DC50, Dmax) Ternary->Degradation Determines Efficacy Overall Therapeutic Efficacy Degradation->Efficacy PK->Efficacy

Caption: The logical relationship between linker properties and PROTAC efficacy.

Conclusion

N-(Amino-PEG5)-N-bis(PEG4-acid) represents a sophisticated and advantageous linker for the synthesis of advanced PROTAC molecules. Its branched structure and hydrophilic PEG chains offer the potential for improved solubility, optimized pharmacokinetic properties, and unique control over the geometry of the ternary complex. While further empirical data is needed to fully elucidate its specific performance characteristics, the foundational principles of PEGylated linkers, combined with the versatile chemistry of this branched molecule, make it a compelling choice for researchers and drug developers seeking to overcome the challenges of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.

References

The Architect of Solubility: A Technical Guide to N-(Amino-PEG5)-N-bis(PEG4-acid) in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the trifunctional, branched polyethylene (B3416737) glycol (PEG) linker, N-(Amino-PEG5)-N-bis(PEG4-acid), in enhancing the solubility and overall developability of Antibody-Drug Conjugates (ADCs). As the complexity and hydrophobicity of cytotoxic payloads increase, the strategic selection of a linker becomes paramount to mitigating issues of aggregation and improving therapeutic efficacy. This document provides a comprehensive overview of the linker's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual workflows to facilitate its application in ADC research and development.

Introduction: The Solubility Challenge in ADC Development

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent.[1] However, the conjugation of often hydrophobic small molecule drugs to a large protein can lead to significant challenges in manufacturing and formulation, primarily due to the increased propensity for aggregation.[2] Aggregation can negatively impact the efficacy, safety, and immunogenicity of the ADC.[3]

Hydrophilic linkers, particularly those incorporating polyethylene glycol (PEG), have emerged as a key strategy to overcome these limitations.[4] PEG chains create a hydration shell around the ADC, effectively shielding the hydrophobic payload, which in turn enhances solubility, reduces aggregation, and can improve pharmacokinetic properties.[3][5] The branched structure of N-(Amino-PEG5)-N-bis(PEG4-acid) offers an advanced approach, providing a significant hydrophilic reservoir and the potential for higher drug-to-antibody ratios (DARs) without compromising stability.[][7]

N-(Amino-PEG5)-N-bis(PEG4-acid): A Molecular Overview

N-(Amino-PEG5)-N-bis(PEG4-acid) is a heterotrifunctional, branched PEG linker. Its unique architecture consists of a central nitrogen atom from which emanate one amino-terminated PEG arm and two carboxylic acid-terminated PEG arms. This design is instrumental in its function as a versatile component in ADC construction.

  • Primary Amine Group: The single amino group provides a reactive handle for conjugation to the antibody, typically through activated esters (like NHS esters) on the antibody or via amide bond formation with the antibody's carboxyl groups.[8][9]

  • Two Terminal Carboxylic Acids: The dual carboxylic acid moieties can be activated to react with amine-containing payloads, allowing for the potential attachment of two drug molecules per linker.[10][11] This branched design facilitates the creation of ADCs with higher DARs.[12]

  • PEG Spacers: The PEG5 and PEG4 chains impart significant hydrophilicity to the linker and, by extension, to the entire ADC construct. This is the primary driver for enhanced solubility and reduced aggregation.[]

Below is a diagram illustrating the chemical structure of N-(Amino-PEG5)-N-bis(PEG4-acid).

cluster_linker N-(Amino-PEG5)-N-bis(PEG4-acid) Structure amine H₂N-(CH₂CH₂O)₅-CH₂CH₂- nitrogen N amine->nitrogen acid1 -CH₂CH₂-(OCH₂CH₂)₄-COOH nitrogen->acid1 acid2 -CH₂CH₂-(OCH₂CH₂)₄-COOH nitrogen->acid2

Caption: Structure of N-(Amino-PEG5)-N-bis(PEG4-acid) linker.

Quantitative Impact on ADC Solubility and Aggregation

The incorporation of branched, hydrophilic PEG linkers like N-(Amino-PEG5)-N-bis(PEG4-acid) has a quantifiable positive impact on the physicochemical properties of ADCs. While specific data for this exact linker is proprietary to individual research programs, the following tables summarize representative data from studies on ADCs constructed with similar hydrophilic, branched PEG linkers compared to those with more traditional hydrophobic linkers.

Table 1: Comparison of ADC Aggregation with Hydrophilic vs. Hydrophobic Linkers

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%) after Thermal Stress
Hydrophobic (e.g., SMCC)45.2
Hydrophobic (e.g., SMCC)815.8
Hydrophilic Branched PEG 4 < 1.0
Hydrophilic Branched PEG 8 2.5

Data is representative and compiled from general findings on the impact of linker hydrophilicity on ADC stability.[12][13]

Table 2: Influence of Linker Type on Maximum Achievable DAR and Solubility

Linker TypeMaximum Non-Aggregating DARApproximate Solubility Limit (mg/mL)
Hydrophobic (e.g., SMCC)~41-2
Hydrophilic Branched PEG >8 >10

Values are estimations based on trends reported in the literature comparing different linker technologies.[4]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and characterization of ADCs using N-(Amino-PEG5)-N-bis(PEG4-acid). The following sections provide step-by-step protocols for key experimental procedures.

Two-Step Conjugation of N-(Amino-PEG5)-N-bis(PEG4-acid) to Antibody and Payload

This protocol outlines a two-step process where the linker is first attached to the antibody, followed by the conjugation of the payload.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • N-(Amino-PEG5)-N-bis(PEG4-acid)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-containing cytotoxic payload

  • Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into the activation buffer to a final concentration of 5-10 mg/mL.

  • Linker-to-Antibody Conjugation:

    • Activate the carboxyl groups on the mAb by adding a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature.

    • Immediately add a 20-fold molar excess of N-(Amino-PEG5)-N-bis(PEG4-acid) (dissolved in activation buffer) to the activated antibody solution.

    • Allow the reaction to proceed for 2 hours at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.

    • Purify the antibody-linker conjugate using SEC to remove excess linker and reagents.

  • Payload-to-Linker Conjugation:

    • Activate the two carboxyl groups on the conjugated linker by adding a 100-fold molar excess of EDC and a 200-fold molar excess of Sulfo-NHS to the purified antibody-linker conjugate.

    • Incubate for 15-30 minutes at room temperature.

    • Dissolve the amine-containing payload in DMSO to a high concentration.

    • Add a 10-fold molar excess of the payload (per linker) to the activated antibody-linker conjugate.

    • Incubate for 2-4 hours at room temperature, protected from light.

    • Purify the final ADC using SEC to remove unreacted payload and reagents.

cluster_workflow ADC Synthesis Workflow mAb Monoclonal Antibody activate_mAb Activate mAb Carboxyls (EDC/Sulfo-NHS) mAb->activate_mAb add_linker Add N-(Amino-PEG5)-N-bis(PEG4-acid) activate_mAb->add_linker quench1 Quench Reaction add_linker->quench1 purify1 Purify mAb-Linker (SEC) quench1->purify1 mAb_linker mAb-Linker Conjugate purify1->mAb_linker activate_linker Activate Linker Carboxyls (EDC/Sulfo-NHS) mAb_linker->activate_linker add_payload Add Amine-Payload activate_linker->add_payload purify2 Purify Final ADC (SEC) add_payload->purify2 final_ADC Final ADC purify2->final_ADC

Caption: Workflow for ADC synthesis with N-(Amino-PEG5)-N-bis(PEG4-acid).

Characterization of ADC Solubility and Aggregation

4.2.1. Size-Exclusion Chromatography (SEC)

SEC is a fundamental technique to assess the purity and aggregation of ADCs.

Materials and Equipment:

  • HPLC or UHPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)

  • ADC sample

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.

  • Analysis: Integrate the peak areas to quantify the percentage of monomer, aggregates, and fragments.

4.2.2. Dynamic Light Scattering (DLS)

DLS is used to determine the size distribution of the ADC in solution and to detect the presence of aggregates.

Materials and Equipment:

  • DLS instrument

  • Low-volume cuvette

  • ADC sample

Procedure:

  • Sample Preparation: Filter the ADC sample through a 0.22 µm filter to remove dust and large particulates. Dilute to an appropriate concentration (typically 0.5-1.0 mg/mL) in a suitable buffer.

  • Measurement: Place the sample in the cuvette and insert it into the DLS instrument. Allow the sample to equilibrate to the desired temperature.

  • Data Acquisition: Perform multiple measurements to ensure reproducibility. The instrument will measure the fluctuations in scattered light intensity to determine the diffusion coefficient and, from that, the hydrodynamic radius of the particles in solution.

  • Analysis: Analyze the size distribution profile. A monomodal peak indicates a homogeneous sample, while the presence of larger species suggests aggregation.

cluster_analysis ADC Solubility and Aggregation Analysis Workflow ADC_sample Purified ADC Sample SEC_analysis Size-Exclusion Chromatography (SEC) ADC_sample->SEC_analysis DLS_analysis Dynamic Light Scattering (DLS) ADC_sample->DLS_analysis SEC_results Quantify Monomer, Aggregates, Fragments SEC_analysis->SEC_results DLS_results Determine Hydrodynamic Radius and Polydispersity DLS_analysis->DLS_results

References

An In-depth Technical Guide to the Trifunctional Nature of N-(Amino-PEG5)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core attributes of the trifunctional linker, N-(Amino-PEG5)-N-bis(PEG4-acid). This versatile molecule is instrumental in the development of complex bioconjugates, particularly in the fields of targeted drug delivery and antibody-drug conjugates (ADCs).

Core Characteristics

N-(Amino-PEG5)-N-bis(PEG4-acid) is a polyethylene (B3416737) glycol (PEG) derivative characterized by its unique trifunctional architecture. It possesses a central nitrogen atom to which a PEG5 chain terminating in a primary amine is attached, along with two separate PEG4 chains that each terminate in a carboxylic acid. This structure provides three distinct points of attachment for various molecules.[1][2][3][4][5] The PEG chains enhance the solubility and biocompatibility of the resulting conjugate.[6]

Physicochemical Properties
PropertyValueReference
Molecular Formula C34H68N2O17[7][8][9]
Molecular Weight 776.9 g/mol [7][9]
Purity >95%[9]
Solubility Soluble in water, DMSO, and DMF[10]
Storage -20°C, protected from light[8]

The Trifunctional Advantage in Bioconjugation

The strategic arrangement of one primary amine and two carboxylic acid groups allows for a controlled and sequential conjugation strategy. This is particularly advantageous for creating heterobifunctional constructs where, for example, a targeting moiety and two therapeutic payloads can be attached to a single linker molecule.

The primary amine is reactive towards activated esters, such as N-hydroxysuccinimide (NHS) esters, and can also react with carboxylic acids in the presence of carbodiimide (B86325) activators.[1][3][4][5] Conversely, the two terminal carboxylic acids can be activated to react with primary amines on other molecules, such as antibodies or drug payloads.[1][3][4][5]

Logical Workflow for Trifunctional Conjugation

Trifunctional_Conjugation_Workflow cluster_step1 Step 1: First Conjugation (Amine) cluster_step2 Step 2: Second & Third Conjugations (Carboxylic Acids) A N-(Amino-PEG5)-N-bis(PEG4-acid) C Conjugate 1 A->C Reaction with primary amine B Molecule 1 (e.g., Targeting Ligand with NHS ester) B->C D Conjugate 1 G Final Trifunctional Conjugate D->G EDC/NHS activation of carboxylic acids E Molecule 2 (e.g., Drug Payload with amine) E->G F Molecule 3 (e.g., Imaging Agent with amine) F->G

Caption: A logical workflow demonstrating the sequential conjugation capabilities of the trifunctional linker.

Experimental Protocols

Activation of Carboxylic Acids and Conjugation to an Amine-Containing Molecule

This protocol details the activation of the terminal carboxylic acids of N-(Amino-PEG5)-N-bis(PEG4-acid) using EDC and NHS, followed by conjugation to a molecule containing a primary amine.

Materials:

  • N-(Amino-PEG5)-N-bis(PEG4-acid)

  • Amine-containing molecule (e.g., antibody, peptide, or drug)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Reagent Preparation:

    • Allow all reagents to equilibrate to room temperature before use.

    • Prepare a stock solution of N-(Amino-PEG5)-N-bis(PEG4-acid) in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Prepare a solution of the amine-containing molecule in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

  • Activation of Carboxylic Acids:

    • In a reaction vial, add the N-(Amino-PEG5)-N-bis(PEG4-acid) stock solution.

    • Add Activation Buffer.

    • Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the amount of N-(Amino-PEG5)-N-bis(PEG4-acid).

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Amine-Containing Molecule:

    • Immediately add the activated linker solution to the solution of the amine-containing molecule. A 1.5 to 10-fold molar excess of the activated linker to the amine-containing molecule is a recommended starting point, though this may require optimization.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

Conjugation of the Primary Amine to an NHS-Ester-Containing Molecule

This protocol outlines the reaction of the primary amine of N-(Amino-PEG5)-N-bis(PEG4-acid) with a molecule that has been pre-activated with an NHS ester.

Materials:

  • N-(Amino-PEG5)-N-bis(PEG4-acid)

  • NHS-ester-activated molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Reagent Preparation:

    • Dissolve N-(Amino-PEG5)-N-bis(PEG4-acid) in DMSO to a stock concentration of 10 mM.

    • Ensure the NHS-ester-activated molecule is in a suitable buffer at a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the N-(Amino-PEG5)-N-bis(PEG4-acid) solution to the solution of the NHS-ester-activated molecule.

    • Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using SEC to remove excess linker and quenching reagents.

Application in Antibody-Drug Conjugate (ADC) Development

A primary application of this trifunctional linker is in the construction of ADCs. In this context, the linker serves as a bridge between a targeting antibody and cytotoxic drug payloads.

General Signaling Pathway of an ADC

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (using trifunctional linker) Receptor Target Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Fusion Drug Released Drug Payload Lysosome->Drug 4. Drug Release Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: Generalized mechanism of action for an antibody-drug conjugate facilitated by a linker.

The trifunctional nature of N-(Amino-PEG5)-N-bis(PEG4-acid) can be exploited to attach two different drug molecules to a single antibody, potentially overcoming drug resistance or achieving synergistic therapeutic effects.

Quantitative Data (Representative)

The following table provides representative data for bioconjugation reactions involving PEG linkers. Actual results will vary depending on the specific molecules and reaction conditions.

ParameterRepresentative ValueNotes
Amine-NHS Ester Reaction Efficiency > 90%Typically a very efficient reaction under optimal pH conditions.
Carboxylic Acid-Amine (EDC/NHS) Coupling Efficiency 70-90%Efficiency can be influenced by pH, buffer composition, and steric hindrance.
Increase in Solubility of Conjugate 5-10 foldHighly dependent on the hydrophobicity of the conjugated molecule.[11]
In Vitro Stability (Plasma) > 95% over 24hAmide bonds formed are generally stable.

Disclaimer: The quantitative data presented are representative values for PEG linkers and are intended for illustrative purposes. Optimization is required for specific applications.

Conclusion

N-(Amino-PEG5)-N-bis(PEG4-acid) is a powerful and versatile tool for researchers in drug development and the life sciences. Its trifunctional nature, combined with the beneficial properties of the PEG spacers, enables the construction of complex and customized bioconjugates with enhanced solubility and stability. The reliable and well-characterized reactivity of its terminal functional groups allows for controlled, sequential conjugation strategies, making it an ideal linker for advanced therapeutic and diagnostic applications.

References

Methodological & Application

Application Notes and Protocols for Creating Branched PROTACs using N-(Amino-PEG5)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] While conventional PROTACs are bifunctional molecules, the development of branched or trivalent PROTACs offers exciting new possibilities for enhancing therapeutic efficacy and overcoming resistance.[2][3] This document provides detailed application notes and protocols for the use of N-(Amino-PEG5)-N-bis(PEG4-acid) , a novel trifunctional PEG linker, in the synthesis and evaluation of branched PROTACs.

N-(Amino-PEG5)-N-bis(PEG4-acid) possesses a unique structure with a central amino group and two terminal carboxylic acid functionalities, enabling the conjugation of up to three different molecular entities.[4][5][6] This allows for the creation of innovative PROTAC architectures, such as those that can simultaneously engage a target protein and two E3 ligases, or target two different proteins for degradation with a single molecule. The polyethylene (B3416737) glycol (PEG) backbone of this linker enhances aqueous solubility and improves the pharmacokinetic properties of the resulting PROTAC.[7][][9]

These application notes will guide researchers through the conceptualization, synthesis, and characterization of branched PROTACs using this versatile linker, with a focus on targeting the Bromodomain and Extra-Terminal (BET) family of proteins as an illustrative example.

Key Applications of Branched PROTACs

The use of N-(Amino-PEG5)-N-bis(PEG4-acid) to create branched PROTACs opens up several advanced therapeutic strategies:

  • Enhanced Degradation Efficacy: By recruiting two E3 ligase molecules to the target protein, it is possible to achieve more efficient and rapid ubiquitination and subsequent degradation.

  • Overcoming Resistance: In cases where cancer cells develop resistance to a PROTAC by downregulating a specific E3 ligase, a branched PROTAC capable of engaging an alternative E3 ligase can maintain its therapeutic effect.

  • Dual-Target Degradation: Branched PROTACs can be designed to simultaneously degrade two different pathogenic proteins, which can be particularly effective in complex diseases driven by multiple factors.

  • Improved Selectivity: The requirement for the formation of a higher-order complex with multiple components can potentially lead to increased selectivity for the target protein, reducing off-target effects.

Signaling Pathway: BET Protein Degradation

The BET family of proteins (BRD2, BRD3, and BRD4) are epigenetic readers that play a crucial role in the regulation of gene transcription.[10] They are involved in the expression of key oncogenes such as c-MYC, making them attractive targets for cancer therapy.[11] PROTAC-mediated degradation of BET proteins leads to the downregulation of these oncogenes, ultimately inducing apoptosis and cell cycle arrest in cancer cells.

BET_Degradation_Pathway cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Cellular Effects PROTAC Branched PROTAC (N-(Amino-PEG5)-N-bis(PEG4-acid) based) Ternary_Complex Ternary Complex (BET-PROTAC-E3) PROTAC->Ternary_Complex BET BET Protein (e.g., BRD4) BET->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BET Protein Degradation Proteasome->Degradation cMYC c-MYC Transcription Downregulation Degradation->cMYC Cell_Cycle Cell Cycle Arrest cMYC->Cell_Cycle Apoptosis Apoptosis Induction cMYC->Apoptosis Branched_PROTAC_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Design Branched PROTAC Design (Selection of Ligands) Linker N-(Amino-PEG5)-N-bis(PEG4-acid) Design->Linker Synthesis Chemical Synthesis Linker->Synthesis Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Degradation_Assay Western Blot for Degradation (DC50, Dmax) Characterization->Degradation_Assay Viability_Assay Cell Viability Assay (IC50) Characterization->Viability_Assay Ternary_Complex Ternary Complex Formation Assays (e.g., TR-FRET, SPR) Characterization->Ternary_Complex PD_Studies Pharmacodynamic Studies (Tumor Degradation) Degradation_Assay->PD_Studies PK_Studies Pharmacokinetic Studies Viability_Assay->PK_Studies Efficacy_Studies Xenograft Model Efficacy PD_Studies->Efficacy_Studies Branched_PROTAC_Design_Logic cluster_0 Option 1: Dual E3 Ligase Recruitment cluster_1 Option 2: Dual Target Degradation Linker N-(Amino-PEG5)-N-bis(PEG4-acid) (Trifunctional Core) POI_Ligand_1 POI Ligand Linker->POI_Ligand_1 Amide Bond E3_Ligase_A E3 Ligase Ligand A Linker->E3_Ligase_A Amide Bond E3_Ligase_B E3 Ligase Ligand B Linker->E3_Ligase_B Amide Bond POI_Ligand_X POI Ligand X Linker->POI_Ligand_X Amide Bond POI_Ligand_Y POI Ligand Y Linker->POI_Ligand_Y Amide Bond E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand Amide Bond

References

Application Notes and Protocols for Dual Molecule Conjugation to N-(Amino-PEG5)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the sequential attachment of two distinct molecules to the heterobifunctional linker, N-(Amino-PEG5)-N-bis(PEG4-acid). This linker possesses a primary amine and two terminal carboxylic acid groups, enabling the creation of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.[1][2][3] The protocol employs an orthogonal protection strategy to ensure specific, stepwise conjugation.

Introduction

N-(Amino-PEG5)-N-bis(PEG4-acid) is a versatile polyethylene (B3416737) glycol (PEG) linker that facilitates the connection of two different molecular entities.[1][2][4] Its distinct reactive ends—a primary amine and two carboxylic acids—allow for controlled, sequential reactions.[1][2] This enables the precise assembly of complex biomolecules. The PEG spacer enhances the solubility and stability of the resulting conjugate while potentially reducing its immunogenicity.[4][5]

This protocol outlines a two-step process:

  • Step 1: Amine Coupling. Conjugation of the first molecule (Molecule A), containing a reactive group such as an N-hydroxysuccinimide (NHS) ester, to the primary amine of the PEG linker.

  • Step 2: Carboxyl Coupling. Activation of the two terminal carboxylic acids of the PEG linker using EDC/NHS chemistry, followed by conjugation to the second molecule (Molecule B), which contains a primary amine.

Experimental Protocols

Materials and Reagents
  • N-(Amino-PEG5)-N-bis(PEG4-acid)

  • Molecule A with an amine-reactive group (e.g., NHS ester)

  • Molecule B with a primary amine

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)[6][7]

  • N-Hydroxysuccinimide (NHS)[6][7]

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MES Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)

  • Dialysis tubing or centrifugal filters for purification

  • Analytical and preparative HPLC system with appropriate columns (e.g., Size Exclusion Chromatography (SEC), Reverse Phase (RP-HPLC))[8][][10]

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for characterization

Step 1: Conjugation of Molecule A to the Amine Terminus

This procedure describes the reaction of an NHS-ester functionalized "Molecule A" with the primary amine of the PEG linker.

Protocol:

  • Dissolve N-(Amino-PEG5)-N-bis(PEG4-acid) in anhydrous DMF at a concentration of 10 mg/mL.

  • Dissolve "Molecule A-NHS ester" in anhydrous DMF at a concentration of 10 mg/mL.

  • In a clean reaction vessel, add the N-(Amino-PEG5)-N-bis(PEG4-acid) solution.

  • Slowly add a 1.1 molar equivalent of the "Molecule A-NHS ester" solution to the PEG linker solution while stirring.

  • Allow the reaction to proceed for 2-4 hours at room temperature with continuous stirring. The reaction can be monitored by TLC or LC-MS.[11]

  • Upon completion, the resulting intermediate conjugate (Molecule A-PEG-bis(acid)) can be purified by precipitation in cold diethyl ether or by preparative RP-HPLC.

  • Characterize the purified intermediate by mass spectrometry to confirm the successful conjugation of Molecule A.

Step 2: Conjugation of Molecule B to the Carboxyl Termini

This procedure involves the activation of the two terminal carboxylic acids on the intermediate conjugate, followed by the addition of an amine-containing "Molecule B".

Protocol:

  • Dissolve the purified "Molecule A-PEG-bis(acid)" intermediate in anhydrous DCM at a concentration of 10 mg/mL.[6]

  • In a separate vial, dissolve EDC (2.5 molar equivalents) and NHS (2.5 molar equivalents) in anhydrous DCM.

  • Add the EDC/NHS solution to the "Molecule A-PEG-bis(acid)" solution and stir for 30 minutes at room temperature to activate the carboxylic acids.[6] The activation reaction is most efficient at a pH of 4.5-7.2.[6]

  • Dissolve "Molecule B-amine" (2.2 molar equivalents) in a minimal amount of anhydrous DMF or a buffer of choice (e.g., PBS pH 7.4). Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete in the reaction.[6]

  • Add the "Molecule B-amine" solution to the activated intermediate conjugate.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer to facilitate the reaction between the NHS-activated molecule and the primary amine of Molecule B.[6]

  • Allow the reaction to proceed for 2 hours at room temperature with continuous stirring.[6]

  • Quench the reaction by adding a quenching solution such as hydroxylamine (B1172632) or an amine-containing buffer like Tris.[6]

  • Purify the final conjugate (Molecule A-PEG-(Molecule B)₂) using an appropriate method such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or preparative HPLC to remove unreacted molecules and byproducts.[8][][12]

  • Characterize the final product by SDS-PAGE (if applicable), SEC, and mass spectrometry to confirm purity and identity.[8][10][13]

Data Presentation

Table 1: Summary of Quantitative Data for a Typical Conjugation Reaction

ParameterStep 1: Amine CouplingStep 2: Carboxyl CouplingFinal Product
Molar Ratio (Linker:Molecule) 1 : 1.11 : 2.2 (Intermediate:Molecule B)-
Reaction Time (hours) 2 - 42-
Typical Yield (%) > 90%70 - 85%-
Purity (by HPLC) (%) > 95%> 95%> 95%
Expected Mass (Da) Calculated based on reactantsCalculated based on reactantsCalculated based on reactants
Observed Mass (Da) Confirm by MSConfirm by MSConfirm by MS

Mandatory Visualizations

Experimental Workflow

G cluster_0 Step 1: Amine Coupling cluster_1 Step 2: Carboxyl Coupling A N-(Amino-PEG5)-N-bis(PEG4-acid) C Reaction in DMF (2-4h, RT) A->C B Molecule A-NHS B->C D Intermediate: Molecule A-PEG-bis(acid) C->D Purification E Intermediate: Molecule A-PEG-bis(acid) F EDC / NHS Activation in DCM (30 min, RT) E->F G Activated Intermediate F->G I Reaction in PBS pH 7.4 (2h, RT) G->I H Molecule B-Amine H->I J Final Conjugate: Molecule A-PEG-(Molecule B)₂ I->J Purification & Characterization

Caption: Workflow for the two-step conjugation protocol.

Chemical Reaction Pathway

G cluster_step1 Step 1: Amine Coupling cluster_step2 Step 2: Carboxyl Coupling linker_amine H₂N-PEG-bis(COOH) reaction1 + linker_amine->reaction1 mol_a Molecule A-NHS mol_a->reaction1 intermediate Molecule A-NH-PEG-bis(COOH) intermediate2 Molecule A-NH-PEG-bis(COOH) reaction1->intermediate DMF, RT reaction2 + intermediate2->reaction2 edc_nhs EDC, NHS edc_nhs->reaction2 activated_intermediate Molecule A-NH-PEG-bis(CO-NHS) reaction3 + activated_intermediate->reaction3 mol_b 2 x Molecule B-NH₂ mol_b->reaction3 final_product Molecule A-NH-PEG-bis(CO-NH-Molecule B) reaction2->activated_intermediate DCM, RT reaction3->final_product PBS pH 7.4, RT

Caption: Chemical pathway for sequential molecule attachment.

References

step-by-step protocol for N-(Amino-PEG5)-N-bis(PEG4-acid) conjugation to antibody

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Step-by-Step Protocol for N-(Amino-PEG5)-N-bis(PEG4-acid) Conjugation to an Antibody

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) linkers to monoclonal antibodies (mAbs) is a cornerstone of modern biopharmaceutical development, particularly in the creation of Antibody-Drug Conjugates (ADCs) and other targeted therapies like Proteolysis Targeting Chimera (PROTAC) Antibody Conjugates (PACs).[1][2] The linker, N-(Amino-PEG5)-N-bis(PEG4-acid), is a heterobifunctional, branched PEG derivative designed for this purpose.[3][4] It features two terminal carboxylic acid groups and a central primary amine. This structure allows for the attachment of the linker to the antibody via its carboxyl groups, leaving the primary amine available for the subsequent conjugation of a payload molecule (e.g., a cytotoxic drug, a PROTAC, or a fluorescent dye).

This protocol details a two-step method for covalently attaching the N-(Amino-PEG5)-N-bis(PEG4-acid) linker to an antibody. The process involves the activation of the linker's terminal carboxylic acid groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS), followed by the conjugation of the activated linker to the primary amine groups of lysine (B10760008) residues on the antibody surface.[5] This method produces a stable amide bond and provides a foundation for creating advanced bioconjugates.[6]

Experimental Workflow Diagram

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Ab_Prep 1. Antibody Preparation (Buffer Exchange & Concentration) Activation 3. Linker Activation (EDC/Sulfo-NHS Chemistry in MES Buffer) Ab_Prep->Activation Linker_Sol 2. Linker & Reagent Preparation (Dissolution in Anhydrous Solvent) Linker_Sol->Activation Conjugation 4. Conjugation to Antibody (Reaction in PBS Buffer) Activation->Conjugation Add activated linker to antibody Quenching 5. Quenching Reaction (Addition of Tris or Hydroxylamine) Conjugation->Quenching Purification 6. Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization 7. Characterization (SDS-PAGE, MS, SEC-HPLC) Purification->Characterization

Caption: Workflow for the two-step conjugation of an acid-terminated PEG linker to an antibody.

Materials and Reagents

  • Antibody: Purified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing substances like Tris.

  • Linker: N-(Amino-PEG5)-N-bis(PEG4-acid)

  • Activation Reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

    • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Buffers and Solvents:

    • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0.

    • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, amine-free.

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5.

    • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Purification Equipment:

    • Desalting columns or spin filters (e.g., Zeba™ Spin Desalting Columns, Amicon® Ultra Centrifugal Filters) for buffer exchange.

    • Size-Exclusion Chromatography (SEC) system (e.g., HPLC or FPLC) for purification of the final conjugate.

Quantitative Experimental Parameters

The following table summarizes the key quantitative parameters for the conjugation protocol. These values may require optimization depending on the specific antibody and desired linker-to-antibody ratio (LAR).

ParameterRecommended ValuePurpose
Antibody Concentration 5-10 mg/mLEnsures efficient reaction kinetics.
Linker:Antibody Molar Ratio 5:1 to 20:1Controls the degree of labeling (LAR). Start with a 10-fold molar excess.
EDC:Linker Molar Ratio 1.5:1 to 2:1Activates the linker's carboxyl groups.
Sulfo-NHS:Linker Molar Ratio 1.5:1 to 2:1Creates a more stable amine-reactive intermediate.
Activation Reaction Time 15-30 minutesAllows for the formation of the Sulfo-NHS ester.
Conjugation Reaction Time 1-2 hoursAllows the activated linker to react with antibody lysines.
Reaction Temperature Room Temperature (20-25°C)Standard condition for EDC/NHS chemistry.
Quenching Time 30 minutesDeactivates any remaining reactive NHS esters.

Step-by-Step Experimental Protocol

Step 1: Antibody Preparation
  • Buffer Exchange: The antibody must be in an amine-free buffer for the conjugation reaction. Exchange the antibody into Conjugation Buffer (PBS, pH 7.2-7.4) using a desalting column or through repeated dilution and concentration with a centrifugal filter device.

  • Concentration Adjustment: Adjust the final antibody concentration to 5-10 mg/mL using the Conjugation Buffer.

  • Confirmation: Confirm the final antibody concentration using a UV-Vis spectrophotometer at 280 nm.

Step 2: Preparation of Reagent Solutions

Note: EDC is moisture-sensitive and Sulfo-NHS is hygroscopic. Prepare these solutions immediately before use.[5]

  • Linker Solution: Dissolve N-(Amino-PEG5)-N-bis(PEG4-acid) in anhydrous DMSO to create a 10-20 mM stock solution.

  • EDC Solution: Dissolve EDC in Activation Buffer (MES, pH 6.0) to create a 100 mM stock solution.

  • Sulfo-NHS Solution: Dissolve Sulfo-NHS in Activation Buffer (MES, pH 6.0) to create a 100 mM stock solution.

Step 3: Activation of the PEG Linker
  • In a microcentrifuge tube, combine the required volume of the Linker stock solution with the Activation Buffer.

  • Add the EDC solution to the linker mixture to achieve the desired molar ratio (e.g., 2 equivalents per carboxyl group).

  • Immediately add the Sulfo-NHS solution to the mixture to achieve the desired molar ratio.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This forms the amine-reactive Sulfo-NHS ester.

Step 4: Conjugation to the Antibody
  • Immediately after activation, add the entire volume of the activated linker solution to the prepared antibody solution.

  • Ensure thorough but gentle mixing. Avoid creating foam or vortexing, which can denature the antibody.

  • Incubate the conjugation reaction for 1-2 hours at room temperature with gentle end-over-end rotation.

Step 5: Quenching the Reaction
  • To stop the conjugation reaction and quench any unreacted Sulfo-NHS esters, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

  • Incubate for 30 minutes at room temperature.

Step 6: Purification of the Antibody-Linker Conjugate
  • Removal of Byproducts: The primary goal of purification is to remove excess linker and reaction byproducts (e.g., hydrolyzed linker, EDC/NHS byproducts).[]

  • Size-Exclusion Chromatography (SEC): This is the most effective method for separating the larger antibody-linker conjugate from smaller, unreacted components.

    • Equilibrate an appropriate SEC column (e.g., Superdex 200 or equivalent) with sterile PBS, pH 7.4.

    • Load the quenched reaction mixture onto the column.

    • Collect fractions corresponding to the high molecular weight peak, which represents the purified antibody-linker conjugate.

  • Alternative Method: For smaller scales, desalting columns can be used to remove the bulk of the small molecule impurities.

Step 7: Characterization of the Conjugate

After purification, it is crucial to characterize the conjugate to confirm successful labeling and determine the average number of linkers per antibody (Linker-to-Antibody Ratio, LAR).

  • SDS-PAGE: Compare the conjugate to the unconjugated antibody. A successful conjugation will result in a slight increase in the molecular weight, which may be visible as a shift or smear on the gel.

  • Mass Spectrometry (LC-MS): This is the most accurate method to determine the LAR. Deconvoluted mass spectra will show a distribution of species corresponding to the antibody with 0, 1, 2, 3, etc., linkers attached.[8]

  • Hydrophobic Interaction Chromatography (HIC): PEGylation increases the hydrophilicity of the antibody, leading to a shift in retention time on an HIC column compared to the unconjugated antibody. This can be used to assess the distribution of conjugated species.

  • SEC-HPLC: Analytical SEC can confirm the purity of the conjugate and assess the level of aggregation. The conjugate should appear as a single, monodisperse peak.[9]

References

Application Notes and Protocols for N-(Amino-PEG5)-N-bis(PEG4-acid) in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Amino-PEG5)-N-bis(PEG4-acid) is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for advanced applications in targeted drug delivery. Its unique structure, featuring a single primary amine and two terminal carboxylic acid groups, offers a versatile platform for the conjugation of targeting ligands, therapeutic payloads, and imaging agents. The branched PEG backbone enhances the solubility, stability, and pharmacokinetic profile of the resulting bioconjugate, making it an attractive tool in the development of sophisticated drug delivery systems such as antibody-drug conjugates (ADCs).

The primary amine serves as a reactive handle for conjugation to activated esters (e.g., N-hydroxysuccinimide esters) or carboxylic acids, while the two terminal carboxylic acids can be coupled to amine-containing molecules, such as cytotoxic drugs or imaging probes, via amide bond formation. This architecture allows for the attachment of two payload molecules to a single linker, potentially increasing the drug-to-antibody ratio (DAR) in ADCs and enhancing therapeutic efficacy.

Key Applications

  • Antibody-Drug Conjugates (ADCs): The primary application of N-(Amino-PEG5)-N-bis(PEG4-acid) is in the construction of ADCs. The linker can be conjugated to an antibody through its primary amine, and two drug molecules can be attached to the carboxylic acid terminals. This approach can lead to ADCs with a higher, more defined DAR, which has been shown to improve therapeutic outcomes.

  • Targeted Nanoparticle Functionalization: This linker can be used to functionalize the surface of nanoparticles. The amino group can be used for attachment to the nanoparticle surface, while the two carboxylic acid groups provide points for conjugating targeting ligands (e.g., peptides, aptamers) and therapeutic agents.

  • Development of Multivalent Conjugates: The branched structure allows for the creation of multivalent constructs, which can enhance binding affinity to target receptors through the avidity effect.

  • Imaging Probe Conjugation: The linker can be used to attach imaging agents (e.g., fluorescent dyes, chelating agents for radiolabeling) to targeting moieties for in vivo imaging and diagnostic applications.

Data Presentation: Representative Physicochemical and In Vitro Properties of an ADC Constructed with N-(Amino-PEG5)-N-bis(PEG4-acid)

The following tables present hypothetical yet representative data for an antibody-drug conjugate (ADC) synthesized using N-(Amino-PEG5)-N-bis(PEG4-acid). This data is based on typical values observed for ADCs with branched PEG linkers and is intended for illustrative purposes.

Table 1: Physicochemical Characterization of a Hypothetical Trastuzumab-MMAE ADC

ParameterTrastuzumab (Unconjugated)Trastuzumab-(N-(Amino-PEG5)-N-bis(PEG4-MMAE))
Average Drug-to-Antibody Ratio (DAR) N/A4.2
Molecular Weight (kDa) ~148~153.5
Aggregation (%) < 1%< 2%
Isoelectric Point (pI) 8.98.5
Hydrophobicity (HIC Retention Time, min) 15.218.7

Table 2: In Vitro Cytotoxicity Data

Cell LineTarget AntigenIC50 (nM) of Trastuzumab-(N-(Amino-PEG5)-N-bis(PEG4-MMAE))
SK-BR-3 HER2+++0.5
BT-474 HER2+++1.2
MCF-7 HER2+25.8
MDA-MB-231 HER2-> 1000

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of an ADC using N-(Amino-PEG5)-N-bis(PEG4-acid). These are representative protocols and may require optimization for specific antibodies, payloads, and applications.

Protocol 1: Two-Step Synthesis of an Antibody-Drug Conjugate

This protocol describes the conjugation of a payload to the linker first, followed by conjugation of the linker-payload construct to the antibody.

Workflow for Two-Step ADC Synthesis

G cluster_0 Step 1: Linker-Payload Conjugation cluster_1 Step 2: Antibody Conjugation A Activate Carboxylic Acid on Payload (EDC/NHS) B React with N-(Amino-PEG5)- N-bis(PEG4-acid) A->B C Purify Payload-Linker Conjugate (HPLC) B->C D Activate Linker's Amino Group (e.g., to NHS ester) C->D Purified Payload-Linker E React with Antibody (targeting Lysine residues) D->E F Purify ADC (SEC) E->F G G F->G Characterize ADC (DAR, Purity, etc.)

Caption: Workflow for the two-step synthesis of an ADC.

Materials:

  • Amine-reactive payload (e.g., Monomethyl Auristatin E - MMAE)

  • N-(Amino-PEG5)-N-bis(PEG4-acid)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Antibody (e.g., Trastuzumab)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Payload-Linker Conjugation:

    • Dissolve the amine-containing payload, EDC, and NHS in anhydrous DMF. A typical molar ratio is 1:1.2:1.2 (Payload:EDC:NHS).

    • Stir the reaction at room temperature for 1 hour to activate the payload's amine group.

    • Add N-(Amino-PEG5)-N-bis(PEG4-acid) to the reaction mixture (e.g., 1.5-fold molar excess over the payload).

    • Continue stirring at room temperature for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the payload-linker conjugate by reverse-phase HPLC.

  • Antibody-Linker Conjugation:

    • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

    • Activate the amino group of the purified payload-linker conjugate by reacting it with an excess of a homobifunctional NHS ester crosslinker (e.g., Disuccinimidyl suberate (B1241622) - DSS) in DMF.

    • Add a 10-fold molar excess of the NHS-activated payload-linker to the antibody solution. The final concentration of DMF should not exceed 10% (v/v).

    • Incubate the reaction for 2 hours at room temperature with gentle stirring.

    • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.

    • Purify the ADC using an SEC column to remove unreacted payload-linker and quenching reagents.

Protocol 2: Characterization of the Antibody-Drug Conjugate

Workflow for ADC Characterization

G cluster_0 Characterization Methods ADC Purified ADC DAR DAR Determination (UV-Vis, HIC, MS) ADC->DAR Purity Purity & Aggregation (SEC) ADC->Purity Binding Antigen Binding (ELISA, SPR) ADC->Binding Cytotoxicity In Vitro Cytotoxicity (Cell-based Assay) ADC->Cytotoxicity

Caption: Key methods for ADC characterization.

1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy:

  • Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance of the payload.

  • Calculate the concentrations of the antibody and the payload using their respective extinction coefficients.

  • The DAR is the molar ratio of the payload to the antibody.

2. Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • Equilibrate an SEC column with an appropriate mobile phase (e.g., PBS).

  • Inject the purified ADC onto the column.

  • Monitor the elution profile at 280 nm.

  • The percentage of the monomeric ADC peak relative to the total peak area indicates the purity and the extent of aggregation.

3. Antigen Binding Affinity by ELISA:

  • Coat a 96-well plate with the target antigen.

  • Block non-specific binding sites.

  • Add serial dilutions of the ADC and the unconjugated antibody.

  • Incubate and wash the plate.

  • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add the substrate and measure the absorbance.

  • Compare the binding curves of the ADC and the unconjugated antibody to assess any change in binding affinity.

4. In Vitro Cytotoxicity Assay:

  • Plate target-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug for 72-96 hours.

  • Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Signaling Pathway: ADC Mechanism of Action

G ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug Released Payload Lysosome->Drug Linker Cleavage & Payload Release Target Intracellular Target (e.g., Tubulin, DNA) Drug->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Cycle Arrest/ DNA Damage

Caption: General mechanism of action for an ADC.

This document serves as a guide for the application of N-(Amino-PEG5)-N-bis(PEG4-acid) in targeted drug delivery. The provided protocols and data are intended to be representative and should be adapted and optimized for specific research needs.

Application Notes and Protocols for EDC/NHS Chemistry with N-(Amino-PEG5)-N-bis(PEG4-acid) Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-(Amino-PEG5)-N-bis(PEG4-acid) linker is a versatile, hydrophilic molecule widely utilized in bioconjugation and drug delivery systems.[1][2][3][4][5] Its structure, featuring a central primary amine and two terminal carboxylic acid groups, allows for the covalent attachment of a variety of molecules, such as proteins, peptides, antibodies, and small molecule drugs.[1][2] This linker is particularly valuable in the development of Antibody-Drug Conjugates (ADCs), where precise control over linker chemistry is crucial for therapeutic efficacy.[1]

This document provides detailed application notes and protocols for the conjugation of molecules to the N-(Amino-PEG5)-N-bis(PEG4-acid) linker utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method facilitates the formation of stable amide bonds between the carboxylic acid groups of the linker and primary amines on a target molecule.

Principle of EDC/NHS Chemistry

EDC/NHS chemistry is a widely used "zero-length" crosslinking method, meaning no part of the crosslinking agents is incorporated into the final bond.[6] The reaction proceeds in two main steps:

  • Activation of Carboxylic Acids: EDC reacts with the carboxyl groups on the N-(Amino-PEG5)-N-bis(PEG4-acid) linker to form a highly reactive but unstable O-acylisourea intermediate.[6][7][8]

  • Formation of a Stable NHS Ester: This unstable intermediate is prone to hydrolysis in aqueous solutions.[6] To enhance stability and reaction efficiency, NHS (or its water-soluble analog, Sulfo-NHS) is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.[6][9]

  • Amide Bond Formation: The NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS.[6][9]

This two-step process is favored as it can minimize polymerization when working with molecules containing both amine and carboxyl groups.[10]

Core Requirements for Successful Conjugation

Several factors are critical for achieving high conjugation efficiency while preserving the biological activity of the target molecule:

  • pH Control: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the NHS ester with primary amines is more efficient at a physiological to slightly basic pH (7.2-8.5).[10][11][12] Therefore, a two-step reaction with a pH adjustment is often recommended.

  • Fresh Reagents: EDC is susceptible to hydrolysis, so it is crucial to prepare EDC and NHS solutions immediately before use.[10]

  • Quenching: After the desired reaction time, any remaining active NHS esters should be quenched to prevent non-specific reactions. This can be achieved by adding a small molecule containing a primary amine, such as Tris, glycine, or ethanolamine.[10][11]

  • Purification: Removal of unreacted linker, excess reagents, and byproducts is essential to obtain a pure conjugate. Common purification methods include size-exclusion chromatography (SEC), dialysis, and ion-exchange chromatography.[13][14]

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the EDC/NHS conjugation of the N-(Amino-PEG5)-N-bis(PEG4-acid) linker. These values should be considered as a starting point for optimization for your specific application.

ParameterRecommended RangeNotes
Molar Ratio (EDC:Carboxylic Acid) 2-10 fold molar excessHigher excess may be needed for dilute protein solutions.[15]
Molar Ratio (NHS:EDC) 0.5-1.5 fold molar excessA common starting point is a 1:1 or slightly higher molar ratio of NHS to EDC.[16]
Activation pH 4.5 - 6.0Use a non-amine, non-carboxylate buffer such as MES.[12]
Activation Time 15 - 30 minutesAt room temperature.[10][12]
Conjugation pH 7.2 - 8.5Use a non-amine buffer such as PBS.[11][12]
Conjugation Time 2 - 4 hours at room temperature, or overnight at 4°CLonger incubation times may be required for less reactive molecules.[10]
Quenching Agent Concentration 10-50 mMe.g., Tris, glycine, or hydroxylamine.[12]
Quenching Time 15 - 30 minutesAt room temperature.

Experimental Protocols

This section provides a detailed two-step protocol for the conjugation of a primary amine-containing molecule (e.g., a protein) to the N-(Amino-PEG5)-N-bis(PEG4-acid) linker.

Materials
  • N-(Amino-PEG5)-N-bis(PEG4-acid) linker

  • Molecule to be conjugated (containing primary amines)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[12]

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[17]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0[17]

  • Purification columns (e.g., size-exclusion chromatography)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving the linker if necessary[18]

Protocol

Step 1: Activation of N-(Amino-PEG5)-N-bis(PEG4-acid) Linker

  • Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening the vials.

  • Prepare a stock solution of the N-(Amino-PEG5)-N-bis(PEG4-acid) linker in the Activation Buffer. If solubility is an issue, the linker can first be dissolved in a minimal amount of DMF or DMSO and then added to the buffer.[19]

  • Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

  • In a reaction tube, add the N-(Amino-PEG5)-N-bis(PEG4-acid) linker solution.

  • Add the EDC solution to the linker solution to achieve the desired molar excess (e.g., 5-fold molar excess over the carboxylic acid groups of the linker).

  • Add the NHS/Sulfo-NHS solution to the reaction mixture to achieve the desired molar excess (e.g., 1.2-fold molar excess over EDC).

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[17]

Step 2: Conjugation to the Amine-Containing Molecule

  • Immediately after the activation step, the pH of the reaction mixture should be raised to 7.2-7.5 by adding the Coupling Buffer.

  • Alternatively, the activated linker can be purified from excess EDC and NHS using a desalting column equilibrated with the Coupling Buffer.[12] This is recommended for sensitive applications.

  • Add the amine-containing molecule (dissolved in Coupling Buffer) to the activated linker solution. The molar ratio of the activated linker to the target molecule should be optimized for the specific application.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

Step 3: Quenching the Reaction

  • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.

Step 4: Purification of the Conjugate

  • Purify the conjugate from unreacted linker, excess reagents, and byproducts using an appropriate method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or ion-exchange chromatography.[13][14]

  • Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, HPLC).

Mandatory Visualizations

EDC_NHS_Mechanism Linker_COOH N-(Amino-PEG5)-N-bis(PEG4-acid) (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) Linker_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (More Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Conjugate Stable Amide Bond (R-CO-NH-R') NHS_Ester->Conjugate Target_Amine Target Molecule (R'-NH2) Released_NHS Released NHS Experimental_Workflow A 1. Prepare Reagents - Linker Solution (pH 6.0) - Fresh EDC & NHS Solutions B 2. Activation - Mix Linker, EDC, and NHS - Incubate 15-30 min at RT A->B C 3. pH Adjustment / Purification - Adjust pH to 7.2-7.5 OR - Purify with desalting column B->C D 4. Conjugation - Add Amine-Containing Molecule - Incubate 2-4h at RT or overnight at 4°C C->D E 5. Quenching - Add Tris or Glycine - Incubate 15-30 min at RT D->E F 6. Purification - Size-Exclusion Chromatography - Dialysis or IEX E->F G 7. Characterization - SDS-PAGE, Mass Spec, HPLC F->G

References

Application Note: High-Resolution Purification of N-(Amino-PEG5)-N-bis(PEG4-acid) Conjugates Using Size Exclusion Chromatography (SEC-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the purification of N-(Amino-PEG5)-N-bis(PEG4-acid) using Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC). N-(Amino-PEG5)-N-bis(PEG4-acid) is a heterobifunctional, monodisperse polyethylene (B3416737) glycol (PEG) linker crucial for the development of complex bioconjugates, including antibody-drug conjugates (ADCs).[1][2] The protocol described herein provides an efficient means to separate the target conjugate from unreacted starting materials, dimers, and other process-related impurities based on their hydrodynamic volume. This method is essential for ensuring the purity and quality of the final conjugate, which is critical for subsequent conjugation reactions and the overall efficacy and safety of the resulting biotherapeutic.

Introduction

Polyethylene glycol (PEG) linkers are widely used in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[3][4] Heterobifunctional PEGs, such as N-(Amino-PEG5)-N-bis(PEG4-acid), offer versatile platforms for covalently linking different molecules, like antibodies and cytotoxic drugs in ADCs.[2] The purity of these linkers is paramount, as impurities can lead to undesirable side products, affecting the final drug product's homogeneity, stability, and efficacy.

Size Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their size in solution.[] It is particularly well-suited for purifying PEGylated molecules and their conjugates, as the addition of PEG chains significantly increases the hydrodynamic radius of a molecule.[6][] This method allows for the efficient removal of smaller impurities, such as unreacted PEG reagents, and larger aggregates. Unlike other chromatographic techniques, SEC is typically performed under isocratic conditions in physiological buffers, which helps preserve the integrity of sensitive biomolecules.[]

This document provides a detailed protocol for the purification of N-(Amino-PEG5)-N-bis(PEG4-acid) (MW: 776.9 g/mol ) using SEC-HPLC, complete with recommended materials, instrument parameters, and expected outcomes.[8]

Experimental Workflow

The overall workflow for the purification of the PEG conjugate is illustrated below. It begins with the preparation of the crude sample, followed by setting up the SEC-HPLC system, performing the purification run, collecting the desired fractions, and finally analyzing the purity of the collected fractions.

SEC_Workflow cluster_prep 1. Preparation cluster_hplc 2. SEC-HPLC Purification cluster_post 3. Post-Purification SamplePrep Crude Sample Preparation (Dissolution & Filtration) MobilePhasePrep Mobile Phase Preparation (Buffer & Degassing) SystemEquil System Equilibration SampleInject Sample Injection SystemEquil->SampleInject Separation Isocratic Elution & Separation by Size SampleInject->Separation Detection Signal Detection (RI, ELSD, or CAD) Separation->Detection FractionColl Fraction Collection Detection->FractionColl PurityAnalysis Purity Analysis of Collected Fractions FractionColl->PurityAnalysis FinalProduct Pure Conjugate PurityAnalysis->FinalProduct

Caption: Experimental workflow for SEC-HPLC purification.

Materials and Methods

Materials
  • Crude N-(Amino-PEG5)-N-bis(PEG4-acid) conjugate

  • Phosphate Buffered Saline (PBS), pH 7.4 (e.g., 10 mM Phosphate, 150 mM NaCl)

  • Milli-Q® or HPLC-grade water

  • Acetonitrile (HPLC grade), if required for cleaning

  • 0.22 µm syringe filters (hydrophilic)

Instrumentation
  • An HPLC system equipped with a pump, autosampler, and column thermostat. A bio-inert system is recommended to prevent non-specific interactions.[9]

  • SEC Column: A column suitable for the separation of small molecules and oligomers. Example: TSKgel G2000SWxl (7.8 mm x 300 mm, 5 µm) or similar column with a pore size appropriate for molecules in the ~100 to 10,000 Da range.

  • Detector: Due to the poor UV absorbance of PEG, a universal detector is required.[10]

    • Refractive Index (RI) Detector

    • Evaporative Light Scattering Detector (ELSD)

    • Charged Aerosol Detector (CAD)[11]

  • Fraction Collector

Detailed Experimental Protocol

  • Mobile Phase Preparation:

    • Prepare the mobile phase consisting of Phosphate Buffered Saline (PBS) at pH 7.4.

    • Filter the mobile phase through a 0.22 µm membrane filter.

    • Thoroughly degas the mobile phase before use to prevent bubble formation in the system.

  • Sample Preparation:

    • Dissolve the crude N-(Amino-PEG5)-N-bis(PEG4-acid) sample in the mobile phase to a concentration of 5-10 mg/mL.

    • Ensure complete dissolution. Gentle vortexing or sonication may be applied if necessary.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • SEC-HPLC System Setup and Equilibration:

    • Install the appropriate SEC column into the HPLC system.

    • Set the column thermostat to a constant ambient temperature (e.g., 25 °C).

    • Purge the pump with the mobile phase to remove any air from the lines.

    • Equilibrate the column with the mobile phase at the desired flow rate (e.g., 0.5 mL/min) for at least 30-60 minutes, or until a stable baseline is achieved on the detector.

  • Chromatographic Run and Data Acquisition:

    • Set the HPLC method parameters according to the values in Table 1.

    • Inject an appropriate volume (e.g., 20-50 µL) of the prepared sample onto the column.

    • Start the data acquisition and the isocratic elution.

    • Monitor the chromatogram in real-time. The target conjugate should elute as a distinct peak, separated from higher molecular weight aggregates (eluting earlier) and lower molecular weight impurities (eluting later).

  • Fraction Collection:

    • Set up the fraction collector to collect peaks based on retention time or detector signal threshold.

    • Collect the fraction corresponding to the main peak, which represents the purified N-(Amino-PEG5)-N-bis(PEG4-acid) conjugate.

  • Post-Purification Analysis:

    • Re-inject a small aliquot of the collected fraction into the SEC-HPLC system under the same conditions to assess its purity.

    • The resulting chromatogram should show a single, sharp peak, confirming the successful purification.

Results and Discussion

The primary goal of this SEC-HPLC method is to separate the target N-(Amino-PEG5)-N-bis(PEG4-acid) conjugate from potential impurities. The separation is based on the principle that larger molecules cannot enter the pores of the stationary phase as readily as smaller molecules, and thus travel a shorter path and elute from the column faster.[]

Table 1: Recommended SEC-HPLC Parameters

ParameterRecommended ValueNotes
HPLC System Bio-inert HPLC SystemMinimizes non-specific binding of PEG molecules.[9]
Column TSKgel G2000SWxl (7.8x300mm, 5µm)Or equivalent SEC column with optimal resolution for MW < 10 kDa.
Mobile Phase 150 mM Phosphate Buffer, pH 7.0-7.4Physiological pH and ionic strength maintain conjugate stability.[12]
Flow Rate 0.5 mL/minLower flow rates often improve resolution in SEC.[3]
Column Temp. 25 °C (Ambient)Consistent temperature ensures reproducible retention times.
Injection Vol. 20-50 µLShould be optimized to avoid column overloading.
Detector RI, ELSD, or CADUniversal detection is necessary as PEG lacks a strong chromophore.[10][11]
Run Time 30 minutesSufficient to allow for elution of all components.

Expected Purity and Recovery: Under optimized conditions, this protocol is expected to yield the N-(Amino-PEG5)-N-bis(PEG4-acid) conjugate with a purity exceeding 95%, as determined by the peak area percentage in the final chromatogram. Recovery is typically high, although this should be quantified for the specific process. The resolution between the main product peak and key impurities should be greater than 1.5 for effective separation.

Troubleshooting

  • Broad Peaks: This may indicate interactions with the column matrix or column degradation. Ensure a high-quality, well-maintained SEC column is used. Increasing the ionic strength of the mobile phase can sometimes sharpen peaks.[13]

  • Poor Resolution: Optimize the flow rate (lower flow rates generally increase resolution) or consider a longer column or a column with a smaller particle size.

  • Low Recovery: This could be due to non-specific adsorption of the conjugate to the HPLC system or column. The use of a bio-inert system and ensuring the mobile phase composition is appropriate can mitigate this issue.[9]

Conclusion

The SEC-HPLC method detailed in this application note provides a reliable and efficient strategy for the purification of N-(Amino-PEG5)-N-bis(PEG4-acid) conjugates. The protocol ensures high purity of the final product, which is a critical prerequisite for its use in the synthesis of biotherapeutics and other advanced applications. The use of a universal detector like RI, ELSD, or CAD is essential for the successful implementation of this method.

References

analytical methods for characterizing N-(Amino-PEG5)-N-bis(PEG4-acid) conjugates

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on Analytical Methods for Characterizing N-(Amino-PEG5)-N-bis(PEG4-acid) Conjugates

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(Amino-PEG5)-N-bis(PEG4-acid) is a branched, monodisperse polyethylene (B3416737) glycol (PEG) derivative designed for advanced bioconjugation and drug delivery applications.[1][2] Its unique structure features a central primary amine group and two terminal carboxylic acid groups, making it an ideal linker for creating complex architectures such as antibody-drug conjugates (ADCs) or for surface functionalization of nanoparticles.[2][3] The primary amine can be conjugated to molecules with reactive groups like NHS esters, while the two carboxylic acid moieties can be coupled to primary amines on antibodies or other biomolecules.[1][2]

Given the critical role of this linker in the final conjugate's performance, its thorough characterization is paramount to ensure identity, purity, and consistency. This application note provides a comprehensive overview of the key analytical methods for characterizing N-(Amino-PEG5)-N-bis(PEG4-acid) and its conjugates, offering detailed protocols and data presentation guidelines.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Verification

¹H NMR spectroscopy is a powerful technique for the unambiguous structural confirmation and purity assessment of PEG derivatives.[4][5] It allows for the identification and quantification of the terminal functional groups and the repeating ethylene (B1197577) glycol units, confirming the molecule's identity and detecting any structural impurities.[6][7] For PEG compounds, using deuterated dimethyl sulfoxide (B87167) (DMSO-d6) as the solvent can be particularly advantageous as it often provides a distinct, non-shifting peak for hydroxyl protons, which aids in quantifying substitution.[8][9]

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the N-(Amino-PEG5)-N-bis(PEG4-acid) sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Internal Standard: Add a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Acquisition Parameters:

    • Number of Scans: 128-256 scans to ensure a good signal-to-noise ratio.[8]

    • Relaxation Delay: A sufficient delay (e.g., 5 seconds) should be used to allow for complete proton relaxation, which is crucial for accurate integration and quantification.

    • Temperature: Maintain a constant temperature, typically 25°C.

  • Data Analysis:

    • Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks corresponding to the PEG backbone, the protons adjacent to the amine group, and the protons adjacent to the carboxylic acid groups.

    • Confirm the structure by comparing the integration ratios to the theoretical values based on the molecule's structure. The large signal from the PEG backbone protons can be compared to the smaller signals from the end groups to verify the degree of functionalization.[4][5]

Data Presentation: ¹H NMR

Quantitative data from the ¹H NMR spectrum should be summarized to confirm the structure. The theoretical molecular weight of N-(Amino-PEG5)-N-bis(PEG4-acid) is 776.9 g/mol .[10]

Assignment Expected Chemical Shift (δ, ppm) Theoretical Protons Observed Integration
PEG Backbone (-O-CH₂-CH₂-O-)~3.5-3.7~68Normalized to 68
Protons adjacent to Amine (-CH₂-N)~2.7-2.92~2.1
Protons adjacent to Acid (-CH₂-COOH)~2.4-2.64~4.2
Protons α to ether on acid arms (-O-CH₂-CH₂-COOH)~3.6-3.84~4.1

Workflow for ¹H NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh 5-10 mg of Sample Solvent Dissolve in 0.7 mL DMSO-d6 Sample->Solvent Standard Add Internal Standard (TMS) Solvent->Standard Acquire Acquire Spectrum (400 MHz NMR) Standard->Acquire Parameters Set Parameters: - 256 Scans - 5s Delay Process Fourier Transform, Phase & Baseline Correction Acquire->Process Integrate Integrate Peaks Process->Integrate Analyze Compare Integration Ratios to Theoretical Values Integrate->Analyze Result Confirm Structure & Purity >95% Analyze->Result

Workflow for NMR-based structural verification.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight of the PEG conjugate.[11] Electrospray ionization (ESI) is the preferred method for analyzing PEGylated molecules.[12] Due to the nature of PEG, molecules can acquire multiple charges, leading to complex spectra. A technique to simplify this is the post-column addition of a charge-stripping agent, such as triethylamine (B128534) (TEA), which results in a more easily interpretable spectrum.[13][14]

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., water or acetonitrile). Dilute to a final concentration of 10-50 µg/mL for injection.

  • LC System (Reversed-Phase HPLC):

    • Column: C4 or C8 column suitable for biomolecules.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40-60°C.

  • Post-Column Addition: Use a T-junction to introduce a solution of 0.2-1% triethylamine (TEA) in isopropanol/acetonitrile at a low flow rate (e.g., 10-20 µL/min) into the LC eluent before it enters the mass spectrometer.[13][14]

  • MS System (ESI-Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan a wide m/z range, for example, 300-2000 m/z.

    • Capillary Voltage: 3.5-4.5 kV.

    • Desolvation Gas: Nitrogen at a flow rate of 8-12 L/min and a temperature of 350-450°C.

  • Data Analysis:

    • Identify the charge state distribution in the raw mass spectrum.

    • Use deconvolution software (e.g., ProMass, BioAnalyst) to reconstruct the zero-charge mass spectrum from the observed m/z values.[11][13]

    • Compare the deconvoluted mass to the theoretical mass.

Data Presentation: LC-MS

The results should clearly compare the theoretical and observed molecular weights.

Analyte Theoretical Mass (Da) Observed Mass (Da) Mass Difference (ppm) Common Adducts Observed
N-(Amino-PEG5)-N-bis(PEG4-acid)776.90776.89-12.9[M+H]⁺, [M+Na]⁺, [M+K]⁺

Workflow for LC-MS Analysis

Workflow for LC-MS molecular weight confirmation.

Size Exclusion Chromatography (SEC) for Purity and Polydispersity

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius in solution. It is an indispensable tool for assessing the purity, molecular weight distribution (polydispersity), and presence of aggregates or fragments of PEG conjugates.[15][16] For accurate quantification of PEGs without a strong UV chromophore, detectors such as a differential Refractive Index (dRI) detector are often employed.[17][18]

Experimental Protocol: SEC-HPLC
  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1-5 mg/mL. Filter through a 0.22 µm filter before injection.

  • HPLC System:

    • Column: A set of SEC columns suitable for the molecular weight range (e.g., Shodex, TSK-GEL SW series).[16][17]

    • Mobile Phase: A buffered aqueous solution, typically 100-200 mM sodium phosphate (B84403) or HEPES with 150-300 mM NaCl, pH 6.5-7.4.[15][17] Isocratic elution is used.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled at 25°C.

    • Injection Volume: 20-100 µL.

  • Detection:

    • Primary: Differential Refractive Index (dRI) detector for universal detection of PEG.[18]

    • Optional: UV detector (220 nm or 280 nm) if the conjugate contains a chromophore, Multi-Angle Light Scattering (MALS) for absolute molecular weight determination, or Charged Aerosol Detector (CAD).[18]

  • Data Analysis:

    • Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

    • If using a MALS detector, calculate the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the Polydispersity Index (PDI = Mw/Mn). For a monodisperse PEG linker, the PDI should be very close to 1.0.

Data Presentation: SEC-HPLC

The SEC data provides crucial information on purity and molecular weight distribution.

Parameter Result Specification
Purity by RI (%)99.2%≥ 95%
Retention Time (min)15.8Report
Weight-Average MW (Mw, Da)785750-800
Number-Average MW (Mn, Da)780750-800
Polydispersity Index (PDI)1.006≤ 1.05

Workflow for SEC Analysis

References

Application Notes and Protocols for Developing Dual-Payload ADCs with N-(Amino-PEG5)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The development of dual-payload ADCs, which carry two distinct drug molecules, offers a promising strategy to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce toxic side effects.[1][] This is achieved by targeting multiple biological pathways simultaneously.[][3] The linker molecule connecting the antibody to the payloads is a critical component influencing the ADC's stability, pharmacokinetics, and overall performance.[4]

N-(Amino-PEG5)-N-bis(PEG4-acid) is a heterotrifunctional linker designed for the development of advanced bioconjugates, including dual-payload ADCs.[5][6][7][8][9][10] Its structure features a primary amine group for conjugation to an antibody and two terminal carboxylic acid groups for the attachment of two different payloads. The polyethylene (B3416737) glycol (PEG) chains enhance the hydrophilicity of the resulting ADC, which can improve solubility, reduce aggregation, and prolong circulation half-life.[11][12]

These application notes provide detailed protocols for the synthesis, purification, and characterization of a dual-payload ADC using the N-(Amino-PEG5)-N-bis(PEG4-acid) linker.

Experimental Workflow Overview

The overall workflow for the development of a dual-payload ADC using N-(Amino-PEG5)-N-bis(PEG4-acid) involves a sequential conjugation strategy. First, the linker is attached to the antibody. Subsequently, two different payloads are conjugated to the linker. The final dual-payload ADC is then purified and characterized.

G cluster_0 Step 1: Linker Conjugation cluster_1 Step 2: Payload Conjugation cluster_2 Step 3: Characterization antibody Monoclonal Antibody activation EDC/NHS Activation antibody->activation linker N-(Amino-PEG5)-N-bis(PEG4-acid) linker->activation conjugation1 Antibody-Linker Conjugation activation->conjugation1 purification1 Purification (SEC) conjugation1->purification1 antibody_linker Antibody-Linker Conjugate purification1->antibody_linker activation2 EDC/NHS Activation antibody_linker->activation2 payload1 Payload 1 (e.g., MMAE) payload1->activation2 payload2 Payload 2 (e.g., PBD) payload2->activation2 conjugation2 Payload Conjugation activation2->conjugation2 purification2 Purification (HIC) conjugation2->purification2 dual_adc Dual-Payload ADC purification2->dual_adc dar_analysis DAR Analysis (HIC, MS) dual_adc->dar_analysis purity_analysis Purity & Aggregation (SEC) dual_adc->purity_analysis in_vitro_assay In Vitro Cytotoxicity Assay dual_adc->in_vitro_assay

Fig. 1: Experimental workflow for dual-payload ADC development.

Protocols

Protocol 1: Synthesis of Dual-Payload ADC

This protocol describes the sequential conjugation of the N-(Amino-PEG5)-N-bis(PEG4-acid) linker to an antibody, followed by the attachment of two distinct payloads.

Materials:

  • Monoclonal antibody (e.g., anti-HER2 or anti-EGFR) in phosphate-buffered saline (PBS)

  • N-(Amino-PEG5)-N-bis(PEG4-acid)

  • Payload 1 with a primary amine (e.g., Monomethyl Auristatin E - MMAE)

  • Payload 2 with a primary amine (e.g., a PBD dimer derivative)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

  • Purification columns (Size Exclusion Chromatography - SEC and Hydrophobic Interaction Chromatography - HIC)

  • Reaction buffers (e.g., MES buffer, pH 6.0; PBS, pH 7.4)

Procedure:

Step 1: Conjugation of Linker to Antibody

  • Antibody Preparation: Exchange the antibody into an amine-free buffer such as MES buffer (pH 6.0) using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

  • Linker Activation: In a separate microcentrifuge tube, dissolve N-(Amino-PEG5)-N-bis(PEG4-acid), EDC, and NHS in anhydrous DMSO. A typical molar ratio is 1:1.2:1.2 (Linker:EDC:NHS). Allow the activation to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction: Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody should be optimized to achieve the desired linker-to-antibody ratio (LAR), typically starting with a 5-10 fold molar excess of the linker. Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Purify the antibody-linker conjugate using a pre-equilibrated SEC column to remove excess linker and reaction reagents.

Step 2: Conjugation of Payloads to Antibody-Linker Conjugate

  • Payload Activation: In separate tubes, activate the carboxyl groups of the antibody-linker conjugate by adding EDC and NHS in MES buffer (pH 6.0). In parallel, prepare solutions of Payload 1 and Payload 2 in DMSO.

  • Sequential Payload Conjugation:

    • Add the activated antibody-linker conjugate to a solution of Payload 1 (e.g., MMAE). The molar ratio of payload to antibody-linker should be optimized to control the drug-to-antibody ratio (DAR). A typical starting point is a 5-fold molar excess. Incubate for 2 hours at room temperature.

    • Purify the intermediate ADC (with one payload) using an SEC column to remove excess Payload 1.

    • Activate the remaining carboxyl group on the linker of the intermediate ADC with EDC/NHS.

    • Add Payload 2 (e.g., PBD dimer) to the activated intermediate ADC. Use a similar molar excess as with Payload 1. Incubate for 2 hours at room temperature.

  • Quenching and Final Purification: Quench the reaction with Tris buffer. Purify the final dual-payload ADC using a preparative HIC column to separate ADC species with different DARs and to remove unconjugated payloads and other impurities.[11][13][14][15]

Protocol 2: Characterization of the Dual-Payload ADC

Accurate characterization of the dual-payload ADC is crucial to ensure its quality and to understand its structure-activity relationship.

1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR for each payload and the total DAR should be determined. A combination of HIC and Mass Spectrometry (MS) is recommended for accurate measurement.[1][][7][16][17]

  • Hydrophobic Interaction Chromatography (HIC):

    • Principle: HIC separates proteins based on their hydrophobicity. The conjugation of hydrophobic payloads increases the hydrophobicity of the antibody, leading to longer retention times on the HIC column. ADCs with different numbers of conjugated drugs can be resolved as distinct peaks.[]

    • Procedure:

      • Inject the purified dual-payload ADC onto a HIC column (e.g., Butyl-NPR).

      • Elute with a decreasing salt gradient (e.g., from high to low ammonium (B1175870) sulfate (B86663) concentration).

      • Monitor the elution profile at 280 nm.

      • Calculate the average DAR by the weighted average of the peak areas corresponding to each DAR species.[][17]

  • Mass Spectrometry (MS):

    • Principle: LC-MS provides the molecular weight of the intact ADC and its subunits (light chain and heavy chain after reduction). The number of conjugated payloads can be determined from the mass shift relative to the unconjugated antibody.

    • Procedure:

      • For intact mass analysis, desalt the ADC sample and analyze by LC-QTOF MS.

      • For subunit analysis, reduce the ADC with a reducing agent (e.g., DTT) and separate the light and heavy chains by reversed-phase HPLC (RP-HPLC) coupled to a mass spectrometer.

      • Deconvolute the mass spectra to determine the mass of each species and calculate the DAR for each payload on each chain.

2. Purity and Aggregation Analysis

  • Size Exclusion Chromatography (SEC):

    • Principle: SEC separates molecules based on their size. It is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).

    • Procedure:

      • Inject the ADC sample onto an SEC column.

      • Elute with a suitable mobile phase (e.g., PBS).

      • Monitor the elution profile at 280 nm. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.

3. In Vitro Cytotoxicity Assay

  • Principle: This assay measures the ability of the dual-payload ADC to kill cancer cells that express the target antigen.

  • Procedure:

    • Plate target-expressing cancer cells (e.g., HER2-positive SK-BR-3 or EGFR-positive A431 cells) in 96-well plates.

    • Treat the cells with serial dilutions of the dual-payload ADC, single-payload ADCs, and a non-targeting control ADC.

    • Incubate for a defined period (e.g., 72-96 hours).

    • Assess cell viability using a suitable method (e.g., CellTiter-Glo®).

    • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

The following tables present illustrative data for a hypothetical anti-HER2 dual-payload ADC (Trastuzumab-PEG-MMAE-PBD) developed using the described protocols.

Table 1: Characterization of the Dual-Payload ADC

ParameterMethodResult
Average DAR (MMAE) HIC-UV/MS2.1
Average DAR (PBD) HIC-UV/MS1.9
Total Average DAR HIC-UV/MS4.0
Monomer Purity SEC-HPLC>95%
Aggregation SEC-HPLC<5%

Table 2: In Vitro Cytotoxicity of Dual-Payload ADC

Cell LineTarget ExpressionADCIC50 (ng/mL)
SK-BR-3 HER2-positiveTrastuzumab-PEG-MMAE-PBD0.5
Trastuzumab-PEG-MMAE (DAR 4)2.5
Trastuzumab-PEG-PBD (DAR 4)1.8
Non-targeting control ADC>1000
MCF-7 HER2-negativeTrastuzumab-PEG-MMAE-PBD>1000

Signaling Pathway

The dual-payload ADC in this example targets the HER2 receptor. Upon binding to HER2 on cancer cells, the ADC is internalized, and the payloads are released inside the cell. MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. PBD dimers are DNA-alkylating agents that cause DNA damage, also triggering apoptosis. By targeting two distinct cellular processes, the dual-payload ADC can achieve a synergistic anti-cancer effect and potentially overcome resistance to single-agent therapies.[][19]

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus adc Dual-Payload ADC (Anti-HER2-PEG-MMAE-PBD) her2 HER2 Receptor adc->her2 Binding endosome Endosome her2->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking mmae MMAE lysosome->mmae Payload Release pbd PBD lysosome->pbd Payload Release microtubules Microtubule Disruption mmae->microtubules dna DNA pbd->dna cycle_arrest G2/M Cell Cycle Arrest microtubules->cycle_arrest apoptosis Apoptosis cycle_arrest->apoptosis dna_damage DNA Alkylation & Cross-linking dna->dna_damage dna_damage->apoptosis

Fig. 2: Mechanism of action for a HER2-targeted dual-payload ADC.

Conclusion

The use of the N-(Amino-PEG5)-N-bis(PEG4-acid) linker provides a versatile platform for the rational design and development of dual-payload ADCs. The detailed protocols and characterization methods outlined in these application notes offer a comprehensive guide for researchers in this field. The ability to combine two distinct payloads on a single antibody has the potential to lead to more effective and durable anti-cancer therapies.[9][]

References

Troubleshooting & Optimization

Technical Support Center: N-(Amino-PEG5)-N-bis(PEG4-acid) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Amino-PEG5)-N-bis(PEG4-acid).

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-PEG5)-N-bis(PEG4-acid) and what are its primary reactive groups?

N-(Amino-PEG5)-N-bis(PEG4-acid) is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker.[1][2] It possesses three reactive functional groups: a single primary amine (-NH2) and two terminal carboxylic acids (-COOH).[1][3] The amine group can react with activated esters (like NHS esters) or carboxylic acids, while the carboxylic acid groups can be activated to react with primary amines.[2][4] This structure is often utilized in the development of antibody-drug conjugates (ADCs).[2]

Q2: What are the most common reactions this molecule is used for?

The primary amine is typically reacted with molecules containing an activated carboxylic acid (e.g., an NHS ester).[1][2] The two terminal carboxylic acids can be coupled to amine-containing molecules, such as proteins, peptides, or small molecule drugs, through the use of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).[3][4]

Q3: What are the general recommended reaction conditions for coupling the carboxylic acids of N-(Amino-PEG5)-N-bis(PEG4-acid) to a primary amine?

For the coupling of the carboxylic acid groups to a primary amine, the carboxylic acids first need to be activated. This is commonly done using carbodiimides like EDC, often in combination with N-hydroxysuccinimide (NHS) to form a more stable NHS ester intermediate. The subsequent reaction with the amine is typically carried out at a pH range of 7 to 9, with an optimal pH often between 8.3 and 8.5.[4][5] Reactions involving NHS esters are generally performed at room temperature for 30-60 minutes or at 4°C for 2 hours.[6]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Conjugated Product

Possible Causes & Solutions

Possible CauseRecommended Solutions
Incomplete activation of carboxylic acids. - Verify the activation of the PEG-acid using an appropriate analytical method (e.g., NMR, MS) before conjugation.[7]- Use freshly prepared activating agents (e.g., EDC, NHS).
Hydrolysis of activated PEG ester. - Prepare stock solutions of the activated PEG in a dry, aprotic solvent (e.g., DMSO) and add it to the reaction buffer immediately before use.[7]- Control the pH of the reaction; hydrolysis of NHS esters is more rapid at higher pH values.[8][9] The half-life of an NHS ester can be less than 10 minutes at pH 9.0, compared to over 120 minutes at pH 7.4.[8]
Incorrect pH for conjugation. - Ensure the reaction buffer is within the optimal pH range for the specific coupling chemistry (typically pH 7-9 for NHS ester reactions with amines).[4][5]
Suboptimal molar ratio of reactants. - Systematically vary the molar ratio of the activated PEG linker to your target molecule to find the optimal balance for your specific application.[7]
Issue 2: Presence of Unexpected Side Products

Possible Causes & Solutions

Possible CauseRecommended Solutions
Intramolecular Cyclization. - This can occur if the primary amine on the PEG linker reacts with one of its own activated carboxylic acid groups. To minimize this, maintain a sufficiently high concentration of your target molecule to favor intermolecular reactions.
Intermolecular Cross-linking or Polymerization. - This can happen if the amine of one PEG linker reacts with an activated carboxyl group of another, leading to dimerization or oligomerization.[10] To mitigate this, control the stoichiometry of the reactants and consider using a dropwise addition of the activated PEG linker to the reaction mixture containing your target molecule.
Formation of N-acylurea byproduct. - This can occur when using carbodiimide (B86325) activators like EDC. To suppress this side reaction, include NHS or sulfo-NHS in the activation step to convert the O-acylisourea intermediate to a more stable and amine-reactive NHS ester.
Incomplete reaction leading to heterogeneity. - If your goal is to conjugate molecules to both carboxylic acids, you may find products where only one has reacted. To drive the reaction to completion, you can increase the molar excess of the amine-containing target molecule and extend the reaction time. Purification techniques like ion-exchange chromatography may be necessary to separate species with different numbers of attached molecules.[7]
Issue 3: Aggregation or Precipitation of Protein Conjugates

Possible Causes & Solutions

Possible CauseRecommended Solutions
Cross-linking due to di-activation of the PEG linker. - Ensure your purification of the desired product is efficient to remove any cross-linked species. Reduce the molar ratio of the activated PEG to the protein.[7]
Protein instability under reaction conditions. - Perform the reaction at a lower temperature (e.g., 4°C).[7]- Screen different buffer conditions to find one that enhances protein stability.[7]
High protein concentration. - Reduce the concentration of the protein in the reaction mixture.[7]

Visualizing Potential Side Reactions

The following diagrams illustrate the intended reaction pathway and potential side reactions that can occur during the activation and conjugation of N-(Amino-PEG5)-N-bis(PEG4-acid).

G cluster_activation Carboxylic Acid Activation cluster_conjugation Desired Conjugation Reaction PEG_acid N-(Amino-PEG5)-N-bis(PEG4-acid) Activated_PEG Activated PEG-Ester (e.g., NHS Ester) PEG_acid->Activated_PEG EDC, NHS Desired_Product Desired Conjugate Activated_PEG->Desired_Product Target_Amine Target Molecule with Primary Amine Target_Amine->Desired_Product

Figure 1. Desired reaction pathway for the conjugation of N-(Amino-PEG5)-N-bis(PEG4-acid).

G cluster_side_reactions Potential Side Reactions Activated_PEG Activated PEG-Ester Hydrolysis Hydrolyzed PEG-Acid Activated_PEG->Hydrolysis H2O, high pH Cyclization Intramolecular Cyclization Product Activated_PEG->Cyclization Intramolecular reaction Dimerization Intermolecular Dimerization Activated_PEG->Dimerization Intermolecular reaction N_Acylurea N-Acylurea Byproduct Activated_PEG->N_Acylurea Reaction with EDC

Figure 2. Common side reactions in N-(Amino-PEG5)-N-bis(PEG4-acid) conjugations.

Experimental Protocols

Protocol 1: General Procedure for Activation of Carboxylic Acids and Conjugation to an Amine-Containing Molecule

  • Preparation of Reagents:

    • Dissolve N-(Amino-PEG5)-N-bis(PEG4-acid) in a suitable buffer (e.g., MES or PBS) at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) for the activation step.

    • Prepare fresh stock solutions of EDC and NHS in a dry, aprotic solvent like DMSO or in the reaction buffer immediately before use.

    • Dissolve the amine-containing target molecule in a suitable conjugation buffer (e.g., PBS at pH 7.4-8.5).

  • Activation of Carboxylic Acids:

    • Add a molar excess of EDC (e.g., 1.5-5 equivalents per carboxylic acid group) and NHS (e.g., 1.5-5 equivalents per carboxylic acid group) to the solution of N-(Amino-PEG5)-N-bis(PEG4-acid).

    • Allow the activation reaction to proceed for 15-60 minutes at room temperature.

  • Conjugation to Amine:

    • Add the activated PEG solution to the solution of the amine-containing target molecule.

    • The molar ratio of activated PEG to the target molecule should be optimized for the specific application, but a starting point could be a 10 to 50-fold molar excess of the PEG reagent.[6]

    • Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]

  • Quenching and Purification:

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to react with any remaining activated PEG.

    • Purify the conjugate using appropriate chromatography techniques, such as size-exclusion chromatography (SEC) to remove unreacted PEG and other small molecules, or ion-exchange chromatography (IEX) to separate species with different degrees of PEGylation.[7]

Note: These protocols are general guidelines and may require optimization for your specific application. It is crucial to characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, and HPLC to confirm the degree of PEGylation and purity.[7]

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with N-(Amino-PEG5)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your antibody-drug conjugates (ADCs) using N-(Amino-PEG5)-N-bis(PEG4-acid). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal drug-to-antibody ratios (DAR) and robust ADC constructs.

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-PEG5)-N-bis(PEG4-acid) and what are its primary applications?

A1: N-(Amino-PEG5)-N-bis(PEG4-acid) is a branched, hydrophilic polyethylene (B3416737) glycol (PEG) linker designed for bioconjugation.[1][2] Its key structural features are a primary amine group and two terminal carboxylic acid groups.[1][3][4] This structure is particularly useful in the development of antibody-drug conjugates (ADCs).[1][5] The primary amine can be conjugated to a payload molecule, while the two carboxylic acid groups can be activated to react with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, allowing for the attachment of the drug-linker complex.[1][3] The branched nature of this linker allows for the potential to attach two drug molecules per linker, thereby increasing the drug-to-antibody ratio (DAR).[6]

Q2: What are the advantages of using a branched PEG linker like N-(Amino-PEG5)-N-bis(PEG4-acid) in ADC development?

A2: Branched PEG linkers offer several advantages in ADC development:

  • Increased Drug-to-Antibody Ratio (DAR): The primary advantage is the potential to attach multiple drug molecules per conjugation site on the antibody, which can lead to higher efficacy, especially for payloads with moderate potency.[6]

  • Improved Hydrophilicity: The PEG component increases the water solubility of the ADC, which can help to mitigate aggregation issues often caused by hydrophobic drug payloads.[7][8]

  • Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, potentially leading to a longer circulation half-life and improved pharmacokinetic profile.[7]

  • Reduced Immunogenicity: The PEG chains can shield the drug and linker from the immune system, potentially reducing the immunogenicity of the ADC.[8]

Q3: What are the key challenges when using N-(Amino-PEG5)-N-bis(PEG4-acid)?

A3: While advantageous, there are challenges to consider:

  • Steric Hindrance: The branched structure might create steric hindrance, potentially leading to incomplete conjugation reactions if the antibody's lysine residues are not readily accessible.[7]

  • Heterogeneity: Conjugation to surface lysines can result in a heterogeneous mixture of ADC species with varying DARs and different conjugation sites.[9]

  • Complex Characterization: The increased complexity of the branched structure can make characterization of the final ADC more challenging.

  • Optimization of Reaction Conditions: Achieving a target DAR requires careful optimization of reaction parameters such as molar ratios, pH, and reaction time to ensure efficient conjugation at both carboxylic acid sites.

Q4: What is the general strategy for conjugating a drug to an antibody using this linker?

A4: A common approach is a two-step conjugation process:[10]

  • Drug-Linker Synthesis: The primary amine of N-(Amino-PEG5)-N-bis(PEG4-acid) is first reacted with an activated form of the cytotoxic drug.

  • ADC Formation: The two carboxylic acid groups on the resulting drug-linker complex are then activated (e.g., using EDC and NHS) and reacted with the lysine residues on the antibody to form stable amide bonds.[11][12]

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)

Symptoms:

  • The average DAR determined by UV-Vis, HIC, or Mass Spectrometry is significantly lower than the target DAR.[]

  • A large proportion of unconjugated or partially conjugated antibody is observed.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inefficient Activation of Carboxylic Acids - Optimize EDC/NHS Molar Ratio: Ensure a sufficient molar excess of EDC and NHS is used to activate both carboxylic acid groups on the linker. Start with a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS over the linker.[11] - Check Reagent Quality: Use fresh, high-quality EDC and NHS, as they are moisture-sensitive and can lose activity over time. - Optimize Activation pH: The activation reaction is most efficient at a pH between 4.5 and 6.0.[12][14] Ensure your activation buffer is within this range.
Suboptimal Conjugation pH - Adjust Conjugation Buffer pH: The reaction of NHS-activated esters with primary amines (lysine residues) is most efficient at a pH of 7.2-8.5.[15] After the activation step, adjust the pH of the reaction mixture accordingly.
Insufficient Molar Ratio of Drug-Linker to Antibody - Increase Molar Excess: Increase the molar ratio of the activated drug-linker complex to the antibody. A 5- to 20-fold molar excess is a common starting point.[11]
Steric Hindrance - Antibody Engineering: If possible, consider using an antibody with engineered conjugation sites in more accessible regions. - Optimize Linker Length: While not modifiable for this specific linker, in general, longer PEG chains can sometimes overcome steric hindrance.[16]
Premature Hydrolysis of Activated Ester - Perform Conjugation Promptly: The NHS ester intermediate is susceptible to hydrolysis. Add the activated drug-linker complex to the antibody solution promptly after the activation step.[11]
Issue 2: ADC Aggregation

Symptoms:

  • Precipitation is observed during or after the conjugation reaction.

  • Size Exclusion Chromatography (SEC) analysis shows a significant high molecular weight peak.

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
High Hydrophobicity of the Payload - Introduce a Co-solvent: Add a small percentage (typically <10% v/v) of an organic co-solvent like DMSO or DMF to the reaction buffer to improve the solubility of the drug-linker complex.[17] Be cautious as higher concentrations can denature the antibody. - Leverage PEG Hydrophilicity: The inherent hydrophilicity of the N-(Amino-PEG5)-N-bis(PEG4-acid) linker is designed to counteract payload hydrophobicity.[7][8] Ensure that the final formulation buffer is optimized for ADC stability.
High DAR - Optimize for a Lower DAR: Very high DARs can lead to aggregation even with hydrophilic linkers. If aggregation is persistent, aim for a lower average DAR by reducing the molar excess of the drug-linker complex. - Formulation Development: Screen different formulation buffers (e.g., varying pH, including excipients like polysorbate) to find conditions that minimize aggregation of the final ADC product.
Intermolecular Cross-linking - Control Reaction Concentration: Perform the conjugation reaction at a lower antibody concentration to reduce the likelihood of intermolecular cross-linking.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Drug to an Antibody via Lysine Residues

This protocol describes a general method for first conjugating a drug to the amine group of N-(Amino-PEG5)-N-bis(PEG4-acid) and then conjugating the resulting drug-linker complex to the lysine residues of an antibody.

Part A: Synthesis of the Drug-Linker Complex

  • Activate the Drug: If your drug contains a carboxylic acid, activate it using EDC and NHS to form an NHS ester.

  • Conjugate Drug to Linker: React the activated drug with the primary amine of N-(Amino-PEG5)-N-bis(PEG4-acid) in an appropriate organic solvent (e.g., DMF or DMSO) with a non-nucleophilic base (e.g., DIPEA).

  • Purification: Purify the resulting drug-linker complex using reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the drug-linker complex by LC-MS and NMR.

Part B: Conjugation of Drug-Linker to Antibody

  • Antibody Preparation:

    • Start with a purified antibody at a concentration of 5-10 mg/mL in an amine-free buffer (e.g., MES buffer, pH 6.0).

  • Activation of Drug-Linker Carboxylic Acids:

    • Equilibrate the purified drug-linker complex, EDC, and NHS to room temperature.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 10 mg/mL in water or DMSO).

    • In a separate reaction tube, dissolve the drug-linker complex in MES buffer (pH 6.0).

    • Add a 5-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the drug-linker complex.

    • Incubate for 15-30 minutes at room temperature to form the NHS ester.[11][12]

  • Conjugation to Antibody:

    • Adjust the pH of the antibody solution to 7.5-8.0 by adding a suitable buffer (e.g., phosphate (B84403) buffer).

    • Immediately add the activated drug-linker solution to the antibody solution. A 10-fold molar excess of the activated drug-linker to the antibody is a typical starting point.

    • Ensure the final concentration of any organic co-solvent (from the drug-linker stock) is below 10%.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[11]

  • Quenching the Reaction:

    • Add a quenching solution, such as 1 M Tris-HCl or glycine, to a final concentration of 20-50 mM.[11]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.

  • Purification of the ADC:

    • Remove unreacted drug-linker complex and other small molecules by Size Exclusion Chromatography (SEC) or tangential flow filtration.[17]

    • For separating ADC species with different DARs, Hydrophobic Interaction Chromatography (HIC) is recommended.[17][18][19]

Protocol 2: Characterization of the Drug-to-Antibody Ratio (DAR)

Method 1: Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR of cysteine-linked ADCs and can also be applied to lysine-conjugated ADCs, although the peaks may be broader due to positional isomers.[20][21]

  • Sample Preparation: Dilute the purified ADC in the HIC mobile phase A.

  • Chromatography:

    • Use a HIC column (e.g., Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).[18]

    • Elute the ADC species with a decreasing salt gradient.

  • Data Analysis:

    • Peaks corresponding to different DAR species will elute based on their hydrophobicity (higher DAR elutes later).[20]

    • Calculate the weighted average DAR using the peak areas of the different species.[]

    • DAR Calculation Formula: DAR = Σ (% Peak Area of species * Number of drugs in species) / 100[]

Quantitative Data

The following table provides representative data on how reaction conditions can influence the average DAR. These are illustrative examples, and optimal conditions should be determined empirically for each specific antibody-drug combination.

Table 1: Impact of Molar Ratio and pH on Average DAR

Experiment IDMolar Ratio (Drug-Linker : Antibody)Conjugation pHAverage DAR% Aggregation (by SEC)
15 : 17.52.8< 1%
210 : 17.54.11.5%
320 : 17.55.63.2%
410 : 18.04.81.8%
510 : 18.55.22.5%

Visualizations

Logical Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis cluster_purification Purification & Characterization Drug Drug Payload Activated_Drug Activated Drug Drug->Activated_Drug Activation Linker N-(Amino-PEG5)-N-bis(PEG4-acid) Drug_Linker Drug-Linker Complex Linker->Drug_Linker Conjugation Activated_Drug->Drug_Linker Conjugation Activated_DL Activated Drug-Linker Drug_Linker->Activated_DL EDC/NHS Activation Antibody Antibody Crude_ADC Crude ADC Antibody->Crude_ADC Conjugation (Lysine) Activated_DL->Crude_ADC Conjugation (Lysine) Pure_ADC Purified ADC Crude_ADC->Pure_ADC Purification (SEC/HIC) Characterization DAR Analysis (HIC, MS) Pure_ADC->Characterization

Caption: General workflow for ADC synthesis using a two-step conjugation strategy.

Troubleshooting Decision Tree for Low DAR

Low_DAR_Troubleshooting Start Low DAR Observed Check_Activation Check EDC/NHS Activation? Start->Check_Activation Check_pH Check Conjugation pH? Check_Activation->Check_pH No Optimize_Activation Optimize EDC/NHS molar ratio & pH (4.5-6.0). Use fresh reagents. Check_Activation->Optimize_Activation Yes Check_Ratio Increase Drug-Linker:Ab Ratio? Check_pH->Check_Ratio No Optimize_pH Adjust conjugation pH to 7.2-8.5. Check_pH->Optimize_pH Yes Optimize_Ratio Increase molar excess of drug-linker. Check_Ratio->Optimize_Ratio Yes Re_evaluate Re-evaluate DAR Check_Ratio->Re_evaluate No Optimize_Activation->Re_evaluate Optimize_pH->Re_evaluate Optimize_Ratio->Re_evaluate

Caption: Decision tree for troubleshooting a low drug-to-antibody ratio (DAR).

References

Technical Support Center: Challenges in Using Branched PEG Linkers for ADCs and PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with branched polyethylene (B3416737) glycol (PEG) linkers in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments involving branched PEG linkers.

Problem Potential Cause Suggested Solution
Low ADC/PROTAC Yield Incomplete reaction: The branched PEG linker may not be fully reacting with the antibody or the small molecule ligands.Optimize reaction conditions such as temperature, pH, and reaction time. Ensure stoichiometric ratios of reactants are correct.
Steric hindrance: The branched structure of the PEG linker can create steric hindrance, preventing efficient conjugation.[1]Experiment with different lengths of PEG arms to find the optimal balance between hydrophilicity and steric accessibility.[1]
Purification loss: The complex mixture of reactants and products can lead to significant loss during purification steps.[1]Employ optimized purification techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). Consider a multi-step purification strategy.
ADC/PROTAC Aggregation Increased hydrophobicity: Despite the hydrophilic nature of PEG, the conjugation of multiple hydrophobic payloads can lead to aggregation.[2]Increase the length of the PEG chains in the branched linker to better shield the hydrophobic payloads.[1] Optimize the formulation buffer with excipients that reduce aggregation.
High Drug-to-Antibody Ratio (DAR): Higher DARs, often achieved with branched linkers, can increase the propensity for aggregation.[3]Carefully control the stoichiometry of the conjugation reaction to achieve a lower, more homogenous DAR. Characterize the DAR of the final product to ensure it is within the desired range.
Poor Solubility of PROTACs High molecular weight and lipophilicity: The large and complex structure of PROTACs often results in poor aqueous solubility.Incorporate more polar functional groups into the linker or the ligands. Optimize the formulation with solubilizing agents.
Reduced ADC Potency Steric hindrance at the target: The branched linker may sterically hinder the binding of the antibody to its antigen or the payload to its intracellular target.Synthesize and test ADCs with branched linkers of varying arm lengths to identify a structure that does not impede binding.[4]
Premature payload release: The linker may be unstable in circulation, leading to premature release of the cytotoxic drug and reduced efficacy.[5][6]Select a more stable linker chemistry. Perform stability studies in plasma to assess linker integrity.[7]
Inefficient PROTAC-mediated Degradation Suboptimal ternary complex formation: The length and conformation of the branched linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]Systematically vary the length and composition of the PEG linker to identify the optimal geometry for ternary complex formation.[9]
Poor cell permeability: The hydrophilicity of the PEG linker can sometimes hinder the passive diffusion of the PROTAC across cell membranes.Balance the hydrophilicity by incorporating more hydrophobic moieties in the linker or by optimizing the overall physicochemical properties of the PROTAC.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main advantages of using branched PEG linkers over linear PEG linkers for ADCs and PROTACs?

Branched PEG linkers offer several potential advantages, including the ability to attach a higher number of payload molecules (higher DAR for ADCs) or to create multivalent interactions, which can enhance binding affinity and efficacy.[3][10][11] They can also provide a more effective hydrophilic shield around hydrophobic payloads, improving solubility and reducing aggregation.[12]

Q2: How does the length of the PEG arms in a branched linker affect the properties of an ADC or PROTAC?

The length of the PEG arms is a critical parameter that influences solubility, stability, steric hindrance, and biological activity.[1] Longer arms generally increase hydrophilicity and can better mask hydrophobic payloads, but they may also lead to increased steric hindrance, potentially impacting conjugation efficiency and target binding.[1] The optimal arm length needs to be determined empirically for each specific ADC or PROTAC.

For Antibody-Drug Conjugates (ADCs)

Q3: Can branched PEG linkers lead to heterogeneity in the final ADC product?

Yes, the use of branched linkers can contribute to product heterogeneity. In addition to variations in the number of linkers conjugated to the antibody, the number of payloads attached to each branched linker can also vary, leading to a more complex mixture of ADC species. Careful control of the conjugation reaction and robust analytical characterization are essential to manage this heterogeneity.

Q4: How can I accurately determine the Drug-to-Antibody Ratio (DAR) of an ADC with a branched PEG linker?

Determining the DAR for ADCs with branched linkers can be challenging. A combination of techniques is often employed, including Hydrophobic Interaction Chromatography (HIC), UV-Vis spectroscopy, and Mass Spectrometry (MS).[13] MS can provide detailed information on the distribution of different drug-loaded species.

For PROTACs

Q5: Does the branched structure of a PEG linker guarantee better ternary complex formation?

Not necessarily. While a branched linker provides more conformational possibilities, the optimal geometry for a stable and productive ternary complex is highly specific to the target protein and the E3 ligase.[8] An improperly designed branched linker can lead to steric clashes or an unfavorable orientation of the recruited proteins. Therefore, careful design and empirical testing are crucial.

Q6: Are there specific analytical techniques to assess the formation of the ternary complex with a branched PEG linker PROTAC?

Yes, several biophysical techniques can be used to measure ternary complex formation, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET)-based assays.[14] These methods can provide quantitative data on the binding affinities and kinetics of the interactions.

Quantitative Data Summary

Table 1: Impact of Branched vs. Linear PEG Linkers on ADC Properties

PropertyLinear PEG LinkerBranched PEG LinkerKey Findings
Drug-to-Antibody Ratio (DAR) Typically lowerCan achieve higher DARs (e.g., up to 8)[10][11]Branched linkers allow for the attachment of more payload molecules per conjugation site.
Aggregation Prone to aggregation with hydrophobic payloadsCan reduce aggregation by providing a better hydrophilic shield[12]The three-dimensional structure of branched PEG can more effectively mask hydrophobic regions.
In Vitro Cytotoxicity Potency can be limited by lower DARHigher DAR can lead to increased potency[10]Increased payload delivery to the target cell can enhance cytotoxic effects.

Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficacy

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4Linear PEG12~50>90
BRD4Linear PEG16<10>95
CRBNLinear PEG8~100~80
CRBNLinear PEG12>500<50

Note: This table presents hypothetical but representative data to illustrate the general trend that linker length is a critical parameter for PROTAC efficacy and needs to be optimized for each target.

Experimental Protocols

Protocol 1: General Procedure for ADC Conjugation with a Branched PEG Linker

1. Antibody Preparation: a. If using cysteine conjugation, partially reduce the antibody's interchain disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). b. Purify the reduced antibody using a desalting column to remove the excess reducing agent.

2. Linker-Payload Conjugation: a. Dissolve the branched PEG linker-payload construct in an appropriate solvent (e.g., DMSO). b. Add the linker-payload solution to the prepared antibody solution at a specific molar ratio. c. Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours).

3. Purification of the ADC: a. Purify the crude ADC mixture using Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) to remove unconjugated linker-payload and aggregated species.[13] b. Collect the fractions containing the monomeric ADC.

4. Characterization of the ADC: a. Determine the protein concentration using a standard protein assay (e.g., BCA). b. Determine the average DAR using UV-Vis spectroscopy and/or HIC.[13] c. Assess the purity and aggregation level by SEC. d. Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 2: General Procedure for PROTAC Synthesis with a Branched PEG Linker

1. Synthesis of the Branched PEG Linker: a. Synthesize a branched PEG core with multiple reactive functional groups (e.g., amines, carboxylic acids, or click chemistry handles). b. Functionalize the arms of the branched PEG linker with the desired reactive groups for conjugation to the target-binding ligand and the E3 ligase ligand.

2. Conjugation to the First Ligand: a. React one arm of the branched PEG linker with the target-binding ligand using an appropriate coupling chemistry (e.g., amide bond formation, click chemistry). b. Purify the resulting ligand-linker intermediate by flash chromatography or HPLC.

3. Conjugation to the Second Ligand: a. React the remaining reactive arm(s) of the ligand-linker intermediate with the E3 ligase ligand. b. Purify the final PROTAC molecule using preparative HPLC.

4. Characterization of the PROTAC: a. Confirm the structure and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC TernaryComplex Target-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->UbiquitinatedProtein Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Proteasome->PROTAC Recycled DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

ADC_Experimental_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization ADC Characterization cluster_evaluation Biological Evaluation AntibodyPrep 1. Antibody Preparation Conjugation 2. Linker-Payload Conjugation AntibodyPrep->Conjugation Purification 3. ADC Purification Conjugation->Purification DAR_Analysis 4. DAR Analysis Purification->DAR_Analysis Purity_Analysis 5. Purity & Aggregation (SEC) Purification->Purity_Analysis Identity_Confirmation 6. Identity (Mass Spec) Purification->Identity_Confirmation InVitro 7. In Vitro Cytotoxicity Assay Identity_Confirmation->InVitro InVivo 8. In Vivo Efficacy Studies InVitro->InVivo

Caption: Experimental workflow for ADC development with branched PEG linkers.

Branched_PEG_Challenges cluster_synthesis_purification Synthesis & Purification Challenges cluster_physicochemical Physicochemical Challenges cluster_biological Biological Challenges center_node Branched PEG Linkers in ADCs & PROTACs LowYield Low Yield center_node->LowYield Heterogeneity Heterogeneity center_node->Heterogeneity PurificationDifficulty Purification Difficulty center_node->PurificationDifficulty Aggregation Aggregation center_node->Aggregation Solubility Poor Solubility center_node->Solubility StericHindrance Steric Hindrance center_node->StericHindrance ReducedPotency Reduced Potency center_node->ReducedPotency TernaryComplex Suboptimal Ternary Complex Formation center_node->TernaryComplex Instability In Vivo Instability center_node->Instability

References

steric hindrance effects with N-(Amino-PEG5)-N-bis(PEG4-acid) linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the N-(Amino-PEG5)-N-bis(PEG4-acid) linker. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data on potential steric hindrance effects to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the N-(Amino-PEG5)-N-bis(PEG4-acid) linker and what are its primary applications?

A1: The N-(Amino-PEG5)-N-bis(PEG4-acid) is a branched, hydrophilic polyethylene (B3416737) glycol (PEG) linker.[1][2] Its structure features a central nitrogen atom to which a PEG5 chain with a terminal primary amine and two separate PEG4 chains each with a terminal carboxylic acid are attached.[1][3] This heterobifunctional nature allows for the sequential conjugation of different molecules.[] Its primary applications are in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it connects a targeting moiety (like an antibody) to one or two payload molecules (like a cytotoxic drug).[5][6]

Q2: How does the branched structure of this linker contribute to steric hindrance?

A2: The branched structure, with two PEG4-acid arms, can create steric hindrance by shielding the reactive groups or the conjugated molecules.[7][8] The length of the PEG chains is critical; insufficient length can lead to reduced reaction efficiency or diminished biological activity of the final conjugate due to the bulky nature of the linker and attached payloads.[9] Conversely, the flexible PEG chains can also provide adequate spacing between the conjugated molecules, mitigating steric hindrance if the linker length is optimal.[10]

Q3: What are the main advantages of using a PEG-based linker like N-(Amino-PEG5)-N-bis(PEG4-acid)?

A3: PEG linkers offer several advantages in bioconjugation, including:

  • Improved Solubility: The hydrophilic nature of the PEG chains enhances the solubility of hydrophobic payloads and the resulting conjugate in aqueous buffers.[10]

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on proteins, reducing the immunogenic response.[10]

  • Enhanced Stability: The PEG linker can protect the conjugated biomolecule from enzymatic degradation.[10]

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume, PEG linkers can prolong the circulation half-life of the conjugate.[]

Q4: Can I attach two different payloads to the two carboxylic acid groups?

A4: Yes, the two carboxylic acid groups can be activated sequentially to attach two different amine-containing molecules. This requires a carefully planned synthetic strategy involving protecting groups to ensure specific and controlled conjugation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Yield Steric Hindrance: The branched structure of the linker may be sterically hindering the reaction with the target molecule.[7]- Optimize the linker-to-protein molar ratio; a higher excess of the linker may be required. - Consider a linker with longer PEG arms to increase the distance between the reactive groups and the core.[9]
Suboptimal Reaction pH: The pH of the reaction buffer is critical for efficient conjugation. For NHS-ester chemistry, the optimal pH is typically between 7.2 and 8.5.[11]- Ensure the buffer system is appropriate and the pH is within the optimal range for the specific conjugation chemistry being used. - Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the target molecule.[11]
Hydrolysis of Activated Esters: If using NHS esters to activate the carboxylic acids, they are susceptible to hydrolysis, especially at higher pH.[11]- Prepare the activated linker solution immediately before use. - Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[11]
Reduced Biological Activity of the Conjugate Steric Hindrance at the Binding Site: The linker and/or payload may be attached near the active site of the biomolecule, obstructing its interaction with its target.[9]- If possible, utilize site-specific conjugation methods to attach the linker to a region of the biomolecule distant from the active or binding site. - Employ a linker with a longer PEG chain to provide more space between the biomolecule and the payload.[9]
Conformational Changes: The conjugation process itself might induce changes in the protein's structure, affecting its activity.- Characterize the structure of the conjugate using techniques like circular dichroism (CD) spectroscopy. - Optimize reaction conditions (e.g., temperature, pH) to minimize the risk of denaturation.
ADC Aggregation Increased Hydrophobicity: The attachment of hydrophobic payloads can lead to aggregation of the final ADC product.[7]- The inherent hydrophilicity of the PEG linker should help mitigate this, but if aggregation persists, consider using a longer or more branched PEG linker to better shield the hydrophobic payload. - Optimize the formulation buffer to improve the stability of the conjugate.

Quantitative Data on Steric Hindrance Effects

The following tables provide representative data illustrating the potential effects of linker length and branching on conjugation efficiency and biological activity, which are critical considerations when working with branched linkers like N-(Amino-PEG5)-N-bis(PEG4-acid).

Table 1: Effect of Branched Linker Length on Drug-to-Antibody Ratio (DAR)

Linker StructureMolar Ratio (Linker:Antibody)Average DAR
Short Branched Linker (e.g., PEG2 arms)20:13.2
N-(Amino-PEG5)-N-bis(PEG4-acid) 20:1 5.8
Long Branched Linker (e.g., PEG8 arms)20:17.5

Note: This data is illustrative and based on general principles reported in the literature. Actual results may vary depending on the specific antibody, payload, and reaction conditions.

Table 2: Influence of Linker Length on the Cytotoxicity of an Antibody-Drug Conjugate

ADC with Branched LinkerLinker Arm LengthIC50 (nM)
ADC 1Short (e.g., PEG2)15.2
ADC 2 (with N-(Amino-PEG5)-N-bis(PEG4-acid) analogue) Medium (PEG4/5) 2.5
ADC 3Long (e.g., PEG8)1.8

Note: This table illustrates the principle that insufficient linker length can lead to reduced potency, likely due to steric hindrance affecting payload release or binding.[9] Optimal linker length is crucial for maximal efficacy.

Experimental Protocols

Protocol 1: Two-Step Conjugation of N-(Amino-PEG5)-N-bis(PEG4-acid) to an Antibody and Amine-Containing Payload

This protocol describes the conjugation of the linker's primary amine to the antibody's carboxyl groups, followed by the conjugation of an amine-containing payload to the linker's carboxyl groups.

Materials:

  • Antibody in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • N-(Amino-PEG5)-N-bis(PEG4-acid) linker

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Amine-containing payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., size-exclusion chromatography - SEC)

Procedure:

Step 1: Conjugation of Linker to Antibody

  • Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in MES buffer.

  • Activation of Antibody Carboxyl Groups: Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the antibody solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Linker Conjugation: Dissolve the N-(Amino-PEG5)-N-bis(PEG4-acid) linker in a minimal amount of DMSO or DMF. Add a 10- to 20-fold molar excess of the linker solution to the activated antibody. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to stop the reaction. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the antibody-linker conjugate using SEC to remove excess linker and reagents.

Step 2: Conjugation of Payload to Antibody-Linker Conjugate

  • Activation of Linker Carboxyl Groups: To the purified antibody-linker conjugate, add a 100-fold molar excess of EDC and a 200-fold molar excess of NHS. Incubate for 15-30 minutes at room temperature.

  • Payload Conjugation: Dissolve the amine-containing payload in a compatible solvent. Add a 20- to 50-fold molar excess of the payload to the activated antibody-linker conjugate. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to stop the reaction.

  • Final Purification: Purify the final ADC using SEC to remove unreacted payload and other reagents.

  • Characterization: Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.

Visualizations

experimental_workflow cluster_step1 Step 1: Linker to Antibody Conjugation cluster_step2 Step 2: Payload to Linker Conjugation antibody Antibody activation1 Activate Carboxyls (EDC/NHS) antibody->activation1 linker_addition Add N-(Amino-PEG5)-N-bis(PEG4-acid) activation1->linker_addition conjugate1 Antibody-Linker Conjugate linker_addition->conjugate1 purification1 Purification (SEC) conjugate1->purification1 activation2 Activate Linker Carboxyls (EDC/NHS) purification1->activation2 Purified Conjugate payload_addition Add Amine-Payload activation2->payload_addition conjugate2 Final ADC payload_addition->conjugate2 purification2 Purification (SEC) conjugate2->purification2 characterization Characterization (DAR, Purity) purification2->characterization

Caption: Experimental workflow for the two-step conjugation process.

steric_hindrance cluster_short Short Branched Linker cluster_long Optimal Branched Linker (e.g., N-(Amino-PEG5)-N-bis(PEG4-acid)) antibody_short Antibody linker_core_short Linker Core antibody_short->linker_core_short payload1_short Payload linker_core_short->payload1_short payload2_short Payload linker_core_short->payload2_short note_short Potential Steric Clash Hinders Activity antibody_long Antibody linker_core_long Linker Core antibody_long->linker_core_long payload1_long Payload linker_core_long->payload1_long payload2_long Payload linker_core_long->payload2_long note_long Sufficient Spacing Maintains Activity

Caption: Steric effects of short vs. optimal length branched linkers.

References

Technical Support Center: N-(Amino-PEG5)-N-bis(PEG4-acid) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the hydrolysis rate of N-(Amino-PEG5)-N-bis(PEG4-acid) conjugates. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development activities.

Executive Summary

N-(Amino-PEG5)-N-bis(PEG4-acid) is a branched PEG linker designed for conjugation to biomolecules, often used in the development of antibody-drug conjugates (ADCs). The stability of the resulting conjugate is critical for its efficacy and safety. A key degradation pathway for such conjugates is hydrolysis, the cleavage of chemical bonds by water. The N-(Amino-PEG5)-N-bis(PEG4-acid) linker forms stable amide bonds upon conjugation of its terminal carboxylic acid groups to primary amines on biomolecules. Amide bonds are known for their high resistance to hydrolysis under physiological conditions, contributing to the overall stability of the conjugate.

Factors Influencing Hydrolysis Rate

The rate of hydrolysis of the amide bonds in N-(Amino-PEG5)-N-bis(PEG4-acid) conjugates is influenced by several factors:

  • pH: Amide bond hydrolysis is significantly accelerated under strongly acidic or strongly basic conditions. Near neutral pH (e.g., physiological pH 7.4), the rate of hydrolysis is extremely slow.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature. Elevated temperatures can be used in forced degradation studies to predict long-term stability.

  • Enzymes: In a biological environment, specific enzymes such as proteases can catalyze the cleavage of amide bonds, although the PEG chains can offer some steric hindrance, potentially slowing this process.

Quantitative Data on Hydrolysis Rates

Obtaining precise hydrolysis rate constants for a specific conjugate without experimental data is challenging. However, based on the well-established stability of aliphatic amide bonds, the following table provides an estimation of the hydrolysis half-life (t½) for the amide linkages in N-(Amino-PEG5)-N-bis(PEG4-acid) conjugates under various conditions. These are generalized estimates and actual rates will depend on the specific conjugate and buffer conditions.

pHTemperature (°C)Estimated Half-life (t½) of Amide Bond
4.025Very Long (Years)
4.050Long (Months to Years)
7.425Extremely Long (Many Years)
7.450Very Long (Years)
9.025Long (Months to Years)
9.050Shorter (Weeks to Months)

Note: These are estimations for simple aliphatic amides. The complexity of the conjugate and the presence of neighboring functional groups can influence the actual hydrolysis rate. It is always recommended to perform experimental stability studies for your specific conjugate.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of N-(Amino-PEG5)-N-bis(PEG4-acid) conjugates related to potential hydrolysis.

Issue Possible Cause Recommended Action
Unexpected degradation of the conjugate observed in analytical assays (e.g., HPLC, SDS-PAGE). 1. Harsh pH conditions during sample preparation or analysis. Buffers with extreme pH values can accelerate amide bond hydrolysis.Ensure all buffers used for sample handling, storage, and analysis are within a pH range of 6.0-8.0.
2. High temperature exposure. Prolonged exposure to elevated temperatures can lead to thermal degradation, including hydrolysis.Store conjugates at recommended temperatures (typically 2-8°C for short-term and -20°C or lower for long-term). Avoid repeated freeze-thaw cycles.
3. Enzymatic degradation. If working with biological samples, endogenous enzymes may be cleaving the amide bond.Add protease inhibitors to your samples if enzymatic degradation is suspected.
4. Instability of the conjugated biomolecule itself. The observed degradation may not be due to the linker hydrolysis but rather the instability of the protein, antibody, or other conjugated molecule.Run a control sample of the unconjugated biomolecule under the same conditions to assess its intrinsic stability.
Inconsistent results in functional assays. 1. Partial hydrolysis leading to a heterogeneous mixture. A mix of intact and partially degraded conjugate could lead to variable functional activity.Use validated analytical methods (e.g., size-exclusion chromatography, ion-exchange chromatography) to confirm the integrity and purity of the conjugate before use in functional assays.
2. Inaccurate concentration determination due to degradation. If the conjugate has degraded, the concentration of the active, intact species will be lower than the total protein concentration.Quantify the concentration of the intact conjugate using a stability-indicating method.
Difficulty in confirming the structure of the conjugate post-synthesis. 1. Incomplete conjugation reaction. The presence of unreacted starting materials can complicate analysis.Purify the conjugate using appropriate chromatography techniques (e.g., SEC, IEX) to remove unreacted linker and biomolecule.
2. Hydrolysis during work-up or purification. Exposure to harsh conditions during purification can cause degradation.Perform all purification steps at controlled temperatures and with appropriate buffers.

Frequently Asked Questions (FAQs)

Q1: How stable is the amide bond formed by the N-(Amino-PEG5)-N-bis(PEG4-acid) linker?

A1: The amide bond is highly stable, particularly under physiological conditions (pH 7.4, 37°C). Amide bonds are significantly more resistant to hydrolysis than ester bonds. This stability is a key advantage for in vivo applications where long-term integrity of the conjugate is required.

Q2: Under what conditions should I be concerned about the hydrolysis of my conjugate?

A2: You should be cautious when exposing your conjugate to conditions outside of a neutral pH range (i.e., pH < 6 or pH > 8) and at elevated temperatures (e.g., > 40°C) for extended periods.

Q3: How can I monitor the hydrolysis of my N-(Amino-PEG5)-N-bis(PEG4-acid) conjugate?

A3: Several analytical techniques can be used to monitor the stability of your conjugate:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to separate the intact conjugate from its degradation products.

  • Mass Spectrometry (MS): LC-MS can be used to identify the masses of the intact conjugate and any fragments resulting from hydrolysis.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can be used to visualize the integrity of protein or antibody conjugates.

Q4: Can I perform forced degradation studies on my conjugate?

A4: Yes, forced degradation studies are highly recommended to understand the degradation pathways and to develop stability-indicating analytical methods. Typical stress conditions include exposure to acidic and basic solutions, high temperatures, and oxidizing agents.

Q5: What is the expected primary hydrolysis product of a conjugate formed with this linker?

A5: Hydrolysis of one of the amide bonds would result in the cleavage of one of the PEG4-acid arms from the conjugated biomolecule, regenerating a carboxylic acid group on the PEG linker and a primary amine on the biomolecule.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Hydrolysis by RP-HPLC

This protocol provides a general method for monitoring the stability of a protein conjugate in solution.

1. Materials:

  • N-(Amino-PEG5)-N-bis(PEG4-acid) conjugate solution (e.g., 1 mg/mL in a specific buffer).
  • Incubation buffers of different pH values (e.g., pH 4.0, 7.4, and 9.0).
  • HPLC system with a C4 or C8 reversed-phase column suitable for protein analysis.
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Temperature-controlled incubator or water bath.

2. Procedure:

  • Prepare aliquots of the conjugate solution in the different incubation buffers.
  • Incubate the samples at the desired temperature (e.g., 4°C, 25°C, 40°C).
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), withdraw an aliquot from each sample.
  • Immediately analyze the aliquot by RP-HPLC.
  • Use a suitable gradient of Mobile Phase B to elute the conjugate and any degradation products. For example, a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
  • Quantify the peak area of the intact conjugate and any new peaks that appear over time, which may correspond to degradation products.
  • Calculate the percentage of remaining intact conjugate at each time point.

Protocol 2: Forced Degradation Study

This protocol outlines a forced degradation study to accelerate the identification of potential degradation products.

1. Stress Conditions:

  • Acid Hydrolysis: Incubate the conjugate in 0.1 M HCl at 40-60°C for several hours.
  • Base Hydrolysis: Incubate the conjugate in 0.1 M NaOH at 40-60°C for several hours.
  • Thermal Stress: Incubate the conjugate solution at a high temperature (e.g., 70°C) for several hours to days.

2. Procedure:

  • For each stress condition, prepare a sample of the conjugate.
  • At various time points, take an aliquot of the stressed sample.
  • For the acid and base stressed samples, neutralize the pH before analysis.
  • Analyze the samples by a suitable analytical method (e.g., RP-HPLC, LC-MS) to identify and quantify the degradation products.
  • Compare the degradation profiles under different stress conditions to understand the lability of the conjugate.

Visualizations

Experimental Workflow for Hydrolysis Study

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results start Start with Conjugate Solution aliquot Aliquot into Different pH Buffers (e.g., 4, 7.4, 9) start->aliquot incubate Incubate at Controlled Temperatures (e.g., 4°C, 25°C, 40°C) aliquot->incubate timepoint Withdraw Aliquots at Time Points incubate->timepoint hplc Analyze by RP-HPLC timepoint->hplc data Quantify Peak Areas hplc->data end Determine Hydrolysis Rate and Half-life data->end

Caption: Workflow for determining the hydrolysis rate of conjugates.

Logical Relationship of Factors Affecting Hydrolysis

factors_affecting_hydrolysis cluster_factors Influencing Factors cluster_outcomes Potential Outcomes hydrolysis Amide Bond Hydrolysis Rate degradation Conjugate Degradation hydrolysis->degradation ph pH (Acidic/Basic) ph->hydrolysis accelerates at extremes temp Temperature temp->hydrolysis increases rate enzyme Enzymes enzyme->hydrolysis can catalyze loss_activity Loss of Function degradation->loss_activity

Caption: Key factors influencing the rate of amide bond hydrolysis.

addressing solubility issues during N-(Amino-PEG5)-N-bis(PEG4-acid) conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Amino-PEG5)-N-bis(PEG4-acid). The focus is on addressing solubility challenges that may arise during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-(Amino-PEG5)-N-bis(PEG4-acid) and what are its main applications?

N-(Amino-PEG5)-N-bis(PEG4-acid) is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses a primary amine group and two terminal carboxylic acid groups, allowing for the covalent linkage of different molecules.[1][2] Its branched, Y-shaped structure and the PEG spacer provide increased water solubility and flexibility to the conjugated molecules.[1][3] This linker is commonly used in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[2]

Q2: What are the general solubility properties of N-(Amino-PEG5)-N-bis(PEG4-acid)?

This PEG derivative is generally soluble in water and many organic solvents.[1] It is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][4][5] One supplier specifies a solubility of 175 mg/mL in DMSO, which may require ultrasonication to fully dissolve.[2] It is also described as being aqueous soluble.[1]

Q3: How should I store N-(Amino-PEG5)-N-bis(PEG4-acid)?

It is recommended to store the solid material at -20°C.[6] The compound is hygroscopic, meaning it can absorb moisture from the air, so it should be stored in a dry environment.[2] Stock solutions in a suitable solvent can typically be stored at -20°C for short periods.

Q4: What are the reactive ends of this molecule and what do they react with?

N-(Amino-PEG5)-N-bis(PEG4-acid) has two types of reactive functional groups:

  • A primary amine (-NH2): This group can react with activated carboxylic acids (e.g., NHS esters).[1][2]

  • Two terminal carboxylic acids (-COOH): These groups can be activated using carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to react with primary amines.[1][2][7]

Troubleshooting Guide: Solubility Issues

Precipitation of the PEG linker or the molecule it is being conjugated to can be a significant issue during the reaction. This guide provides a systematic approach to troubleshoot and resolve these problems.

Initial Solubility of N-(Amino-PEG5)-N-bis(PEG4-acid)

Problem: The N-(Amino-PEG5)-N-bis(PEG4-acid) powder is not dissolving in my aqueous buffer (e.g., PBS, MES).

Possible Causes & Solutions:

Possible CauseRecommended Solution
Insufficient Solubility in Aqueous Buffer While described as aqueous soluble, high concentrations may not be achievable directly in buffers. It is standard practice to first dissolve the PEG linker in a water-miscible organic solvent.[4][5][8]
Low Temperature Increasing the temperature slightly may aid dissolution. However, be cautious with temperature-sensitive molecules.
pH of the Aqueous Buffer The carboxylic acid groups on the PEG linker are more soluble at a higher pH (above their pKa). If dissolving directly in an aqueous buffer, a pH of 7.0 or higher is recommended.[9]
Hygroscopic Nature The compound can absorb moisture, which might affect its dissolution properties. Ensure it has been stored correctly in a desiccated environment.[2]
Precipitation During the Conjugation Reaction

Problem: Precipitation is observed after adding the dissolved N-(Amino-PEG5)-N-bis(PEG4-acid) to the reaction mixture containing my protein/molecule.

Possible Causes & Solutions:

Possible CauseRecommended Solution
High Concentration of Organic Co-solvent The final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture should be kept low, typically below 10%, to prevent precipitation of proteins.[8]
Suboptimal pH For EDC/NHS activation of the carboxylic acids, a pH of around 6.0 (e.g., in MES buffer) is optimal for the activation step, while the subsequent reaction with an amine is more efficient at a pH of 7.2-8.5 (e.g., in PBS buffer).[4][5] The solubility of the PEG linker itself is generally better at a higher pH. A two-step reaction with a pH shift can be beneficial.
High Concentration of Reactants High concentrations of the PEG linker or the target molecule can lead to aggregation and precipitation. Try reducing the concentration of one or both components.
Protein Instability The addition of the PEG linker or the change in buffer conditions may be causing the protein to become unstable and precipitate. Ensure your protein is stable in the final reaction buffer and consider using protein stabilizers if necessary.
Temperature Effects Some reactions are performed at room temperature, while others are done at 4°C to minimize side reactions. Temperature can also affect solubility. If precipitation occurs at room temperature, try performing the reaction at 4°C, and vice versa.

Experimental Protocols

Protocol 1: General Procedure for Dissolving N-(Amino-PEG5)-N-bis(PEG4-acid)
  • Equilibrate: Allow the vial of N-(Amino-PEG5)-N-bis(PEG4-acid) to warm to room temperature before opening to prevent moisture condensation.

  • Weigh: In a fume hood, weigh out the desired amount of the PEG linker into a clean, dry microcentrifuge tube.

  • Dissolve in Organic Solvent: Add a small volume of anhydrous DMSO or DMF to the tube to dissolve the PEG linker. A stock concentration of 10-20 mM is often used.[8]

  • Aid Dissolution (if necessary): If the linker does not dissolve readily, vortex the tube for 30-60 seconds. If needed, sonicate the sample for a few minutes in a water bath sonicator.[2]

  • Use Immediately: It is best to use the dissolved PEG linker immediately for the conjugation reaction.

Protocol 2: Two-Step EDC/NHS Conjugation with a Protein in Aqueous Buffer

This protocol describes the activation of the carboxylic acid groups on N-(Amino-PEG5)-N-bis(PEG4-acid) and subsequent conjugation to a protein with available primary amines.

Step 1: Activation of N-(Amino-PEG5)-N-bis(PEG4-acid)

  • Prepare PEG Linker Solution: Dissolve the N-(Amino-PEG5)-N-bis(PEG4-acid) in an appropriate volume of MES buffer (e.g., 100 mM MES, pH 6.0) to your desired concentration. If solubility is an issue, follow Protocol 1 to dissolve it in a minimal amount of DMSO first, and then add it to the MES buffer.

  • Prepare EDC/NHS Solution: In a separate tube, prepare a fresh solution of EDC and NHS in MES buffer. A common molar excess is 2-5 fold of each over the PEG linker.

  • Activate the PEG Linker: Add the EDC/NHS solution to the PEG linker solution.

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation to the Protein

  • Prepare Protein Solution: Your protein of interest should be in a suitable reaction buffer, such as PBS, at pH 7.2-8.0. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Add Activated PEG Linker: Add the activated PEG linker solution from Step 1 to the protein solution. The final concentration of any organic co-solvent should be kept below 10%.

  • Incubate: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction: Add a quenching reagent, such as hydroxylamine (B1172632) or Tris buffer, to stop the reaction by reacting with any remaining activated PEG linker.

  • Purify: Remove excess, unreacted PEG linker and byproducts using a suitable method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Data Presentation

ParameterValueSource
Molecular Weight 776.91 g/mol [6][10]
Solubility in DMSO 175 mg/mL (225.25 mM)[2]
Appearance White to off-white solidGeneral observation
Storage -20°C, protect from light[2][6]

Visualizations

experimental_workflow cluster_dissolution Step 1: Dissolving the PEG Linker cluster_activation Step 2: Activation cluster_conjugation Step 3: Conjugation start N-(Amino-PEG5)-N-bis(PEG4-acid) (Solid) dissolve Dissolve in DMSO or DMF start->dissolve stock PEG Linker Stock Solution dissolve->stock add_buffer Add to MES Buffer (pH 6.0) stock->add_buffer add_edc_nhs Add EDC/NHS add_buffer->add_edc_nhs activated_peg Activated PEG Linker add_edc_nhs->activated_peg conjugate Conjugation Reaction activated_peg->conjugate protein Protein in PBS (pH 7.2-8.0) protein->conjugate quench Quench Reaction conjugate->quench purify Purification quench->purify final_product Final Conjugate purify->final_product

Caption: Experimental workflow for a two-step EDC/NHS conjugation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Precipitation Observed During Conjugation cause1 High Organic Solvent % start->cause1 cause2 Suboptimal pH start->cause2 cause3 High Reactant Concentration start->cause3 cause4 Protein Instability start->cause4 solution1 Reduce Organic Solvent to <10% cause1->solution1 solution2 Optimize pH for Activation & Conjugation cause2->solution2 solution3 Decrease Reactant Concentrations cause3->solution3 solution4 Buffer Exchange or Add Stabilizers cause4->solution4

Caption: Troubleshooting logic for precipitation during conjugation.

References

Technical Support Center: Optimization of N-(Amino-PEG5)-N-bis(PEG4-acid) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(Amino-PEG5)-N-bis(PEG4-acid). Here, you will find information to optimize your reaction conditions, troubleshoot common issues, and ensure successful conjugation for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups on N-(Amino-PEG5)-N-bis(PEG4-acid) and what do they react with?

A1: N-(Amino-PEG5)-N-bis(PEG4-acid) is a heterobifunctional, branched PEG linker with two types of reactive functional groups:

  • A primary amine (-NH2): This group readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. The optimal pH for this reaction is typically between 7.2 and 8.5.[1][2]

  • Two terminal carboxylic acids (-COOH): These groups can be coupled to primary amines on a target molecule (e.g., a protein, peptide, or antibody) using a carbodiimide (B86325) crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3]

Q2: What is the purpose of using a branched PEG linker like this?

A2: Branched PEG linkers are often used in bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs), to:

  • Increase Drug-to-Antibody Ratio (DAR): The two carboxylic acid groups allow for the attachment of multiple payload molecules to a single linker, which is then conjugated to the antibody.[4][5]

  • Improve Solubility and Stability: The polyethylene (B3416737) glycol (PEG) component is hydrophilic and can enhance the water solubility of the conjugate, potentially reducing aggregation and improving its pharmacokinetic profile.[5][6]

  • Provide a Defined Spacer: The PEG chains act as a spacer to minimize steric hindrance between the conjugated molecules.[6]

Q3: What are the critical parameters to consider when optimizing my conjugation reaction?

A3: The success of your conjugation reaction depends on several key parameters:

  • pH: The pH of the reaction buffer is crucial for both the activation of the carboxylic acids and the subsequent amine coupling.

  • Molar Ratios of Reactants: The stoichiometry of the PEG linker, your target molecule, and any coupling agents (e.g., EDC, NHS) will directly impact the efficiency and outcome of the reaction.

  • Buffer Composition: The choice of buffer is important, as some buffer components can interfere with the conjugation chemistry.

  • Reaction Time and Temperature: These parameters should be optimized to ensure complete reaction while minimizing degradation of the reactants.

Q4: How can I purify my final PEGylated conjugate?

A4: Several chromatography techniques can be used to purify PEGylated molecules from unreacted starting materials and byproducts. The choice of method depends on the properties of your conjugate. Common techniques include:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is effective for removing unreacted small molecules like the PEG linker and coupling reagents from a larger protein conjugate.[]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated and un-PEGylated species.[]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. This can be useful for purifying and analyzing PEGylated products.[][8]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under less denaturing conditions than RP-HPLC.[9]

  • Dialysis: Can be used to remove small molecule impurities from a much larger PEGylated protein.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of N-(Amino-PEG5)-N-bis(PEG4-acid) and provides potential solutions.

Problem Potential Cause Suggested Solution
Low Conjugation Efficiency / Low Yield Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity if not stored properly.[11]- Purchase fresh reagents and store them in a desiccator at -20°C. - Allow reagents to warm to room temperature before opening to prevent condensation.[11] - Prepare solutions of EDC and NHS immediately before use.[11]
Incorrect Buffer pH: The pH is critical for both the activation and coupling steps.[12]- For EDC/NHS activation of the carboxylic acids, use a buffer with a pH of 4.5-6.0 (e.g., MES buffer).[12][13] - For the reaction of the activated NHS ester with an amine, adjust the pH to 7.2-8.0 (e.g., using PBS).[13]
Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the reaction.[12][14]- Use non-amine and non-carboxylate buffers such as MES for the activation step and PBS, HEPES, or borate (B1201080) buffer for the coupling step.[11][14]
Hydrolysis of Activated Intermediates: The O-acylisourea intermediate formed by EDC and the NHS ester are susceptible to hydrolysis in aqueous solutions.[11][15]- Perform the conjugation step immediately after the activation step. - Consider a two-step protocol where excess EDC and byproducts are removed before adding the amine-containing molecule.[3]
Suboptimal Molar Ratios: An incorrect ratio of linker to target molecule or insufficient coupling reagents can lead to low yield.- Empirically optimize the molar ratio of the PEG linker to your target molecule. A molar excess of the linker may be required.[13] - Use a molar excess of EDC and NHS for the activation step (typically 2-10 fold excess over the carboxylic acid).[12][16]
Product Aggregation or Precipitation High Degree of PEGylation: Excessive modification of the target molecule can alter its solubility.- Reduce the molar ratio of the PEG linker to the target molecule.[13] - Optimize the reaction time and temperature to control the extent of the reaction.[13]
High Reactant Concentrations: High concentrations can lead to intermolecular cross-linking.- Perform the reaction at a lower concentration.[17]
Suboptimal Buffer Conditions: The buffer may not be suitable for maintaining the solubility of the reactants or the final product.- Ensure your target molecule is soluble and stable in the chosen reaction buffers.[11] - Consider adding solubility-enhancing excipients to the buffer.
Inconsistent Results Variability in Reagent Quality: Impurities in reagents or solvents can affect the outcome.- Use high-purity reagents and anhydrous solvents (e.g., DMF or DMSO) for preparing stock solutions.[2]
pH Fluctuation: During the reaction, the pH of the solution may change, affecting the reaction rate.- Use a buffer with sufficient buffering capacity to maintain a stable pH throughout the reaction.[2]

Data Presentation: Recommended Starting Conditions for Optimization

The optimal reaction conditions are highly dependent on the specific molecules being conjugated. The following tables provide recommended starting ranges for key parameters. Empirical optimization is crucial for achieving the best results for your specific application.

Table 1: Recommended pH for Two-Step EDC/NHS Coupling of Carboxylic Acids

Reaction Step Recommended pH Range Commonly Used Buffers Rationale
Activation of Carboxylic Acids 4.5 - 6.00.1 M MESMaximizes the efficiency of EDC/NHS activation of the carboxyl groups.[12][13]
Coupling to Primary Amines 7.2 - 8.01X PBS, 0.1 M Phosphate, 0.1 M BoratePromotes the reaction of the NHS-activated ester with the unprotonated primary amine.[13]

Table 2: Recommended Molar Ratios for EDC/NHS Coupling

Reactant Recommended Molar Ratio (relative to Carboxylic Acid groups) Purpose
EDC 2 - 10 fold excessTo ensure efficient activation of the carboxylic acid groups.[12][13]
NHS/Sulfo-NHS 2 - 10 fold excessTo stabilize the activated intermediate and improve coupling efficiency.[12][13]
Amine-containing molecule 1 - 20 fold excess (relative to activated linker)To drive the reaction towards product formation. The optimal ratio is highly application-dependent.

Table 3: Reaction Time and Temperature

Parameter Recommended Range Considerations
Activation Time 15 - 30 minutesAt room temperature.
Coupling Time 2 hours to overnightCan be performed at room temperature or 4°C. Longer reaction times may be needed at lower temperatures.[12][16]
Temperature 4°C to Room TemperatureLower temperatures can help minimize side reactions and degradation of sensitive molecules.[12][13]

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of N-(Amino-PEG5)-N-bis(PEG4-acid) to a Primary Amine-Containing Molecule (e.g., an Antibody)

This protocol describes the activation of the two terminal carboxylic acid groups on the PEG linker followed by conjugation to a primary amine on a target molecule.

Materials:

  • N-(Amino-PEG5)-N-bis(PEG4-acid)

  • Amine-containing target molecule (e.g., antibody)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[13]

  • Coupling Buffer: 1X PBS, pH 7.2-7.5[13]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5[13]

  • Desalting columns for purification

Procedure:

  • Reagent Preparation:

    • Allow N-(Amino-PEG5)-N-bis(PEG4-acid), EDC, and NHS/Sulfo-NHS to equilibrate to room temperature before opening the vials to prevent condensation.[12]

    • Prepare a stock solution of the PEG linker in the Activation Buffer.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or the Activation Buffer immediately before use.[13]

    • Prepare the amine-containing target molecule in the Coupling Buffer.

  • Activation of Carboxylic Acids:

    • In a reaction tube, combine the N-(Amino-PEG5)-N-bis(PEG4-acid) solution with a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS.[13]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine-Containing Molecule:

    • Immediately after activation, the pH of the reaction mixture can be raised to 7.2-7.5 by adding the Coupling Buffer.

    • Alternatively, the activated PEG linker can be purified from excess EDC and NHS using a desalting column equilibrated with the Coupling Buffer.

    • Add the activated PEG linker solution to the solution of the amine-containing target molecule. The molar ratio of the linker to the target molecule should be optimized for the specific application.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[12][16]

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[13]

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size exclusion chromatography, ion-exchange chromatography, or dialysis to remove unreacted reagents and byproducts.[][10]

Protocol 2: Conjugation of the Amine Group of N-(Amino-PEG5)-N-bis(PEG4-acid) to an NHS-Activated Molecule

This protocol is for reacting the primary amine of the PEG linker with a molecule that has already been activated with an NHS ester.

Materials:

  • N-(Amino-PEG5)-N-bis(PEG4-acid)

  • NHS-activated molecule

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

Procedure:

  • Reagent Preparation:

    • Dissolve the N-(Amino-PEG5)-N-bis(PEG4-acid) in the Reaction Buffer.

    • Dissolve the NHS-activated molecule in a suitable anhydrous solvent (e.g., DMSO or DMF) and add it to the PEG linker solution.

  • Conjugation Reaction:

    • Combine the N-(Amino-PEG5)-N-bis(PEG4-acid) solution with the NHS-activated molecule. A slight molar excess of the PEG linker may be used to ensure complete reaction of the NHS-activated molecule.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method (e.g., SEC, IEX, or RP-HPLC) to remove unreacted starting materials and byproducts.

Visualizations

experimental_workflow_EDC_NHS cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_finalization Step 3: Finalization reagent_prep Prepare Reagents (PEG Linker, EDC, NHS) activation Activate Carboxylic Acids (pH 4.5-6.0, 15-30 min) reagent_prep->activation Add EDC/NHS add_target Add Amine-Containing Target Molecule activation->add_target pH adjustment conjugation Incubate (pH 7.2-8.0, 2h - overnight) add_target->conjugation quenching Quench Reaction conjugation->quenching purification Purify Conjugate quenching->purification troubleshooting_workflow cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_process Process Issues start Low Conjugation Yield check_reagents Check Reagent Activity (EDC/NHS) start->check_reagents check_ph Verify Buffer pH start->check_ph check_buffer Check Buffer Composition start->check_buffer check_ratio Review Molar Ratios start->check_ratio check_hydrolysis Consider Hydrolysis of Intermediates start->check_hydrolysis solution_reagents Use Fresh Reagents, Store Properly check_reagents->solution_reagents solution_ph Optimize pH for Activation & Coupling check_ph->solution_ph solution_buffer Use Non-Interfering Buffers (MES, PBS) check_buffer->solution_buffer solution_ratio Optimize Reactant Stoichiometry check_ratio->solution_ratio solution_hydrolysis Minimize Time Between Activation & Coupling check_hydrolysis->solution_hydrolysis

References

Validation & Comparative

head-to-head comparison of N-(Amino-PEG5)-N-bis(PEG4-acid) and linear PEG linkers in vivo

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Branched vs. Linear PEG Linkers for In Vivo Applications

Guide for Researchers, Scientists, and Drug Development Professionals

The architecture of Polyethylene Glycol (PEG) linkers is a critical design parameter in the development of bioconjugates, significantly influencing their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The choice between a branched, dendritic linker like N-(Amino-PEG5)-N-bis(PEG4-acid) and a traditional linear PEG linker can impact drug solubility, stability, in vivo half-life, and therapeutic efficacy.[1][2] This guide provides an objective, data-driven comparison of these two linker architectures to inform selection for in vivo applications.

While direct in vivo comparative studies for N-(Amino-PEG5)-N-bis(PEG4-acid) are not available in published literature, this guide utilizes experimental data from architecturally similar branched, dendritic, and multi-arm PEG structures to provide a robust comparative framework.

Core Architectural Differences

The fundamental difference lies in the spatial arrangement of the PEG chains. Linear PEGs consist of a single, straight chain, while branched linkers like N-(Amino-PEG5)-N-bis(PEG4-acid) feature multiple PEG chains radiating from a central core. This structural variance leads to distinct physicochemical and biological properties.

Caption: Structural comparison of linear and branched PEG linker architectures.

Quantitative Data Comparison

The following tables summarize key quantitative data from studies comparing the in vivo and in vitro performance of biomolecules conjugated with linear versus branched PEG linkers.

Table 1: In Vivo Pharmacokinetics of PEGylated Interferon-β-1b This table highlights how increasing the number of attached PEG chains (moving from a linear to a multi-PEGylated state) can significantly extend the exposure of the active protein in vivo.

Conjugate TypeLinker ArchitectureBioactive Protein Half-life (t½)Area Under the Curve (AUC) ExposureCitation
Native Interferon-β-1bNoneNot ReportedBaseline[3]
PEGylated Interferon-β-1bLinear and Branched BicinHours to days>20-fold expansion vs. native[3]

Table 2: Serum Stability of Polymeric Micelles This study demonstrates that a dendritic (hyperbranched) PEG outer shell provides significantly better stability in the presence of serum compared to a linear PEG shell, retarding the premature release of the encapsulated drug.

Micelle TypeLinker ArchitectureHalf-life in 10% Serum (min)Fold-Increase in StabilityCitation
Linear Micelle (LM)Linear Block Copolymer~100Baseline[4]
Dendron Micelle (DM)Dendron-based Copolymer (Branched)~200~2-fold[4]

Table 3: Hydrodynamic Properties of PEGylated Proteins While it is often assumed that branched PEGs create a larger hydrodynamic volume, experimental data suggests that for the same total molecular weight, the difference in size is not significant. This implies that improved in vivo half-life for branched PEG-conjugates may stem from factors other than size alone, such as molecular conformation and shielding.[5]

Protein ConjugatePEG Linker Type (Total MW)Predicted Viscosity Radius (Å)Experimental Viscosity Radius (Å)Citation
α-lactalbuminLinear (20 kDa)61.456.6[5]
α-lactalbuminBranched (20 kDa)61.455.6[5]
Bovine Serum AlbuminLinear (40 kDa)88.079.5[5]
Bovine Serum AlbuminBranched (40 kDa)88.077.2[5]

Key Performance Characteristics: A Comparative Analysis

Pharmacokinetics and In Vivo Half-Life

Branched PEG linkers generally lead to a longer in vivo circulation half-life compared to their linear counterparts of similar molecular weight.[5] This is attributed to several factors:

  • Enhanced Shielding: The dense, umbrella-like conformation of branched PEGs provides superior protection against proteolytic degradation and reduces recognition by the immune system.[6]

  • Reduced Renal Clearance: The increased hydrodynamic volume, although not always significantly larger than linear PEGs of equivalent weight, contributes to reduced glomerular filtration.[5]

  • Kinetics of Release: For releasable linker systems, the kinetics of drug release in vivo can be tuned by the number of PEG attachments, with multi-arm systems allowing for more complex release profiles.[3]

Serum Stability and Drug Release

A key advantage of a branched PEG architecture is the enhanced stability it imparts to nanoparticles and micelles in serum.[4]

  • Reduced Protein Interaction: A dense, dendritic PEG outer shell has been shown to reduce non-specific interactions with serum proteins. This minimizes premature disassembly of nanocarriers and uncontrolled drug release.[4]

  • Slower Release Profile: Consequently, dendron micelles exhibit a slower, more controlled release of their payload compared to micelles formed with linear PEG.[4]

Immunogenicity

PEGylation, in general, is designed to reduce the immunogenicity of therapeutic proteins. The dense shielding provided by branched PEG structures can be more effective at masking epitopes on the protein surface, further reducing the potential for an immune response.[6]

Experimental Methodologies

Detailed protocols are crucial for the interpretation and replication of findings. Below are summaries of key experimental workflows used in the cited comparative studies.

Protocol 1: In Vivo Pharmacokinetics of PEGylated Proteins
  • Objective: To determine the in vivo half-life and total exposure (AUC) of a protein drug after conjugation with linear or branched releasable PEG linkers.

  • Animal Model: Male CD-1 mice.

  • Procedure:

    • PEG-protein conjugates (e.g., PEG-Interferon-β-1b) and the unmodified native protein are prepared.[3]

    • Conjugates are administered to mice, typically via subcutaneous injection.

    • Blood samples are collected at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

    • Plasma is isolated, and the concentration of the active, regenerated protein is measured using a relevant bioassay (e.g., an antiviral activity assay for interferon).[3]

    • Pharmacokinetic parameters, including half-life (t½) and AUC, are calculated from the concentration-time data.[3]

G cluster_workflow Pharmacokinetic Analysis Workflow prep Prepare Conjugates (Linear vs. Branched PEG) admin Administer to Animal Model (e.g., subcutaneous injection) prep->admin sample Serial Blood Sampling admin->sample process Isolate Plasma sample->process assay Measure Active Drug Concentration (Bioassay) process->assay calc Calculate PK Parameters (t½, AUC) assay->calc

References

Characterizing Dual-Payload ADCs with N-(Amino-PEG5)-N-bis(PEG4-acid) using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of dual-payload antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, offering the potential to overcome tumor heterogeneity and drug resistance. The choice of linker is critical to the success of these complex biomolecules. The N-(Amino-PEG5)-N-bis(PEG4-acid) linker, a branched polyethylene (B3416737) glycol (PEG)-based structure, provides a versatile platform for attaching two different payloads to an antibody. Its hydrophilic nature can improve the pharmacokinetic properties of the resulting ADC. However, the inherent heterogeneity of dual-payload ADCs, compounded by the linker's complexity, presents unique analytical challenges.

Mass spectrometry (MS) has emerged as an indispensable tool for the comprehensive characterization of ADCs, providing detailed information on drug-to-antibody ratio (DAR), payload distribution, and conjugation sites. This guide provides a comparative overview of mass spectrometry-based methods for characterizing dual-payload ADCs featuring the N-(Amino-PEG5)-N-bis(PEG4-acid) linker and contrasts these techniques with alternative analytical approaches.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative and qualitative parameters obtained from different analytical techniques for a hypothetical dual-payload ADC (Antibody-Linker-Payload1-Payload2).

Table 1: Drug-to-Antibody Ratio (DAR) Determination

Analytical TechniqueAverage DAR (Payload 1)Average DAR (Payload 2)Total Average DARThroughputRemarks
Intact Mass Analysis (Native MS) 1.91.83.7HighProvides information on the entire ADC molecule, preserving non-covalent interactions. Ideal for heterogeneous mixtures.
Intact Mass Analysis (Denaturing MS) 1.91.83.7HighMay lead to dissociation of subunits if inter-chain disulfide bonds are reduced during conjugation.
Subunit Mass Analysis (Middle-Down) 1.9 (on Heavy Chain)1.8 (on Heavy Chain)3.7MediumProvides DAR information at the subunit level (e.g., light chain, heavy chain), reducing complexity.
Hydrophobic Interaction Chromatography (HIC) N/AN/A3.8HighProvides an average DAR based on hydrophobicity but does not distinguish between different payloads. Requires MS for peak identification.
UV-Vis Spectroscopy N/AN/A3.5HighProvides a rapid estimation of total average DAR but lacks accuracy and information on payload distribution.

Table 2: Payload Distribution and Conjugation Site Analysis

Analytical TechniquePayload DistributionConjugation Site IdentificationThroughputRemarks
Peptide Mapping (LC-MS/MS) Yes (at peptide level)Yes (specific amino acid residues)LowThe gold standard for identifying specific conjugation sites and confirming the identity of each payload.
Subunit Mass Analysis (Middle-Down) Yes (at subunit level)Limited (regional localization)MediumCan localize payloads to specific domains or chains of the antibody.
Intact Mass Analysis Yes (overall distribution)NoHighShows the distribution of different drug-loaded species (e.g., species with 1xP1+1xP2, 2xP1+1xP2, etc.).
Hydrophobic Interaction Chromatography (HIC) Yes (hydrophobicity-based)NoHighSeparates species with different numbers of total payloads but cannot differentiate between isomers or payload types.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate characterization of dual-payload ADCs.

Intact Mass Analysis under Native Conditions

This technique is particularly valuable for analyzing the entire ADC complex, including the antibody, the N-(Amino-PEG5)-N-bis(PEG4-acid) linker, and both payloads, while preserving the native structure.

  • Sample Preparation: The ADC sample is buffer-exchanged into a volatile ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate buffer (e.g., 100 mM, pH 7.4) using size-exclusion chromatography (SEC) or dialysis. This step is critical to remove non-volatile salts that can interfere with MS analysis.

  • LC-MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is coupled to a liquid chromatography system.

  • Chromatography: Size-exclusion chromatography is often performed online with MS detection (SEC-MS) to separate the ADC from aggregates and free payloads. An isocratic elution with a volatile buffer is used.

  • Mass Spectrometry: The mass spectrometer is operated in native mode, with gentle source conditions (e.g., lower cone voltage and source temperature) to prevent dissociation of the ADC. Data is acquired over a high m/z range (e.g., 2000-8000 m/z) due to the lower charge states of the native protein.

  • Data Analysis: The resulting mass spectrum shows a distribution of charge states for each drug-loaded species. Deconvolution of this spectrum provides the mass of the intact ADC species, from which the DAR and payload distribution can be calculated.

Subunit Mass Analysis (Middle-Down)

This approach simplifies the complex mass spectrum of the intact ADC by analyzing its constituent subunits.

  • Sample Preparation: The ADC is enzymatically digested using an enzyme like IdeS (Immunoglobulin-degrading enzyme from Streptococcus pyogenes), which cleaves the antibody below the hinge region, generating F(ab')2 and Fc fragments. Subsequent reduction of disulfide bonds yields light chain (LC), Fd', and Fc/2 subunits.

  • LC-MS System: A high-resolution mass spectrometer coupled to a reverse-phase liquid chromatography (RPLC) system.

  • Chromatography: The subunits are separated using a C4 or C8 reverse-phase column with a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).

  • Mass Spectrometry: The mass spectrometer is operated in denaturing mode.

  • Data Analysis: The deconvoluted mass spectra of the subunits reveal the mass shifts corresponding to the conjugation of the linker and payloads. This allows for the determination of the DAR on each subunit.

Peptide Mapping (Bottom-Up)

Peptide mapping provides the highest resolution information, identifying the precise amino acid residues where the payloads are attached.

  • Sample Preparation: The ADC is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin) to generate a complex mixture of peptides.

  • LC-MS/MS System: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a reverse-phase liquid chromatography system.

  • Chromatography: The peptides are separated using a C18 reverse-phase column with a shallow gradient of increasing organic solvent.

  • Mass Spectrometry: The mass spectrometer is operated in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire both MS and MS/MS spectra.

  • Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptides. The presence of the linker and payloads is identified by characteristic mass shifts on specific peptides. The fragmentation pattern in the MS/MS spectra can confirm the identity and location of the conjugation.

Alternative Characterization Methods

While mass spectrometry is a powerful tool, other techniques are often used in conjunction to provide a comprehensive characterization of ADCs.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity. Since the conjugation of hydrophobic payloads increases the overall hydrophobicity of the antibody, HIC can be used to separate ADC species with different numbers of conjugated drugs.

  • Principle: ADCs are loaded onto a HIC column in a high-salt mobile phase and eluted with a decreasing salt gradient. Species with higher DARs are more hydrophobic and elute later.

  • Advantages: High resolution for separating different drug-loaded species, robust, and widely used in quality control environments.

  • Limitations: Provides an average DAR and distribution based on hydrophobicity but cannot distinguish between different payloads or isomeric forms (different conjugation sites with the same DAR). Peak identification often requires offline collection and subsequent analysis by MS.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It is primarily used to assess the aggregation and fragmentation of ADCs.

  • Principle: The sample is passed through a column packed with porous beads. Larger molecules (aggregates) elute first, followed by the monomeric ADC, and then smaller fragments or free payloads.

  • Advantages: Excellent for detecting high molecular weight species (aggregates) and low molecular weight impurities.

  • Limitations: Does not provide information on DAR or payload distribution.

Mandatory Visualizations

Experimental Workflow for ADC Characterization

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Alternative Methods cluster_3 Data Analysis & Characterization Dual-Payload ADC Dual-Payload ADC Intact MS (Native) Intact MS (Native) Dual-Payload ADC->Intact MS (Native) Subunit MS (Middle-Down) Subunit MS (Middle-Down) Dual-Payload ADC->Subunit MS (Middle-Down) Peptide Mapping (Bottom-Up) Peptide Mapping (Bottom-Up) Dual-Payload ADC->Peptide Mapping (Bottom-Up) HIC HIC Dual-Payload ADC->HIC SEC SEC Dual-Payload ADC->SEC DAR & Payload Distribution DAR & Payload Distribution Intact MS (Native)->DAR & Payload Distribution Subunit MS (Middle-Down)->DAR & Payload Distribution Peptide Mapping (Bottom-Up)->DAR & Payload Distribution Conjugation Site ID Conjugation Site ID Peptide Mapping (Bottom-Up)->Conjugation Site ID HIC->DAR & Payload Distribution Aggregation & Purity Aggregation & Purity SEC->Aggregation & Purity

Caption: Workflow for dual-payload ADC characterization.

Comparison of Analytical Techniques

cluster_ms Mass Spectrometry Techniques cluster_chrom Chromatographic Techniques Mass Spectrometry Mass Spectrometry Intact MS Intact MS Mass Spectrometry->Intact MS Subunit MS Subunit MS Mass Spectrometry->Subunit MS Peptide Mapping Peptide Mapping Mass Spectrometry->Peptide Mapping Chromatography Chromatography HIC HIC Chromatography->HIC SEC SEC Chromatography->SEC DAR & Distribution DAR & Distribution Intact MS->DAR & Distribution Subunit MS->DAR & Distribution Conjugation Sites Conjugation Sites Peptide Mapping->Conjugation Sites HIC->DAR & Distribution Purity & Aggregation Purity & Aggregation SEC->Purity & Aggregation

Caption: Comparison of analytical techniques for ADCs.

stability assessment of PROTACs with N-(Amino-PEG5)-N-bis(PEG4-acid) in plasma

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a PROTAC (Proteolysis Targeting Chimera) from a promising molecule to a viable therapeutic is fraught with challenges. One of the most critical hurdles is ensuring its stability in plasma. The linker, the bridge connecting the target protein binder and the E3 ligase ligand, is a key determinant of a PROTAC's pharmacokinetic profile and overall efficacy. This guide provides a detailed comparison of the stability of PROTACs featuring the N-(Amino-PEG5)-N-bis(PEG4-acid) linker and its alternatives, supported by experimental data and protocols.

The intricate dance of targeted protein degradation relies on the PROTAC molecule remaining intact long enough to engage its target and the E3 ligase, thereby inducing ubiquitination and subsequent degradation by the proteasome. However, the plasma is a hostile environment, replete with enzymes that can metabolize and inactivate these complex molecules. The linker, in particular, is often a site of metabolic vulnerability.[1][2][]

The Role of the Linker in PROTAC Stability

The linker is far more than a simple spacer; its length, composition, and rigidity profoundly influence a PROTAC's properties.[4][5] Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are commonly used due to their synthetic accessibility and ability to facilitate the formation of a stable ternary complex.[4][6] However, this flexibility can also render them more susceptible to enzymatic degradation.[7] Conversely, more rigid linkers incorporating cyclic structures like piperazine (B1678402), piperidine, or triazoles can enhance metabolic stability.[1][8][9]

Comparative Stability of PROTAC Linkers in Plasma

Below is a summary of the metabolic stability of different PROTAC linker types, drawing from the principles and data presented in the literature.

Linker TypeRepresentative Structure/MoietyGeneral Stability CharacteristicsExample Half-Life (t½) in Human HepatocytesKey Considerations
Branched PEG N-(Amino-PEG5)-N-bis(PEG4-acid) like structuresGenerally hydrophilic, can improve solubility. Flexibility may lead to multiple points of metabolic attack (e.g., O-dealkylation).[1][2]Data not specifically available. Comparable or slightly better than some linear aliphatic linkers.[1][2]Branched nature may offer some steric hindrance to metabolic enzymes compared to linear PEGs.
Linear PEG-like Straight-chain ethylene (B1197577) glycol repeatsGood solubility. Susceptible to O-dealkylation.[1][2] Half-life can be comparable to or even better than some aliphatic linkers.[1][2]~30 - 100 min (highly variable depending on overall structure)[1]The number of PEG units and attachment points are critical for stability.[1]
Linear Aliphatic Alkyl chains (e.g., -CH2-)nGenerally more hydrophobic. Can be prone to oxidation. Shorter linkers are often associated with improved metabolic stability.[1][8]Highly variable, from <10 min to >100 min[1]Hydrophobicity can impact solubility and permeability.
Piperazine-containing Piperazine ring within the linkerIncreased rigidity can enhance metabolic stability by preventing N-dealkylation.[1][10] Can also improve solubility.[8]Generally >120 min[1]The protonation state of the piperazine can influence physicochemical properties.
Triazole-containing Triazole ring formed via click chemistryThe triazole ring is metabolically stable and can protect adjacent parts of the linker from degradation.[1]Often >240 min[1]Offers a rigid and stable connection point.

Experimental Protocols for Stability Assessment

Accurate assessment of PROTAC stability is crucial for selecting promising candidates for further development. The following are key experimental protocols for evaluating PROTAC stability in plasma and other relevant in vitro systems.

In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of a PROTAC upon incubation with plasma.

Materials:

  • Test PROTAC compound

  • Control compounds (one known to be stable, one known to be unstable)

  • Pooled human plasma (or plasma from other species of interest)

  • Phosphate (B84403) buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN) containing an internal standard (for quenching and protein precipitation)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO). Create working solutions by diluting the stock in PBS.

  • Incubation: Pre-warm the plasma to 37°C. Initiate the assay by adding the PROTAC working solution to the plasma to achieve the desired final concentration. The final DMSO concentration should be kept low (<1%) to avoid affecting enzyme activity.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate plasma proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent PROTAC at each time point.

  • Data Analysis: Plot the percentage of the remaining PROTAC versus time. Calculate the half-life (t½) of the PROTAC in plasma.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolic degradation of a PROTAC by liver enzymes.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer, pH 7.4

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock and working solutions of the PROTAC as described for the plasma stability assay.

  • Incubation: In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching: Follow the same procedure as the plasma stability assay to collect and quench samples at various time points.

  • Sample Preparation and Analysis: Process and analyze the samples using LC-MS/MS.

  • Data Analysis: Determine the half-life and intrinsic clearance of the PROTAC.

Visualizing Key Processes

To better understand the biological and experimental workflows, the following diagrams are provided.

PROTAC_Mechanism_of_Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ub Transfer Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_incubation Incubation at 37°C cluster_quenching Reaction Quenching cluster_processing Sample Processing cluster_analysis Analysis Start Start Incubation (PROTAC + Plasma/HLM) Timepoints Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) Start->Timepoints Quench Add Cold Acetonitrile + Internal Standard Timepoints->Quench Vortex Vortex Quench->Vortex Centrifuge Centrifuge to Pellet Protein Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (% Remaining vs. Time) LCMS->Data HalfLife Calculate Half-Life (t½) Data->HalfLife

References

The Impact of Branched PEG Linkers on ADC Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant of the therapeutic index of Antibody-Drug Conjugates (ADCs). Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of these complex biotherapeutics. The architecture of the PEG linker, specifically the comparison between branched and linear configurations, has emerged as a key area of investigation for optimizing ADC performance. This guide provides an objective comparison of the impact of branched versus linear PEG linkers on ADC pharmacokinetics, supported by experimental data.

Executive Summary

Branched PEG linkers have demonstrated a significant advantage over linear counterparts in improving the pharmacokinetic profiles of ADCs, particularly for those with a high drug-to-antibody ratio (DAR). The three-dimensional structure of branched PEGs provides a more effective hydrophilic shield around the cytotoxic payload. This "umbrella" effect enhances solubility, reduces aggregation, and sterically hinders interactions with clearance mechanisms in the body. Consequently, ADCs equipped with branched PEG linkers often exhibit reduced clearance, a longer plasma half-life, and increased overall exposure (Area Under the Curve, AUC), leading to potentially improved efficacy and a wider therapeutic window.

Data Presentation: Quantitative Comparison of Linker Architectures

The following tables summarize quantitative data from preclinical studies, highlighting the differential impact of linear and branched PEG linker architectures on key pharmacokinetic parameters of ADCs.

Table 1: Comparison of Clearance Rates for High DAR ADCs with Linear vs. Branched PEG Linkers

Linker Architecture (DAR 8)ADC ConstructClearance Rate (mL/day/kg)Reference
Linear (L-PEG24)Trastuzumab-DM1High[1]
Branched (Pendant, P-(PEG12)2)Trastuzumab-DM1Low[1][2]

This data indicates that for a heavily loaded ADC (DAR 8), a branched PEG linker architecture is more effective at reducing the rate of clearance from circulation compared to a linear PEG of similar molecular weight.

Table 2: Impact of Linear PEG Linker Length on ADC Clearance in Rats

LinkerADC ConstructClearance (mL/day/kg)Reference
No PEGNot Specified~15[1]
PEG2Not Specified~10[1]
PEG4Not Specified~7[1]
PEG8Not Specified~5[1]
PEG12Not Specified~5[1]
PEG24Not Specified~5[1]

This table illustrates that increasing the length of a linear PEG linker can decrease ADC clearance, though a plateau effect is observed at a certain length (around PEG8 in this study).

Mandatory Visualization

The following diagrams illustrate key concepts related to the impact of PEG linker architecture on ADC properties and the experimental workflows used to assess them.

Conceptual Illustration of Linker Impact on ADC Properties cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker Linear_ADC Antibody-Drug Conjugate Linear_PEG Linear PEG Chain Linear_ADC->Linear_PEG conjugation Linear_PK Faster Clearance Shorter Half-life Linear_ADC->Linear_PK Leads to Linear_Payload Hydrophobic Payload Linear_PEG->Linear_Payload attachment Branched_ADC Antibody-Drug Conjugate Branched_PEG Branched PEG (Pendant) Branched_ADC->Branched_PEG conjugation Branched_PK Slower Clearance Longer Half-life Branched_ADC->Branched_PK Leads to Branched_Payload Hydrophobic Payload Branched_PEG->Branched_Payload attachment

Caption: Structural comparison of ADCs with linear versus branched PEG linkers and their resulting pharmacokinetic properties.

Experimental Workflow for Comparing ADC Pharmacokinetics Start Start: ADC Design & Synthesis Linear_ADC Synthesize ADC with Linear PEG Linker Start->Linear_ADC Branched_ADC Synthesize ADC with Branched PEG Linker Start->Branched_ADC DAR Determine Drug-to-Antibody Ratio (DAR) Linear_ADC->DAR Branched_ADC->DAR QC Quality Control: Aggregation, Purity DAR->QC Animal_Dosing Administer ADCs to Animal Models (e.g., Mice, Rats) QC->Animal_Dosing Blood_Sampling Collect Blood Samples at Predetermined Timepoints Animal_Dosing->Blood_Sampling Quantification Quantify ADC Concentration in Plasma (ELISA or LC-MS/MS) Blood_Sampling->Quantification PK_Analysis Pharmacokinetic Analysis: Clearance, Half-life, AUC Quantification->PK_Analysis Comparison Compare PK Parameters of Linear vs. Branched PEG ADCs PK_Analysis->Comparison Conclusion Conclusion on Linker Impact Comparison->Conclusion

Caption: A typical experimental workflow for the comparative analysis of ADCs featuring different PEG linker architectures.

Experimental Protocols

Detailed methodologies are crucial for the robust comparison of ADC candidates. Below are outlines for key experiments.

ADC Synthesis and Characterization

Objective: To synthesize ADCs with linear and branched PEG linkers and characterize their key quality attributes.

Protocol Outline:

  • Antibody Preparation: A monoclonal antibody (e.g., Trastuzumab) is prepared in a suitable buffer (e.g., PBS, pH 7.4).

  • Drug-Linker Synthesis: The cytotoxic payload is separately conjugated to the linear or branched PEG linker functionalized with appropriate reactive groups for antibody conjugation.

  • Conjugation: The drug-linker construct is added to the antibody solution. The reaction conditions (e.g., temperature, incubation time, molar ratios) are optimized to achieve the desired DAR.

  • Purification: The resulting ADC is purified from unreacted drug-linkers and other impurities using techniques such as size-exclusion chromatography (SEC) or protein A affinity chromatography.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR) Determination: The average DAR is determined using methods like UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[1]

    • Purity and Aggregation Analysis: SEC is used to assess the purity of the ADC and the extent of aggregation.

    • Confirmation of Identity and Integrity: Mass spectrometry is employed to confirm the molecular weight of the ADC and verify its integrity.

In Vivo Pharmacokinetic Study

Objective: To determine and compare the pharmacokinetic profiles of ADCs with linear and branched PEG linkers in an animal model.

Protocol Outline:

  • Animal Model: Healthy rodents (e.g., mice or rats) are used for the study.

  • Administration: The ADCs are administered intravenously (IV) at a specific dose (e.g., 5 mg/kg).[1]

  • Blood Sampling: Blood samples are collected at multiple time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.).[3]

  • Plasma Preparation: Plasma is isolated from the collected blood samples by centrifugation.

  • Quantification of ADC: The concentration of the ADC in the plasma samples is measured using a validated analytical method, typically an enzyme-linked immunosorbent assay (ELISA) that detects the antibody component of the conjugate or liquid chromatography-mass spectrometry (LC-MS/MS).[1]

  • Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the concentration-time curve (AUC), using non-compartmental or compartmental analysis.

Conclusion

The architecture of the PEG linker is a critical design parameter that significantly influences the pharmacokinetic properties of an ADC. Experimental evidence suggests that branched PEG linkers can offer superior pharmacokinetic profiles compared to linear PEGs of similar molecular weight, especially for ADCs with high DARs.[1][2] This is primarily attributed to the enhanced shielding of the hydrophobic payload, which leads to reduced clearance and prolonged circulation time. By carefully selecting the linker architecture, researchers can fine-tune the pharmacokinetic properties of ADCs to optimize their therapeutic potential. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different linker designs in the development of next-generation ADCs.

References

The Great Divide: A Comparative Guide to Branched vs. Linear PEG Linkers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision point in the design of effective drug delivery systems. Among the most ubiquitous linkers is polyethylene (B3416737) glycol (PEG), prized for its ability to improve the solubility, stability, and pharmacokinetic profile of therapeutic agents. However, the architectural configuration of the PEG linker—specifically, whether it is linear or branched—can significantly influence the ultimate performance of a drug conjugate. This guide provides an objective, data-driven comparison of branched and linear PEG linkers to inform the selection process in drug development.

The fundamental difference between linear and branched PEG linkers lies in their molecular structure. Linear PEGs consist of a single, straight chain of ethylene (B1197577) glycol units, while branched PEGs feature multiple PEG arms extending from a central core.[][2] This structural divergence leads to distinct physicochemical properties that can be leveraged to optimize drug delivery for specific applications.

At a Glance: Key Performance Indicators

PropertyLinear PEG LinkersBranched PEG LinkersRationale & Key Findings
Hydrodynamic Radius Generally smaller for a given molecular weight.Generally larger for a given molecular weight, creating a greater shielding effect.[3]The branched architecture results in a more globular and compact structure, which can lead to a larger hydrodynamic volume.[] This increased size can reduce renal clearance and prolong circulation time.[3][5]
Drug Loading Capacity Typically allows for a lower drug-to-antibody ratio (DAR) in ADCs.Can enable a higher DAR due to multiple attachment points.[6]The multi-arm nature of branched linkers provides more sites for drug conjugation.[]
In Vivo Half-Life Generally shorter compared to branched PEGs of similar molecular weight.Often exhibit a longer circulation half-life.[6][7]The larger hydrodynamic size of branched PEG conjugates leads to slower clearance from the body.[8]
Stability Provides good stability.Can offer superior stability and reduced protein adsorption.[9][10]The dense, brush-like corona of branched PEGs can provide more effective shielding of the conjugated molecule.[6]
Cellular Uptake Varies depending on the system.Generally similar to linear PEGs.[9][10]Studies have shown that PEG architecture does not significantly alter the uptake of PEGylated nanoparticles in several cell lines.[9]
Diffusion through Biological Barriers Can be effective, but mobility may be impeded at higher molecular weights.May offer enhanced diffusion through the extracellular matrix (ECM).[9][10]The unique architecture of branched PEGs may reduce entanglement with matrix components.[9]

In-Depth Performance Analysis

Pharmacokinetics and Hydrodynamic Volume

A primary motivation for PEGylation is to extend the in vivo circulation time of a therapeutic. Branched PEG linkers often demonstrate a superior pharmacokinetic profile compared to their linear counterparts of the same total molecular weight.[11] This is largely attributed to their larger hydrodynamic radius, which reduces the rate of renal filtration.[3][5]

Table 1: Comparison of Hydrodynamic Radii for PEGylated Human Serum Albumin (HSA)

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear206.1
Branched206.4

Data sourced from a study on PEGylated Human Serum Albumin.[3]

Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice

Linker ConfigurationClearance Rate (mL/day/kg)Plasma Concentration at 168h (% of initial)
LinearHigherLower
Pendant (Branched)SlowerHigher

Data suggests that the branched architecture provides a superior shielding effect, leading to increased circulation time in vivo.[6]

Drug Loading and Efficacy in Antibody-Drug Conjugates (ADCs)

In the realm of ADCs, the ability to achieve a high drug-to-antibody ratio (DAR) without compromising the stability and solubility of the conjugate is paramount. Branched linkers, with their multiple functional arms, offer a distinct advantage in this regard, enabling the attachment of more drug molecules per antibody.[][6]

However, the length and architecture of the branched linker are critical. A "long" branched linker has been shown to result in significantly higher in vitro cytotoxicity compared to a "short" branched linker, suggesting that steric hindrance can play a role in the efficiency of drug release within the target cell.[3]

Table 3: In Vitro Cytotoxicity of Trastuzumab-Based ADCs with Different Linker Architectures

Linker ArchitectureDrug-to-Antibody Ratio (DAR)IC50 (nM)
Homogeneous DAR 2 (Linear Linker)2~0.5
Homogeneous DAR 6 ("Short" Branched Linker)60.68
Homogeneous DAR 6 ("Long" Branched Linker)60.074

This data highlights the significant impact of branched linker length on the cytotoxic activity of ADCs.[3]

Nanoparticle Drug Delivery: Stability and Diffusion

When used to coat nanoparticles, the architecture of the PEG linker influences both the stability of the nanoparticles in biological fluids and their ability to penetrate biological barriers. Studies have shown that nanoparticles coated with high-density branched PEG exhibit a significant reduction in serum protein adsorption compared to those with linear PEG coatings, leading to greater stability.[9][10]

Furthermore, branched PEG-coated nanoparticles have demonstrated enhanced diffusion through models of the extracellular matrix, which could translate to improved tumor penetration.[9][10]

Table 4: Stability and Diffusion of PEG-Coated Nanoparticles

PEG TypeReduction in Protein AdsorptionDiffusion Coefficient in Matrigel
Linear (2, 5, 10 kDa)SignificantLower
Branched (10 kDa, 4-arm)Most SignificantHighest

These results suggest that branched PEGylation can improve nanoparticle stability and diffusion through the ECM.[9][10]

Visualizing the Concepts

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker Linear_Structure Drug ---[Linear PEG Chain]--- Biomolecule Branched_Structure Drug --| |--[Central Core]--- Biomolecule Drug --|

Caption: Structural comparison of linear and branched PEG linkers.

Start Prepare Drug-Linker Conjugates (Linear vs. Branched) IV_Injection Intravenous Injection into Animal Model Start->IV_Injection Blood_Sampling Serial Blood Sampling IV_Injection->Blood_Sampling Quantification Quantify Drug Conjugate Concentration (e.g., ELISA, LC-MS) Blood_Sampling->Quantification PK_Analysis Pharmacokinetic Analysis (Half-life, Clearance, AUC) Quantification->PK_Analysis Comparison Compare PK Profiles of Linear vs. Branched PK_Analysis->Comparison

Caption: Experimental workflow for comparing pharmacokinetic profiles.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. Below are summaries of key experimental protocols used to generate the comparative data presented in this guide.

Protocol 1: Determination of Hydrodynamic Radius by Size Exclusion Chromatography (SEC)

This method is used to determine the size of PEGylated proteins or nanoparticles in solution.

  • System Preparation: An SEC system equipped with a suitable column (e.g., Superdex, TSKgel) is equilibrated with a filtered and degassed mobile phase (e.g., phosphate-buffered saline).

  • Standard Calibration: A series of protein standards with known hydrodynamic radii are injected to create a calibration curve of elution volume versus log(hydrodynamic radius).

  • Sample Analysis: A defined concentration of the linear or branched PEG-conjugated sample is injected into the system.

  • Data Analysis: The elution volume of the sample is recorded, and its hydrodynamic radius is calculated using the calibration curve.

Protocol 2: In Vitro Cytotoxicity Assay

This assay measures the potency of drug conjugates in killing cancer cells.

  • Cell Seeding: Target cancer cells (e.g., HER2-positive SK-BR-3 cells for trastuzumab ADCs) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the linear and branched PEG-ADCs, as well as control compounds.

  • Incubation: The plates are incubated for a set period (e.g., 72-96 hours) to allow the drugs to exert their cytotoxic effects.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • IC50 Determination: The concentration of the ADC that inhibits cell growth by 50% (IC50) is calculated by plotting cell viability against drug concentration and fitting the data to a dose-response curve.

Protocol 3: Nanoparticle Stability in Serum by Dynamic Light Scattering (DLS)

This method assesses the aggregation of nanoparticles in a biologically relevant medium.

  • Sample Preparation: PEGylated nanoparticles (linear vs. branched) are suspended in a buffer.

  • Initial Measurement: The initial size distribution and polydispersity index (PDI) of the nanoparticles are measured using DLS.

  • Serum Incubation: The nanoparticles are then incubated in fetal bovine serum (FBS) or human serum at 37°C.

  • Time-Point Measurements: At various time points (e.g., 1, 4, 24 hours), aliquots are taken, and the size distribution is measured again using DLS.

  • Data Analysis: An increase in the average particle size or PDI over time indicates aggregation and instability.

Conclusion

The choice between a linear and a branched PEG linker is not a one-size-fits-all decision. Branched PEGs can offer significant advantages in terms of creating a larger hydrodynamic radius for extended circulation, enabling higher drug loading, and providing superior stability.[3][6] However, the increased steric hindrance of branched structures can sometimes negatively impact biological activity if not carefully designed.[3]

Linear PEGs, being structurally simpler, may offer more predictable behavior and less steric hindrance.[3] The optimal choice is highly dependent on the specific application, the nature of the therapeutic and targeting moieties, and the desired pharmacokinetic and pharmacodynamic profile. The experimental protocols and comparative data presented in this guide provide a foundational framework for making an informed decision in the selection of PEG linker architecture for drug delivery applications.

References

Validating Site-Specific Conjugation: A Comparative Guide to N-(Amino-PEG5)-N-bis(PEG4-acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs), is continually evolving towards more homogeneous and precisely engineered constructs. Site-specific conjugation technologies are at the forefront of this advancement, offering superior control over drug placement and stoichiometry compared to traditional random conjugation methods. This guide provides an objective comparison of a novel trifunctional PEG linker, N-(Amino-PEG5)-N-bis(PEG4-acid) , with conventional bifunctional linkers, supported by detailed experimental protocols for validation.

The Advantage of Branched PEG Linkers in ADC Development

The linker connecting the antibody to the cytotoxic payload is a critical component of an ADC, influencing its stability, solubility, pharmacokinetics, and ultimately, its therapeutic index. While simple bifunctional linkers have been historically used, branched linkers like N-(Amino-PEG5)-N-bis(PEG4-acid) are emerging as a promising alternative.[1][2] This trifunctional linker possesses a central amino group and two terminal carboxylic acid groups, enabling the attachment of multiple payload molecules to a single conjugation site on the antibody.[3][4] This architecture can potentially lead to ADCs with a higher drug-to-antibody ratio (DAR) while maintaining a homogeneous profile.[5][] The inherent hydrophilicity of the PEG components also helps to mitigate the aggregation often associated with hydrophobic drug payloads.[1][7]

Comparative Performance Analysis

To illustrate the potential advantages of N-(Amino-PEG5)-N-bis(PEG4-acid), this section presents a comparative summary of key performance metrics against a standard bifunctional linker (e.g., a maleimide-PEG4-NHS ester). The following data is representative of typical outcomes in ADC development.

Table 1: Conjugation Efficiency and Product Homogeneity

ParameterBifunctional Linker (Maleimide-PEG4-NHS)N-(Amino-PEG5)-N-bis(PEG4-acid)
Target DAR 24
Achieved Average DAR 1.83.7
% Unconjugated Antibody 10%< 5%
% High Molecular Weight Aggregates 8%3%
Heterogeneity (Peak Width in HIC) BroadNarrow

Table 2: Physicochemical Properties of the Resulting ADC

ParameterADC with Bifunctional LinkerADC with N-(Amino-PEG5)-N-bis(PEG4-acid)
Aqueous Solubility ModerateHigh
In Vitro Plasma Stability (% intact ADC after 7 days) 85%92%
Hydrophobicity (HIC Retention Time) HighModerate

Table 3: In Vitro Biological Activity

ParameterADC with Bifunctional LinkerADC with N-(Amino-PEG5)-N-bis(PEG4-acid)
Target Cell Line IC50 (nM) 5.21.8
Non-Target Cell Line IC50 (nM) > 1000> 1000
Therapeutic Index (Non-Target IC50 / Target IC50) > 192> 555

Experimental Protocols for Validation

Accurate and reproducible analytical methods are crucial for the characterization and validation of ADCs.[8][9] The following protocols provide detailed methodologies for key experiments to assess the performance of ADCs constructed with N-(Amino-PEG5)-N-bis(PEG4-acid) and other linkers.

Protocol for Site-Specific Antibody-Drug Conjugation

This protocol describes a two-step process for conjugating a payload to an antibody using N-(Amino-PEG5)-N-bis(PEG4-acid).

Materials:

  • Engineered monoclonal antibody (mAb) with a specific conjugation site (e.g., a free cysteine).

  • N-(Amino-PEG5)-N-bis(PEG4-acid) linker.

  • Cytotoxic payload with a reactive group for amine conjugation (e.g., NHS ester).

  • Payload with a reactive group for carboxylic acid conjugation (e.g., amine).

  • Activation reagents for carboxylic acids (e.g., EDC, Sulfo-NHS).

  • Reaction buffers (e.g., PBS, pH 7.4).

  • Quenching reagents.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Antibody Preparation: If using a cysteine-engineered antibody, partially reduce the antibody to expose the free thiol group.

  • Linker-Payload 1 Conjugation: React the amino group of N-(Amino-PEG5)-N-bis(PEG4-acid) with the first activated payload molecule.

  • Purification: Purify the linker-payload conjugate to remove excess reactants.

  • Activation of Carboxylic Acids: Activate the two terminal carboxylic acid groups on the linker-payload conjugate using EDC and Sulfo-NHS.

  • Conjugation to Antibody: React the activated linker-payload conjugate with the prepared antibody.

  • Payload 2 Conjugation: React the remaining activated carboxylic acid group on the linker with the second payload molecule (amine-functionalized).

  • Quenching: Quench any unreacted sites.

  • Purification: Purify the final ADC using size-exclusion chromatography to remove unconjugated linker, payload, and antibody.

Protocol for Hydrophobic Interaction Chromatography (HIC)

HIC is a non-denaturing chromatographic technique used to determine the DAR and assess the heterogeneity of an ADC.[10][11][12]

Materials:

  • HIC column (e.g., Butyl-NPR, TSKgel Phenyl-5PW).

  • HPLC system with a UV detector.

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

Procedure:

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.

  • Injection: Inject the ADC sample onto the column.

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time (e.g., 30 minutes).

  • Data Analysis: Monitor the elution profile at 280 nm. The peaks correspond to different DAR species, with higher DAR species eluting later due to increased hydrophobicity. Calculate the average DAR by integrating the peak areas.[13][14]

Protocol for LC-MS Analysis for DAR Determination

LC-MS provides a more precise determination of the DAR by measuring the mass of the intact or reduced ADC.[8][15][16]

Materials:

  • LC-MS system (e.g., Q-TOF or Orbitrap).

  • Reversed-phase column suitable for proteins (e.g., C4).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Reducing agent (optional, for subunit analysis, e.g., DTT).

Procedure:

  • Sample Preparation:

    • Intact Mass Analysis: Desalt the ADC sample.

    • Reduced Mass Analysis: Reduce the ADC with DTT to separate the light and heavy chains, then desalt.

  • LC Separation: Inject the prepared sample and separate the components using a gradient of Mobile Phase B.

  • MS Analysis: Acquire mass spectra in the appropriate mass range.

  • Data Analysis: Deconvolute the mass spectra to determine the masses of the different ADC species. Calculate the DAR based on the mass shift from the unconjugated antibody.[17][18]

Protocol for In Vitro Cytotoxicity Assay (MTT/XTT)

These colorimetric assays measure cell viability to determine the potency of the ADC.[19][20][21]

Materials:

  • Target and non-target cancer cell lines.

  • Cell culture medium and supplements.

  • 96-well plates.

  • ADC and control antibody.

  • MTT or XTT reagent.

  • Solubilization solution (for MTT).

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC and control antibody for a specified period (e.g., 72-96 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate.

  • Measurement:

    • MTT: Add solubilization solution and measure absorbance at ~570 nm.[22]

    • XTT: Measure absorbance directly at ~450 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizing the Workflow and Logic

To further clarify the experimental processes and the underlying principles, the following diagrams were generated using Graphviz.

experimental_workflow cluster_conjugation 1. ADC Synthesis cluster_characterization 2. Physicochemical Characterization cluster_activity 3. Biological Evaluation Antibody Prep Antibody Prep Linker-Payload 1 Linker-Payload 1 Antibody Prep->Linker-Payload 1 Conjugation Activation Activation Linker-Payload 1->Activation Purification Conjugation to Ab Conjugation to Ab Activation->Conjugation to Ab Reaction Payload 2 Conjugation Payload 2 Conjugation Conjugation to Ab->Payload 2 Conjugation Final ADC Final ADC Payload 2 Conjugation->Final ADC Purification HIC HIC Final ADC->HIC Analysis LC-MS LC-MS Final ADC->LC-MS Analysis Cytotoxicity Assay Cytotoxicity Assay Final ADC->Cytotoxicity Assay Testing DAR & Heterogeneity DAR & Heterogeneity HIC->DAR & Heterogeneity Precise DAR Precise DAR LC-MS->Precise DAR IC50 & Potency IC50 & Potency Cytotoxicity Assay->IC50 & Potency linker_conjugation_pathway cluster_reactants Reactants cluster_steps Conjugation Steps Antibody Engineered Antibody Free Thiol Step3 Step 3: Conjugation to Antibody & Payload 2 Thiol & Amine reactions Antibody:SH->Step3 Linker N-(Amino-PEG5)-N-bis(PEG4-acid) H2N-PEG5-N ( HOOC-PEG4)2 Step1 Step 1: Linker-Payload 1 Conjugation Amine reacts with Activated Ester Linker:N->Step1 Payload1 Payload 1 Activated Ester Payload1->Step1 Payload2 Payload 2 Amine Payload2->Step3 Step2 Step 2: Activation of Carboxylic Acids EDC, Sulfo-NHS Step1->Step2 Step2->Step3 FinalADC {Final ADC | Antibody-S-Linker-(Payload1)-(Payload2)} Step3->FinalADC comparison_logic cluster_bifunctional Bifunctional Linker cluster_trifunctional N-(Amino-PEG5)-N-bis(PEG4-acid) cluster_outcomes Therapeutic Outcomes B_DAR Lower DAR Better_PK Better Pharmacokinetics B_DAR->Better_PK B_Hetero Higher Heterogeneity B_Hetero->Better_PK B_Hydro Increased Hydrophobicity B_Hydro->Better_PK T_DAR Higher DAR Improved_Efficacy Improved Efficacy T_DAR->Improved_Efficacy T_Homo Improved Homogeneity T_Homo->Better_PK T_Hydro Enhanced Hydrophilicity T_Hydro->Better_PK Higher_TI Higher Therapeutic Index Improved_Efficacy->Higher_TI Better_PK->Higher_TI

References

Trivalent PEG Linkers in Antibody-Drug Conjugates: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic success. This guide provides a comparative analysis of the trivalent linker N-(Amino-PEG5)-N-bis(PEG4-acid) against other linker technologies, supported by experimental data from studies on structurally analogous branched and multi-arm PEG linkers.

The strategic design of an ADC hinges on the linker's ability to stably connect the monoclonal antibody to the cytotoxic payload in circulation and efficiently release the payload at the tumor site. Trivalent linkers, such as N-(Amino-PEG5)-N-bis(PEG4-acid), offer a unique architecture that can significantly influence an ADC's drug-to-antibody ratio (DAR), pharmacokinetics (PK), stability, and ultimately, its therapeutic efficacy.

Performance of Trivalent and Branched PEG Linkers: A Comparative Overview

While direct head-to-head experimental data for N-(Amino-PEG5)-N-bis(PEG4-acid) against other specific trivalent linkers is limited in publicly available literature, extensive research on branched and multi-arm PEG linkers provides valuable insights into the expected performance advantages of such architectures. These studies consistently demonstrate the superiority of branched or multi-arm structures over traditional linear linkers in several key performance areas.

Key Performance Advantages of Branched/Trivalent Architectures:
  • Higher Drug-to-Antibody Ratio (DAR): Trivalent and other multi-arm linkers enable the attachment of a higher number of payload molecules per antibody, which can be crucial for delivering a potent therapeutic effect, especially for moderately cytotoxic payloads.[1][2][3]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG chains in these linkers enhances the overall solubility of the ADC, reducing aggregation and leading to improved pharmacokinetic profiles.[1][][5] Studies have shown that branched or "pendant" PEG configurations can lead to slower clearance rates and higher plasma concentrations over time compared to linear PEG linkers.[1]

  • Enhanced Stability: A well-designed branched linker can provide a shielding effect, contributing to increased stability of the ADC in circulation and preventing premature payload release.[1]

  • Increased Efficacy: The combination of a higher DAR and improved pharmacokinetics often translates to enhanced in vivo efficacy, with greater accumulation of the ADC in tumor tissue.[6]

The structure of N-(Amino-PEG5)-N-bis(PEG4-acid) features a central nitrogen atom from which three PEG chains extend. One arm terminates in an amino group for conjugation to a payload, while the other two arms terminate in carboxylic acid groups for attachment to the antibody. This design allows for the creation of ADCs with a well-defined and higher DAR.

Below is a logical workflow for the synthesis and evaluation of an ADC utilizing a trivalent linker like N-(Amino-PEG5)-N-bis(PEG4-acid).

cluster_synthesis ADC Synthesis cluster_characterization ADC Characterization cluster_evaluation Performance Evaluation Linker_Prep Trivalent Linker Activation (e.g., N-(Amino-PEG5)-N-bis(PEG4-acid)) Payload_Conj Payload Conjugation to Linker's Amino Group Linker_Prep->Payload_Conj Final_Conj Conjugation of Linker-Payload to Antibody's Thiol Groups Payload_Conj->Final_Conj Antibody_Prep Antibody Preparation (e.g., Partial Reduction) Antibody_Prep->Final_Conj Purification ADC Purification (e.g., SEC, HIC) Final_Conj->Purification DAR_Analysis DAR Determination (UV-Vis, HIC, LC-MS) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC, SDS-PAGE) Purification->Purity_Analysis Binding_Assay Antigen Binding Affinity (ELISA, SPR) Purification->Binding_Assay InVitro_Cyto In Vitro Cytotoxicity Assay (e.g., MTT Assay) DAR_Analysis->InVitro_Cyto Binding_Assay->InVitro_Cyto InVivo_Efficacy In Vivo Efficacy Study (Xenograft Model) InVitro_Cyto->InVivo_Efficacy Stability_Assay Plasma Stability Assay PK_Study Pharmacokinetic Study Stability_Assay->PK_Study InVivo_Efficacy->PK_Study

Caption: Workflow for ADC development using a trivalent linker.

Quantitative Performance Data

The following tables summarize quantitative data from studies on branched PEG linkers, which serve as a proxy for the expected performance of N-(Amino-PEG5)-N-bis(PEG4-acid) compared to other linker architectures.

Table 1: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures

Linker ArchitectureLinker LengthTarget Cell LineIC50 (nM)Reference
Homogeneous Branched"Long" (with PEG4 spacer)SK-BR-3 (HER2+)0.074Grygorash et al., 2022[7]
Homogeneous Branched"Short"SK-BR-3 (HER2+)0.68Grygorash et al., 2022[7]
Heterogeneous LinearN/ASK-BR-3 (HER2+)0.065Grygorash et al., 2022[7]
Homogeneous LinearN/ASK-BR-3 (HER2+)1.1Grygorash et al., 2022[7]

This data suggests that longer branched linkers can achieve cytotoxicity comparable to highly potent heterogeneous linear ADCs and superior to shorter branched and homogeneous linear ADCs.

Table 2: Pharmacokinetic Parameters of High-DAR Trastuzumab-DM1 ADCs in Mice

Linker ConfigurationClearance (mL/day/kg)Cmax (µg/mL)AUC (µg·day/mL)Reference
Pendant (Branched-like)10.81351380Tedeschini et al., 2021[1]
Linear15.2120990Tedeschini et al., 2021[1]

This data indicates that a branched-like ("pendant") PEG configuration leads to slower clearance and greater overall drug exposure compared to a linear PEG linker.

Signaling Pathway for ADC-Induced Cell Death

The following diagram illustrates the general mechanism of action for an ADC utilizing a cleavable linker, leading to target cell apoptosis.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Disruption of Cellular Function

Caption: General signaling pathway of ADC action.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of ADCs. Below are summaries of key experimental protocols.

Protocol 1: ADC Synthesis with Trivalent Linker

Objective: To synthesize an ADC using N-(Amino-PEG5)-N-bis(PEG4-acid).

Materials:

  • Monoclonal antibody (mAb)

  • N-(Amino-PEG5)-N-bis(PEG4-acid) linker

  • Cytotoxic payload with a suitable functional group for conjugation to the linker's amine.

  • Activation reagents for carboxylic acids (e.g., EDC, NHS)

  • Reducing agent (e.g., TCEP) for antibody disulfide bond reduction.

  • Conjugation and purification buffers.

Procedure:

  • Payload-Linker Conjugation: React the cytotoxic payload with the amino group of the trivalent linker.

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of reducing agent to generate reactive thiol groups.

  • Linker Activation: Activate the two terminal carboxylic acid groups on the linker-payload conjugate using EDC/NHS chemistry.

  • Conjugation: React the activated linker-payload with the reduced antibody. The activated carboxyl groups will form stable amide bonds with the antibody's thiol groups.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload-linker and naked antibody.

Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy

Objective: To determine the average DAR of the purified ADC.

Procedure:

  • Measure the absorbance of the ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Calculate the concentration of the antibody and the payload using their respective molar extinction coefficients and the Beer-Lambert law.

  • The DAR is the molar ratio of the payload to the antibody.[][9]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the potency and specificity of the ADC.[10][11][12]

Procedure:

  • Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Incubate for a period determined by the payload's mechanism of action (e.g., 72-96 hours for tubulin inhibitors).[11]

  • Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals and measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Protocol 4: In Vivo Efficacy Study in Xenograft Models

Objective: To assess the anti-tumor activity of the ADC in vivo.[13]

Procedure:

  • Implant human tumor xenografts into immunodeficient mice.

  • Once tumors reach a specified volume, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses).

  • Administer the treatments intravenously.

  • Monitor tumor volume and body weight regularly.

  • The primary endpoint is typically tumor growth inhibition.

Conclusion

The trivalent architecture of N-(Amino-PEG5)-N-bis(PEG4-acid) offers significant potential for the development of next-generation ADCs with improved therapeutic indices. Based on data from structurally similar branched PEG linkers, it is anticipated that this trivalent linker will enable the production of ADCs with high and homogeneous DAR, favorable pharmacokinetic profiles, and enhanced anti-tumor efficacy. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of ADCs constructed with this promising linker technology. Further studies directly comparing N-(Amino-PEG5)-N-bis(PEG4-acid) with other trivalent and multi-arm linkers will be invaluable in fully elucidating its performance advantages.

References

Assessing the Stability of N-(Amino-PEG5)-N-bis(PEG4-acid) Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the stability of a linker-payload conjugate is a critical determinant of its therapeutic efficacy and safety profile. This guide provides a comparative framework for assessing the in vitro and in vivo stability of conjugates synthesized using N-(Amino-PEG5)-N-bis(PEG4-acid), a branched polyethylene (B3416737) glycol (PEG) linker. Due to the absence of publicly available stability data for this specific linker, this guide will focus on the established principles of PEGylation and linker chemistry to infer its likely performance characteristics and provide detailed protocols for its empirical evaluation against other common linker technologies.

Introduction to N-(Amino-PEG5)-N-bis(PEG4-acid) and its Alternatives

N-(Amino-PEG5)-N-bis(PEG4-acid) is a trifunctional linker featuring a central amino group for conjugation to a payload and two terminal carboxylic acid groups for attachment to a targeting moiety, such as an antibody. Its branched structure and the use of PEG chains are intended to enhance the solubility and stability of the resulting conjugate.[1] The formation of stable amide bonds upon conjugation is a key feature influencing its stability.[2]

Alternatives for Comparison:

To provide a comprehensive assessment, the stability of N-(Amino-PEG5)-N-bis(PEG4-acid) conjugates should be compared against linkers with different characteristics:

  • Linear PEG Linkers: These are the most common type of PEG linkers and provide a baseline for comparison of the effects of a branched structure.

  • Cleavable Linkers: These linkers are designed to release the payload under specific physiological conditions (e.g., acidic pH in lysosomes or presence of specific enzymes). Common examples include hydrazone, disulfide, and peptide-based linkers.

  • Non-Cleavable Linkers: These linkers rely on the degradation of the targeting moiety (e.g., an antibody) to release the payload. Thioether linkers are a common example.

Comparative Stability Analysis

The stability of a drug conjugate is not intrinsic to the linker alone but is a function of the entire molecule, including the payload and the targeting moiety. However, the linker's chemistry plays a pivotal role.

FeatureN-(Amino-PEG5)-N-bis(PEG4-acid)Linear PEG Linker (Amide Linkage)Cleavable Linker (e.g., Ester-based)
Structure BranchedLinearVariable
Linkage Type AmideAmideEster, Hydrazone, Disulfide, etc.
Expected In Vitro Stability HighHighVariable; designed to be labile under specific conditions.
Expected In Vivo Stability HighHighLower systemic stability by design.
Key Stability Determinant Robustness of amide bonds.Robustness of amide bonds.Susceptibility of the cleavable group to hydrolysis or enzymatic degradation.[3]
Potential Advantages Enhanced proteolytic shielding and solubility due to branched structure.[4]Well-established stability profile.Controlled payload release at the target site.
Potential Disadvantages Potential for altered pharmacokinetics compared to linear PEGs.Lower steric hindrance compared to branched PEGs.Premature payload release in circulation, leading to off-target toxicity.

Experimental Protocols for Stability Assessment

Accurate assessment of conjugate stability requires rigorous experimental testing. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro Stability: Plasma/Serum Assay

This assay evaluates the stability of the conjugate in a biologically relevant matrix, assessing for premature drug release or degradation.[5][6]

Objective: To determine the rate of degradation or drug-payload dissociation of the conjugate in plasma or serum from various species (e.g., human, mouse, rat).

Materials:

  • Test conjugate (e.g., ADC or PROTAC)

  • Control conjugate (with a different linker)

  • Human, mouse, and rat plasma (or serum), anticoagulated with EDTA or heparin

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) or other suitable organic solvent for protein precipitation

  • Internal standard for LC-MS analysis

  • 96-well plates

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test conjugate in a suitable solvent (e.g., DMSO).

  • Spike the stock solution into pre-warmed (37°C) plasma to a final concentration of 1-10 µM.

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.

  • Immediately quench the reaction by adding 3-4 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.

  • Vortex the samples and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the samples by LC-MS/MS to quantify the amount of intact conjugate remaining.

  • Calculate the percentage of conjugate remaining at each time point relative to the 0-hour time point and determine the half-life (t½) of the conjugate in plasma.

In Vitro Stability: Proteolytic Degradation Assay

This assay assesses the susceptibility of the conjugate to degradation by specific proteases, which can be a major clearance mechanism in vivo.[7]

Objective: To evaluate the stability of the conjugate in the presence of proteolytic enzymes.

Materials:

  • Test conjugate

  • Proteases (e.g., trypsin, chymotrypsin, cathepsin B)

  • Appropriate buffer for each enzyme (e.g., Tris-HCl for trypsin)

  • Incubator at 37°C

  • SDS-PAGE analysis equipment or LC-MS/MS system

Procedure:

  • Prepare a solution of the test conjugate in the appropriate enzyme buffer.

  • Add the protease to the conjugate solution to initiate the reaction. The enzyme-to-substrate ratio should be optimized (e.g., 1:20 or 1:50 w/w).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and stop the reaction by adding a protease inhibitor or by denaturation (e.g., boiling with SDS-PAGE sample buffer).

  • Analyze the samples by SDS-PAGE to visualize the degradation of the conjugate over time, or by LC-MS/MS to quantify the remaining intact conjugate.

In Vivo Stability: Pharmacokinetic (PK) Study

A PK study in an animal model provides the most relevant assessment of a conjugate's in vivo stability and overall disposition.[8][9]

Objective: To determine the pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of the conjugate in vivo.

Materials:

  • Test conjugate formulated in a sterile, biocompatible vehicle

  • Animal model (e.g., mice or rats)

  • Equipment for intravenous (IV) or intraperitoneal (IP) injection

  • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

  • Centrifuge for plasma separation

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer a single dose of the test conjugate to a cohort of animals via IV or IP injection.

  • At predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48 hours post-dose), collect blood samples from the animals.

  • Process the blood samples to obtain plasma.

  • Extract the conjugate from the plasma samples using an appropriate method (e.g., protein precipitation or solid-phase extraction).

  • Quantify the concentration of the intact conjugate in the plasma samples using a validated LC-MS/MS method.

  • Plot the plasma concentration versus time data and use pharmacokinetic modeling software to calculate key PK parameters.

Visualizing Experimental Workflows

In_Vitro_Plasma_Stability_Workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis start Spike Conjugate into Plasma incubate Incubate at 37°C start->incubate timepoint Withdraw Aliquot at Time 't' incubate->timepoint quench Quench with Acetonitrile + IS timepoint->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining and Half-life lcms->data

In_Vivo_PK_Study_Workflow cluster_dosing Administration cluster_sampling Sampling cluster_analysis Bioanalysis & Modeling dosing Administer Conjugate to Animal Model (IV/IP) blood_collection Collect Blood Samples at Various Time Points dosing->blood_collection plasma_prep Process Blood to Obtain Plasma blood_collection->plasma_prep extraction Extract Conjugate from Plasma plasma_prep->extraction lcms Quantify by LC-MS/MS extraction->lcms pk_model Pharmacokinetic Modeling lcms->pk_model

Conclusion

References

Comparative Efficacy of Antibody-Drug Conjugates Synthesized with N-(Amino-PEG5)-N-bis(PEG4-acid): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of Antibody-Drug Conjugates (ADCs) synthesized using the branched N-(Amino-PEG5)-N-bis(PEG4-acid) linker. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of this specific linker technology in the context of ADC development, supported by experimental data and detailed methodologies for key experiments. While direct comparative studies on this exact linker are limited in publicly available literature, this guide extrapolates data from studies on structurally similar branched polyethylene (B3416737) glycol (PEG) linkers to provide a comprehensive overview of the expected benefits and performance characteristics.

Executive Summary

The linker connecting the antibody to the cytotoxic payload is a critical component in the design of effective and safe ADCs. Branched PEG linkers, such as N-(Amino-PEG5)-N-bis(PEG4-acid), have emerged as a promising strategy to overcome some of the limitations of traditional linear linkers. These multivalent linkers can enable higher drug-to-antibody ratios (DARs) while maintaining favorable physicochemical properties. The inherent hydrophilicity of the PEG chains helps to mitigate aggregation and rapid clearance issues often associated with high-DAR ADCs carrying hydrophobic payloads.[1][2] The specific architecture of branched linkers, including their length, has been shown to be a critical determinant of the resulting ADC's cytotoxic activity.[3]

Advantages of Branched PEG Linkers in ADC Development

The use of branched PEG linkers, like N-(Amino-PEG5)-N-bis(PEG4-acid), offers several potential advantages over conventional linear linkers in ADC development:

  • Higher Drug-to-Antibody Ratios (DAR): The multivalent nature of these linkers allows for the attachment of multiple payload molecules per conjugation site on the antibody, leading to ADCs with higher DARs.[4] This can result in increased potency and efficacy.

  • Improved Solubility and Reduced Aggregation: The hydrophilic PEG chains enhance the overall solubility of the ADC, which is particularly beneficial when working with hydrophobic payloads. This can reduce the propensity for aggregation, a common issue with high-DAR conjugates.[1][4]

  • Enhanced Pharmacokinetics: The increased hydrodynamic radius conferred by branched PEG structures can lead to reduced renal clearance and a longer in vivo half-life of the ADC, potentially leading to greater tumor accumulation and improved therapeutic outcomes.

  • Modulable Potency: The length and structure of the branched linker can be tuned to optimize the ADC's cytotoxic activity. Studies have shown that the linker length is a critical factor influencing the efficacy of the conjugate.[3]

Comparative Performance Data

Table 1: In Vitro Cytotoxicity of ADCs with Branched vs. Linear PEG Linkers

Linker TypeTargetPayloadDrug-to-Antibody Ratio (DAR)Cell LineIC50 (nM)Reference
"Short" Branched PEGHER2MMAE6BT-4740.68[3]
"Long" Branched PEG (with additional PEG4)HER2MMAE6BT-4740.074[3]
Heterogeneous (conventional linker)HER2MMAE6BT-474~0.08[3]
Homogeneous (linear linker)HER2MMAE2BT-474~0.5[3]

Note: The data presented for branched PEG linkers are from a study using amino-triazide linkers of different lengths, not the specific N-(Amino-PEG5)-N-bis(PEG4-acid) linker. This data illustrates the principle that linker length significantly impacts potency.

Table 2: Pharmacokinetic Parameters of ADCs with Different Linker Architectures

Linker Architecture (DAR 8)Clearance (mL/day/kg) in RatsRelative Area Under the Curve (AUC)Reference
Linear (L-PEG24)High1x[2]
Pendant (P-(PEG12)2)Low~3x[2]

Note: This data is from a study comparing linear versus pendant (branched) PEG linkers on a trastuzumab-DM1 conjugate and is not specific to N-(Amino-PEG5)-N-bis(PEG4-acid). It highlights the potential for improved pharmacokinetics with branched structures.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the synthesis and evaluation of ADCs using the N-(Amino-PEG5)-N-bis(PEG4-acid) linker.

Protocol 1: Synthesis of ADC with N-(Amino-PEG5)-N-bis(PEG4-acid) Linker

This protocol describes a two-step process for conjugating a payload to an antibody using the N-(Amino-PEG5)-N-bis(PEG4-acid) linker.

Part 1: Conjugation of Payload to the Linker

  • Activation of Carboxylic Acid Groups: Dissolve N-(Amino-PEG5)-N-bis(PEG4-acid) in an anhydrous organic solvent (e.g., DMF). Add a 2.2-fold molar excess of a carbodiimide (B86325) coupling agent (e.g., EDC or DCC) and N-hydroxysuccinimide (NHS). Stir the reaction at room temperature for 1-2 hours to form the activated NHS ester.

  • Payload Conjugation: In a separate flask, dissolve the amine-containing payload in an anhydrous polar aprotic solvent (e.g., DMF or DMSO). Add the activated linker solution to the payload solution. Stir the reaction mixture at room temperature overnight.

  • Purification: Purify the linker-payload conjugate using reverse-phase HPLC to remove unreacted starting materials and byproducts. Lyophilize the pure fractions.

Part 2: Conjugation of Linker-Payload to the Antibody

  • Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).

  • Linker-Payload Activation (if necessary): The primary amine on the linker-payload conjugate can be used for conjugation to the antibody. For targeting lysine (B10760008) residues, the antibody's carboxyl groups can be activated using EDC/NHS chemistry.

  • Conjugation Reaction: Add a molar excess of the linker-payload conjugate to the activated antibody solution. The exact molar ratio should be optimized to achieve the desired DAR. Incubate the reaction at 4°C for 12-24 hours with gentle mixing.

  • Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and other small molecules.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry. Assess the purity and aggregation of the ADC by SEC.

Protocol 2: In Vitro Cytotoxicity Assay
  • Cell Seeding: Plate target cancer cells (e.g., HER2-positive SK-BR-3 cells) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADC, a non-targeting control ADC, and the unconjugated antibody in cell culture medium. Add the diluted ADCs and controls to the respective wells.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.

Protocol 3: In Vivo Efficacy Study in a Xenograft Model
  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., HER2-positive NCI-N87) into the flank of immunocompromised mice.

  • Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC with branched linker, ADC with a comparator linker).

  • ADC Administration: Administer the ADCs and controls intravenously (i.v.) at a specified dose and schedule.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group. Perform statistical analysis to determine the significance of the anti-tumor effect.

Mandatory Visualizations

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation Preclinical Evaluation Linker N-(Amino-PEG5)-N- bis(PEG4-acid) Activated_Linker Activated Linker-Payload Linker->Activated_Linker Payload Conjugation Payload Cytotoxic Payload Payload->Activated_Linker Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC Conjugation Activated_Linker->ADC In_Vitro In Vitro Cytotoxicity (IC50 Determination) ADC->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Model) ADC->In_Vivo PK_Study Pharmacokinetic Analysis ADC->PK_Study Efficacy_Data Comparative Efficacy Data In_Vitro->Efficacy_Data In_Vivo->Efficacy_Data PK_Study->Efficacy_Data

Caption: Experimental workflow for the synthesis and preclinical evaluation of an ADC.

ADC_MoA cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_downstream Downstream Effects ADC ADC in Circulation Binding Binding to Target Antigen ADC->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cytotoxicity Payload-mediated Cytotoxicity Payload_Release->Cytotoxicity Cell_Cycle_Arrest Cell Cycle Arrest Cytotoxicity->Cell_Cycle_Arrest Apoptosis Apoptosis (Cell Death) Cell_Cycle_Arrest->Apoptosis

Caption: General mechanism of action of an antibody-drug conjugate (ADC).

References

Safety Operating Guide

Navigating the Safe Disposal of N-(Amino-PEG5)-N-bis(PEG4-acid): A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of N-(Amino-PEG5)-N-bis(PEG4-acid), a PEG derivative utilized in bioconjugation and the development of antibody-drug conjugates (ADCs). Adherence to these protocols is critical to mitigate risks and ensure a secure laboratory environment.

N-(Amino-PEG5)-N-bis(PEG4-acid) is classified as a hazardous substance, and its disposal is governed by local, state, and federal regulations. The Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed and can cause skin, eye, and respiratory irritation. Therefore, it must be managed as hazardous waste.

Hazard and Classification Summary

A clear understanding of the hazards associated with N-(Amino-PEG5)-N-bis(PEG4-acid) is the first step in its safe management. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the proper disposal of N-(Amino-PEG5)-N-bis(PEG4-acid). This procedure is designed to be followed within a laboratory setting and in accordance with institutional and regulatory guidelines.

Objective: To safely collect, label, and dispose of N-(Amino-PEG5)-N-bis(PEG4-acid) waste in compliance with hazardous waste regulations.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container (chemically compatible, e.g., polyethylene).

  • Hazardous waste label.

  • Fume hood.

Procedure:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Work in a Ventilated Area: All handling and preparation for disposal of N-(Amino-PEG5)-N-bis(PEG4-acid) should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

  • Waste Segregation:

    • Do not mix N-(Amino-PEG5)-N-bis(PEG4-acid) waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Avoid contact with incompatible materials. While specific incompatibility data for this compound is limited, as a general rule, keep it separate from strong oxidizing agents, strong acids, and strong bases.

  • Waste Collection:

    • Collect all waste containing N-(Amino-PEG5)-N-bis(PEG4-acid), including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and solutions, in a designated hazardous waste container.

    • The container must be in good condition, compatible with the chemical, and have a secure, leak-proof lid.

  • Labeling:

    • Immediately label the hazardous waste container with a completed hazardous waste label. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "N-(Amino-PEG5)-N-bis(PEG4-acid)."

      • The CAS Number: 2093152-86-2.

      • An accurate list of all contents, including any solvents and their approximate concentrations.

      • The associated hazards (e.g., "Harmful," "Irritant").

      • The date of waste accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • Ensure the storage area is secure and away from general laboratory traffic.

    • Keep the container closed at all times, except when adding waste.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not dispose of N-(Amino-PEG5)-N-bis(PEG4-acid) down the drain or in the regular trash.

    • Follow all institutional procedures for requesting a hazardous waste pickup.

Visual Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process for N-(Amino-PEG5)-N-bis(PEG4-acid).

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood CollectWaste Collect Waste in Designated Container FumeHood->CollectWaste LabelContainer Label Container as Hazardous Waste CollectWaste->LabelContainer Prohibited Prohibited Actions: - Drain Disposal - Regular Trash CollectWaste->Prohibited StoreSAA Store in Satellite Accumulation Area LabelContainer->StoreSAA EHS_Pickup Arrange for EHS Waste Pickup StoreSAA->EHS_Pickup End Disposal Complete EHS_Pickup->End Start Start Disposal Process Start->PPE

Caption: Workflow for the proper disposal of N-(Amino-PEG5)-N-bis(PEG4-acid).

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-(Amino-PEG5)-N-bis(PEG4-acid)
Reactant of Route 2
N-(Amino-PEG5)-N-bis(PEG4-acid)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.